Tributyltin sulfide
Description
Properties
IUPAC Name |
tributyl(tributylstannylsulfanyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFCKBPZPBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058384 | |
| Record name | Bis(tributyltin) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-30-4 | |
| Record name | Tributyltin sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distannathiane, 1,1,1,3,3,3-hexabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(tributyltin) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexabutyldistannathiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JFG1G2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Situating Bis(tributyltin) sulfide in Organometallic Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(tributyltin) sulfide
Bis(tributyltin) sulfide, also known as hexabutyldistannathiane, is an organotin compound featuring two tributyltin moieties bridged by a single sulfur atom. As a member of the extensive organotin family, its properties and applications are intrinsically linked to the unique characteristics of the tin-carbon and tin-sulfur bonds. Organotin compounds have a rich history of application, ranging from PVC stabilizers and catalysts to potent biocides.[1] However, their utility is often counterbalanced by significant toxicological and environmental concerns.[2][3] This guide provides a detailed examination of the core physicochemical properties of Bis(tributyltin) sulfide, intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent. We will delve into its structural and spectroscopic characteristics, reactivity profile, synthesis, and critical safety considerations, offering field-proven insights beyond a simple recitation of data.
Molecular Structure and Core Identification
The fundamental identity of a chemical compound is rooted in its structure. Bis(tributyltin) sulfide is characterized by the formula [(C₄H₉)₃Sn]₂S, indicating a central sulfur atom covalently bonded to two tin atoms, each of which is further bonded to three n-butyl groups.[4] This structure imparts a significant lipophilic character to the molecule.
Caption: Ball-and-stick representation of Bis(tributyltin) sulfide.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | tributyl(tributylstannylsulfanyl)stannane | [5] |
| CAS Number | 4808-30-4 | |
| Molecular Formula | C₂₄H₅₄SSn₂ | [5] |
| Molecular Weight | 612.17 g/mol | [] |
| SMILES String | CCCC(CCCC)S(CCCC)CCCC | [7] |
| InChI Key | BDIWFCKBPZPBQT-UHFFFAOYSA-N |[7] |
Physical and Thermodynamic Properties
The physical state and thermodynamic properties of a compound dictate its handling, storage, and application conditions. Bis(tributyltin) sulfide is a neat liquid at ambient temperature.[8] Its high molecular weight and the presence of two heavy tin atoms contribute to its relatively high density.
Table 2: Key Physical and Thermodynamic Data
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Appearance | Neat Liquid | Ambient | [8] |
| Density | 1.179 g/mL | 25 °C | [] |
| Refractive Index | 1.518 | 20 °C | [] |
| Flash Point | > 110 °C (> 230 °F) | Closed cup |
| Solubility | Insoluble in water; Soluble in most organic solvents. | Standard |[9][10] |
The low water solubility is a critical property, influencing its environmental fate.[9] In aquatic environments, organotin compounds tend to adsorb strongly to soils and sediments.[3] The high flash point indicates that it is not highly flammable under normal laboratory conditions.
Chemical Reactivity and Stability
The chemistry of Bis(tributyltin) sulfide is dominated by the reactivity of the tin-sulfur (Sn-S) bond. This bond is more labile than the corresponding tin-oxygen (Sn-O) bond in its well-known analog, Bis(tributyltin) oxide (TBTO), but more stable than a tin-halide bond.
-
Stability : The compound is stable under recommended storage conditions, typically in a cool, dry place away from direct light and incompatible materials.[11]
-
Incompatible Materials : It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[11]
-
Thermal Decomposition : When heated to decomposition, it emits hazardous fumes, including carbon oxides and tin/tin oxides.[11] This underscores the need for adequate ventilation and engineering controls when heating the substance.
-
Environmental Fate : In the environment, particularly in aquatic sediments, Bis(tributyltin) oxide can react with sulfides to form the more stable Bis(tributyltin) sulfide.[12] The ultimate degradation of tributyltin compounds in the environment proceeds through the sequential loss of butyl groups, a process that reduces the compound's toxicity.[9]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton spectrum is expected to be complex due to the overlapping signals of the three butyl groups attached to each tin atom. One would anticipate a series of multiplets between approximately 0.9 and 1.6 ppm, corresponding to the -CH₃, -CH₂-, and -CH₂-CH₂- protons of the butyl chains.
-
¹³C NMR : The carbon spectrum will show four distinct signals for the four non-equivalent carbons of the n-butyl chains.
-
¹¹⁹Sn NMR : This is the most diagnostic NMR technique for tin compounds. The chemical shift for ¹¹⁹Sn in this type of environment would be expected in a specific region of the tin NMR scale, providing unambiguous evidence for the tin's chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the strong C-H stretching and bending vibrations of the numerous butyl groups. Key expected absorptions include:
-
2850-2960 cm⁻¹ : Strong C-H stretching vibrations.
-
1465 cm⁻¹ : C-H bending (scissoring) vibrations.
-
Below 400 cm⁻¹ : The Sn-S stretching vibration, which is a key diagnostic peak, though it falls outside the range of standard mid-IR spectrometers.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. The technique is particularly powerful for organotin compounds due to the characteristic isotopic distribution of tin.
Caption: Predicted ESI-MS fragmentation pathway for Bis(tributyltin) sulfide.
The fragmentation is predicted to proceed via cleavage of the Sn-S bond followed by the sequential loss of butyl radicals (•Bu, 57 Da).[13] The presence of tin's multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic, complex isotopic pattern for each tin-containing fragment, which serves as a definitive fingerprint for the compound.[13]
Experimental Protocols
Representative Synthesis Workflow
Bis(tributyltin) sulfide can be synthesized via the reaction of an appropriate tributyltin precursor with a sulfur source. A common and reliable method involves the reaction of Bis(tributyltin) oxide with hydrogen sulfide or a sulfide salt.
Caption: General workflow for the synthesis of Bis(tributyltin) sulfide.
Detailed Steps:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(tributyltin) oxide (1.0 eq) in toluene.
-
Reagent Addition: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 eq) in water and add it dropwise to the stirred toluene solution. The reaction is a biphasic displacement.
-
Reaction: Allow the mixture to stir at ambient temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting oxide.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, washed twice with water, and once with brine to remove any remaining inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.
-
Validation: The identity and purity of the product should be confirmed using the analytical techniques outlined in Section 4.
Applications in Research and Development
While the use of tributyltin compounds has been heavily restricted in broad applications like antifouling paints due to environmental toxicity, Bis(tributyltin) sulfide and related compounds remain valuable reagents in specific contexts.[2][14]
-
Biomedical Research : It has demonstrated significant antimicrobial efficacy against a range of bacterial and fungal strains, making it a subject of interest in the development of new therapeutic agents for infectious diseases.[]
-
Organic Synthesis : Organotin compounds, particularly those with labile bonds like Sn-S, can serve as precursors or reagents in specialized organic transformations. Tin's affinity for sulfur can be exploited in various reactions.[15] For instance, tributyltin hydride is a classic reagent for radical-mediated dehalogenations and cyclizations.[15][16]
Toxicology and Safe Handling: A Critical Directive
Authoritative Insight: The primary limiting factor for the widespread use of Bis(tributyltin) sulfide is its high toxicity. All work with this and other organotin compounds must be conducted with strict adherence to safety protocols. The toxicity of organotins is highly dependent on the number and nature of the organic groups attached to the tin atom, with trisubstituted compounds like tributyltins being among the most toxic.[1][2]
Table 3: GHS Hazard Classification
| Hazard Class | Code | Description | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5] |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. | [5] |
| STOT (Repeated) | H372 | Causes damage to organs through prolonged or repeated exposure | [5] |
| Aquatic, Acute | H400 | Very toxic to aquatic life | [11] |
| Aquatic, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[5] |
Key Toxicological Effects:
-
Immunotoxicity : Tributyltins are known to be potent immunotoxicants, primarily affecting the thymus gland and leading to lymphocyte depletion.[3]
-
Neurotoxicity : Organotin compounds can exert significant neurotoxic effects.[1][14]
-
Endocrine Disruption : Tributyltin (TBT) is a known endocrine-disrupting chemical, notoriously causing imposex (the imposition of male sexual characteristics on female gastropods) in marine snails even at very low concentrations.[14]
Mandatory Safety Protocols:
-
Engineering Controls : All handling of Bis(tributyltin) sulfide must be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended), a chemically resistant lab coat, and splash-proof safety goggles at all times. Dermal absorption is a significant route of exposure.[3]
-
Handling : Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Storage : Store in a tightly sealed container in a cool, well-ventilated, designated area for toxic chemicals.
-
Disposal : All waste containing Bis(tributyltin) sulfide must be treated as hazardous waste and disposed of through a licensed disposal company, in accordance with local, state, and federal regulations. Do not release into the environment.[17]
Conclusion
Bis(tributyltin) sulfide is a chemically interesting and synthetically relevant organometallic compound. Its properties are defined by the interplay between its lipophilic butyl chains and the reactive tin-sulfur bond. While its utility in biomedical research is promising, its application is fundamentally constrained by its severe toxicity profile. A thorough understanding of its physical properties, chemical reactivity, and, most importantly, its hazardous nature is paramount for any scientist or researcher intending to work with this compound. The protocols and data presented herein provide a comprehensive foundation for its safe and effective use in a controlled laboratory setting.
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An In-depth Technical Guide to 4-(4-aminophenyl)morpholin-3-one: Synthesis, Properties, and Application in Drug Development
A Note on Chemical Identification: The CAS number provided in the topic, 4808-30-4, corresponds to Tributyltin sulfide, an organotin compound. However, based on the context of a technical guide for researchers and drug development professionals, this guide will focus on the key pharmaceutical intermediate 4-(4-aminophenyl)morpholin-3-one , which has the CAS number 438056-69-0 . It is presumed that this is the compound of interest for the intended audience.
Introduction
4-(4-aminophenyl)morpholin-3-one is a critical intermediate in the synthesis of several modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Rivaroxaban.[1][2] Marketed under the trade name Xarelto®, Rivaroxaban is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic diseases.[1] The efficient and scalable synthesis of 4-(4-aminophenyl)morpholin-3-one is therefore of significant interest to the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role in drug development.
Part 1: Chemical Structure and Physicochemical Properties
4-(4-aminophenyl)morpholin-3-one possesses a core structure consisting of a morpholin-3-one ring system attached to a p-substituted aniline moiety. This unique combination of a lactam within a morpholine ring and an aromatic amine confers its specific reactivity and properties.
Chemical Structure:
-
Synonyms: 4-(3-Oxomorpholino)aniline, N-(4-Aminophenyl)-3-morpholinone[3][5]
-
Molecular Formula: C₁₀H₁₂N₂O₂[4]
-
Molecular Weight: 192.21 g/mol [6]
-
SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N[3]
Physicochemical Properties:
A summary of the key physicochemical properties of 4-(4-aminophenyl)morpholin-3-one is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| Appearance | White to off-white or light brown solid/powder | [2][7] |
| Melting Point | 171.0 to 175.0 °C; decomposes before boiling | [2][8] |
| Boiling Point | 502.3±45.0 °C (Predicted) | [7][8] |
| Density | 1.268 - 1.3 g/cm³ | [2][8] |
| Solubility | Soluble in DMSO, ethanol, Chloroform, Dichloromethane, Acetone; Slightly soluble in water and Methanol (heated) | [2][7][9] |
| Storage | 2-8°C, desiccate, keep in dark place, inert atmosphere | [7][8][9] |
Part 2: Synthesis Methodologies
The synthesis of 4-(4-aminophenyl)morpholin-3-one is a key step in the overall production of Rivaroxaban. Several synthetic routes have been developed, with a focus on improving yield, safety, and cost-effectiveness for industrial-scale manufacturing.[10][11] The common strategies involve the formation of the morpholinone ring and the reduction of a nitro group to the key aniline functionality.
A prevalent synthetic pathway initiates from p-halonitrobenzene and morpholine.[12][13] A generalized workflow for this process is outlined below.
Experimental Protocol: A Generalized Two-Step Synthesis
Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
-
Reaction Setup: In a suitable reaction vessel, p-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) and morpholin-3-one are reacted in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[10]
-
Base Addition: A strong base, for instance, sodium hydride (NaH), is cautiously added to the reaction mixture to facilitate the nucleophilic aromatic substitution.[10][11]
-
Reaction Conditions: The reaction is typically heated to an elevated temperature (e.g., 70°C) and monitored for completion by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][13]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and quenched, often with water. The product, 4-(4-nitrophenyl)morpholin-3-one, is then isolated by filtration and may be purified by recrystallization.[1]
Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one
-
Catalytic Hydrogenation: The intermediate, 4-(4-nitrophenyl)morpholin-3-one, is dissolved in a suitable solvent, commonly an aliphatic alcohol like ethanol.[14]
-
Catalyst Addition: A hydrogenation catalyst, such as palladium on activated carbon (Pd/C), is added to the solution.[10][14]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure (e.g., 1-5 bar), and may be heated (e.g., 80°C) to accelerate the reaction.[10][14]
-
Filtration and Isolation: Once the reduction is complete, the catalyst is removed by filtration. The filtrate containing the desired product, 4-(4-aminophenyl)morpholin-3-one, can be concentrated, and the product crystallized.[1][10] The purity is typically assessed by HPLC.[11]
Visualizing the Synthetic Pathway:
Caption: A simplified two-step synthesis of 4-(4-aminophenyl)morpholin-3-one.
Part 3: Role in Drug Development and Future Perspectives
The primary and most well-documented application of 4-(4-aminophenyl)morpholin-3-one is as a key building block in the synthesis of Rivaroxaban.[1][2][6] The aniline functional group of 4-(4-aminophenyl)morpholin-3-one serves as a crucial nucleophile in the construction of the oxazolidinone core of the final drug molecule.
The Rivaroxaban Synthesis Workflow:
The synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one generally involves its reaction with an activated oxazolidinone fragment. A conceptual workflow is depicted below.
Caption: Conceptual workflow for the synthesis of Rivaroxaban.
Given its importance, ongoing research focuses on developing more efficient, greener, and safer synthetic routes to 4-(4-aminophenyl)morpholin-3-one.[11][13] Innovations in catalysis and process chemistry are key to reducing the cost and environmental impact of large-scale Rivaroxaban production.
Beyond Rivaroxaban, the structural motifs present in 4-(4-aminophenyl)morpholin-3-one may be of interest in the design of new chemical entities. The morpholinone ring is a privileged scaffold in medicinal chemistry, and the aminophenyl group provides a versatile handle for further chemical modifications.
Conclusion
4-(4-aminophenyl)morpholin-3-one is a compound of significant industrial and pharmaceutical relevance. Its chemical properties and the efficiency of its synthesis have a direct impact on the production of the life-saving anticoagulant, Rivaroxaban. A thorough understanding of its chemistry is essential for researchers and professionals in the field of drug development and process chemistry. Future innovations in the synthesis of this key intermediate will continue to be a priority for the pharmaceutical industry.
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Tributyltin Sulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Tributyltin sulfide, also known as Bis(tributyltin) sulfide. It details its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to scientific research and development. This document aims to serve as a comprehensive resource, grounded in scientific integrity and supported by authoritative references.
Core Chemical Identity and Properties
Tributyltin sulfide is an organotin compound with significant applications, primarily stemming from its biocidal properties. A clear understanding of its fundamental characteristics is crucial for its safe and effective use in a laboratory or industrial setting.
Molecular Formula and Weight
The chemical formula for Tributyltin sulfide is C24H54SSn2 [1][2][3][4][5][6]. This formula indicates the presence of 24 carbon atoms, 54 hydrogen atoms, one sulfur atom, and two tin atoms.
The molecular weight of this compound is approximately 612.17 g/mol [2][3][4]. Minor variations in the reported molecular weight may exist depending on the source and the isotopic composition considered[1][3].
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C24H54SSn2 | PubChem[1], CymitQuimica[2], American Elements[3], Sigma-Aldrich[4], Strem[6] |
| Molecular Weight | 612.17 g/mol | CymitQuimica[2], American Elements[3], Sigma-Aldrich[4] |
| IUPAC Name | tributyl(tributylstannylsulfanyl)stannane | PubChem[1] |
| CAS Number | 4808-30-4 | PubChem[1], CymitQuimica[2], Sigma-Aldrich[4], Strem[6] |
| Synonyms | Bis(tributyltin) sulfide, Hexabutyldistannathiane | PubChem[1], CymitQuimica[2], American Elements[3] |
Physical and Chemical Properties
Tributyltin sulfide is typically a colorless liquid[2][3]. It is characterized by a high degree of lipophilicity, meaning it readily dissolves in fats, oils, and non-polar solvents. This property contributes to its accumulation in marine organisms and environments[2].
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid or solid | CymitQuimica[2], American Elements[3] |
| Density | 1.179 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.518 | Sigma-Aldrich[4] |
| Flash Point | > 110 °C | Sigma-Aldrich[4] |
Synthesis and Reactivity
While detailed, proprietary synthesis methods are often not publicly available, the general principle of forming the tin-sulfur-tin bond involves the reaction of a tributyltin precursor, such as tributyltin oxide or tributyltin chloride, with a sulfur source.
A related and well-documented reaction in organotin chemistry is the synthesis of tributyltin hydride from tributyltin oxide, which showcases the reactivity of the Sn-O bond. This reduction is often achieved using reagents like polymethylhydrosiloxane[7].
The reactivity of organotin compounds, particularly their interaction with sulfur, is a key aspect of their chemical behavior. The formation of the tin-sulfur bond is a driving force in certain reactions, such as the Barton-McCombie deoxygenation, where a thiocarbonyl derivative reacts with a tin radical[8].
Applications in Research and Industry
The primary application of Tributyltin sulfide and related tributyltin (TBT) compounds has been as a biocide.
Antifouling Agent
Historically, TBT compounds were extensively used in marine paints to prevent the growth of barnacles, algae, and other marine organisms on ship hulls[2][9][10]. Its effectiveness as an antifouling agent is due to its high toxicity to a broad range of organisms[10]. However, this same property has led to significant environmental concerns[2][9].
Other Biocidal and Preservative Uses
Beyond marine applications, TBT compounds have been utilized as:
-
Fungicides and bactericides in agriculture and industrial processes [9]
-
Preservatives for textiles, paper, and leather [9]
Role in Organic Synthesis
While not a direct application of Tributyltin sulfide itself, a related compound, tributyltin hydride, is a valuable reagent in organic synthesis. It serves as a radical reducing agent, capable of converting organic halides to hydrocarbons and participating in reactions like the Barton-McCombie deoxygenation and Barton decarboxylation[7][8][11]. These reactions are crucial in the synthesis of complex organic molecules, which can be relevant in drug development.
Safety, Toxicity, and Environmental Impact
A critical aspect of working with Tributyltin sulfide is understanding its significant toxicity and environmental hazards.
Human Health Hazards
Tributyltin sulfide is classified as toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation[1]. Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure[1].
Diagram 1: GHS Hazard Pictograms for Tributyltin Sulfide
Caption: GHS Hazard Pictograms for Tributyltin Sulfide.
Environmental Toxicity
Tributyltin sulfide is very toxic to aquatic life with long-lasting effects[1]. Its persistence and high lipophilicity lead to bioaccumulation in the food chain[2]. One of the most well-documented environmental impacts is the phenomenon of "imposex" in female marine snails, where they develop male sexual characteristics, leading to reproductive failure[10]. Due to these severe environmental consequences, the use of TBT compounds in antifouling paints has been largely banned or severely restricted by international regulations[2].
Experimental Protocols
Given the hazardous nature of Tributyltin sulfide, all experimental work must be conducted with strict adherence to safety protocols.
Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be released into the environment.
A Note on Experimental Design
For researchers in drug development, while Tributyltin sulfide itself may not be a therapeutic agent, understanding the chemistry of organotin compounds can be relevant. For instance, the principles of radical reactions involving organotin hydrides are applicable to the synthesis of various organic scaffolds.
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An In-Depth Technical Guide to the Spectroscopic Characterization of Tributyltin Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for tributyltin sulfide (also known as bis(tributyltin) sulfide), a significant organotin compound. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in various research and development applications. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a complete analytical profile.
Introduction: The Significance of Tributyltin Sulfide Characterization
Tributyltin compounds have been widely utilized for their biocidal properties, particularly in antifouling paints for marine vessels. Tributyltin sulfide, with the chemical formula ((C₄H₉)₃Sn)₂S, is a key derivative and environmental metabolite.[1] Its accurate identification is paramount for toxicological studies, environmental monitoring, and in the development of organotin-based therapeutic agents where precise molecular structure is critical. Spectroscopic techniques provide the necessary tools for unambiguous structural elucidation and purity assessment.
Synthesis of Tributyltin Sulfide: A Methodological Approach
The synthesis of tributyltin sulfide is typically achieved through the reaction of a tributyltin halide with a sulfide source. A common and effective laboratory-scale synthesis involves the reaction of tributyltin chloride with sodium sulfide.
Experimental Protocol: Synthesis of Tributyltin Sulfide
Objective: To synthesize bis(tributyltin) sulfide from tributyltin chloride and sodium sulfide.
Materials:
-
Tributyltin chloride ((C₄H₉)₃SnCl)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve a specific molar quantity of sodium sulfide nonahydrate in a minimal amount of deionized water.
-
In a separate flask, dissolve two molar equivalents of tributyltin chloride in ethanol.
-
Slowly add the tributyltin chloride solution to the stirred sodium sulfide solution at room temperature. The reaction is typically rapid, leading to the formation of a precipitate or an oily layer of tributyltin sulfide.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting oil is tributyltin sulfide, which can be further purified by vacuum distillation if necessary.
Causality in Experimental Design: The choice of a biphasic solvent system (water/ethanol and diethyl ether) facilitates the reaction and subsequent separation of the nonpolar product from the aqueous phase containing inorganic salts. The 2:1 molar ratio of the reactants is crucial for the complete conversion to the desired bis(tributyltin) product.
Caption: Workflow for the synthesis of tributyltin sulfide.
Spectroscopic Data and Interpretation
The structural confirmation of the synthesized tributyltin sulfide is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic and organometallic compounds. For tributyltin sulfide, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum of tributyltin sulfide is characterized by signals corresponding to the butyl groups attached to the tin atom. The protons on the different methylene groups and the terminal methyl group will exhibit distinct chemical shifts and coupling patterns. The spectrum is expected to show a complex multiplet for the methylene protons and a triplet for the terminal methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For the butyl group, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms. The chemical shifts are influenced by the proximity to the electropositive tin atom. Satellites arising from coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are a characteristic feature of organotin compounds and provide valuable structural information. For the closely related bis(tributyltin) oxide, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately 28.4, 27.3, 16.5, and 13.7 ppm, with observed splitting due to tin coupling.[2] A similar pattern is expected for tributyltin sulfide.
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a highly sensitive probe of the electronic environment around the tin nucleus.[3] The chemical shift of the tin atom in tributyltin sulfide is expected to be in the characteristic range for tetraorganotin compounds. The chemical shift provides direct evidence of the bonding and coordination at the tin center.
| Spectroscopic Data Summary for Tributyltin Sulfide | |
| ¹H NMR | Signals corresponding to the butyl group protons. |
| ¹³C NMR | Four distinct signals for the butyl group carbons, with characteristic ¹¹⁹Sn and ¹¹⁷Sn satellites. |
| ¹¹⁹Sn NMR | A single resonance in the region typical for tetraorganotin compounds. |
| IR (Infrared) | C-H stretching and bending modes, Sn-C stretching, and Sn-S-Sn stretching vibrations. |
| MS (Mass Spectrometry) | Characteristic fragmentation pattern including the tributyltin cation ([ (C₄H₉)₃Sn]⁺). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of tributyltin sulfide will be dominated by absorptions arising from the butyl groups.
Key IR Absorptions:
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the butyl chains.
-
C-H Bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the scissoring and bending vibrations of the methylene and methyl groups, respectively.
-
Sn-C Stretching: The stretching vibration of the tin-carbon bond is expected to appear in the 500-600 cm⁻¹ region.
-
Sn-S-Sn Stretching: The asymmetric stretching of the Sn-S-Sn bridge is a key feature and is expected in the lower frequency region of the spectrum, typically around 350-400 cm⁻¹.
Caption: Key vibrational modes in the IR spectrum of tributyltin sulfide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For tributyltin sulfide, electron impact (EI) or electrospray ionization (ESI) can be used.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of tributyltin sulfide (612.17 g/mol for the most abundant isotopes).[4] A characteristic feature of the mass spectra of tributyltin compounds is the facile loss of butyl radicals. The most prominent peak is often the tributyltin cation, [(C₄H₉)₃Sn]⁺, with an m/z of 291. Further fragmentation of this ion through the sequential loss of butene molecules is also commonly observed. The isotopic pattern of tin, with its multiple stable isotopes, will be reflected in the mass spectrum, providing a definitive signature for tin-containing fragments.[5] The predicted m/z for the protonated molecule [M+H]⁺ is 615.20632.[6]
Conclusion
The comprehensive spectroscopic analysis of tributyltin sulfide using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectroscopic technique, from the tin-coupled carbon signals in the ¹³C NMR to the Sn-S-Sn vibration in the IR and the dominant tributyltin cation in the MS, collectively create a unique fingerprint for this important organotin compound. This detailed understanding is essential for researchers and professionals working with tributyltin sulfide in various scientific and developmental contexts.
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An In-Depth Technical Guide to the Safe Handling of Tributyltin Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential health and safety protocols for handling tributyltin sulfide (CAS No. 4808-30-4). As an organotin compound of significant toxicity, its use in a laboratory setting demands rigorous adherence to safety procedures grounded in a thorough understanding of its chemical properties and toxicological profile. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.
Section 1: Compound Identification and Physicochemical Properties
Tributyltin sulfide, also known as bis(tributyltin) sulfide or hexabutyldistannathiane, is a highly toxic organometallic compound.[1][2] Its efficacy in historical applications like marine anti-fouling agents is a direct result of its biocidal nature, which also defines its hazard profile in a laboratory context.[2][3][4] Understanding its physical properties is the first step in risk mitigation.
| Property | Value | Source |
| Chemical Formula | C₂₄H₅₄SSn₂ | [1][2] |
| Molecular Weight | 612.17 g/mol | |
| CAS Number | 4808-30-4 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.179 g/mL at 25 °C | |
| Refractive Index | n20/D 1.518 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Solubility | Low water solubility; soluble in fats and organic solvents. | [4] |
Section 2: Hazard Analysis and Toxicology
Tributyltin sulfide is classified as a substance with severe acute and chronic hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the "Danger" signal word for this compound.[1]
GHS Hazard Classification
| Pictogram(s) | GHS Code | Hazard Statement | Hazard Class |
| ☠️ | H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| ☣️ | H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| ❗️ | H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| ❗️ | H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| ☣️ | H360FD | May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) |
| ☣️ | H372 | Causes damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity, Repeated Exposure (Category 1) |
| 環境 | H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Acute & Chronic, Category 1) |
| Data sourced from PubChem and commercial supplier safety data sheets.[1] |
Toxicological Profile
The toxicity of tributyltin compounds is extensive, affecting multiple biological systems. Exposure can occur via ingestion, inhalation, or dermal absorption.[3][5]
-
Immunotoxicity : Tributyltins are potent immunotoxicants, with the thymus being a primary target organ.[6] This leads to impaired cell-mediated immunity. In animal studies, effects include changes in the weight and morphology of lymphoid tissues.[6] The rat is identified as the most sensitive species, showing immune system effects even without other overt signs of toxicity.[6]
-
Reproductive and Developmental Toxicity : The H360FD classification underscores the significant risk to fertility and fetal development.[1] This is a critical consideration for all personnel of reproductive age.
-
Endocrine Disruption : Tributyltin compounds are known endocrine disruptors.[2] They can cause irreversible sexual abnormalities in marine organisms, such as imposex (the development of male characteristics in female gastropods), highlighting their potential to interfere with hormonal systems.[3][4]
-
Neurotoxicity : Organotin compounds, as a class, are associated with neurotoxic effects.[7] Acute exposure in humans has led to symptoms including dizziness and flu-like symptoms.[3]
-
Dermal and Ocular Effects : Direct contact can cause severe skin irritation and chemical burns, particularly affecting hair follicles.[3] It is also a serious eye irritant.[1]
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
Effective management of highly hazardous chemicals like tributyltin sulfide relies on a systematic approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For tributyltin sulfide, elimination or substitution is often not feasible in a research context. Therefore, the primary focus must be on robust engineering controls, stringent administrative policies, and diligent use of personal protective equipment.
Section 4: Engineering and Administrative Controls
These controls are designed to minimize exposure by modifying the work environment and establishing safe work practices. They are the foundation of safe handling before any personal protective equipment is considered.
-
Engineering Controls :
-
Chemical Fume Hood : All manipulations of tributyltin sulfide, including weighing, transferring, and reaction setup, MUST be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][7][8] The sash should be kept as low as possible.[7]
-
Designated Area : A specific area within the laboratory must be demarcated for all work with organotin compounds. This area should be clearly marked with warning signs.[5]
-
Ventilation : The laboratory must have adequate general ventilation in addition to the local exhaust ventilation provided by the fume hood.
-
Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[8][9]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP for tributyltin sulfide must be written, approved, and followed by all users.
-
Mandatory Training : All personnel must receive documented training on the hazards of organotins, the specific SOPs for their use, and emergency procedures before being granted permission to handle the compound.[10]
-
Restricted Access : Only trained and authorized personnel should be allowed in the designated handling area.
-
Prohibition of Working Alone : Never handle tributyltin sulfide or other highly toxic organotins while working alone.[7]
-
Section 5: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
Caption: PPE selection is dictated by a task-specific risk assessment.
| PPE Component | Specification | Rationale | Source |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. Double-gloving provides protection against incidental tears and during doffing. | [5][8] |
| Eye Protection | Chemical safety goggles AND a full-face shield. | Goggles protect against splashes; the face shield provides an additional layer of protection for the entire face. | [5][10] |
| Body Covering | A chemical-resistant lab coat, fully buttoned, with closed-toe shoes. | Protects skin and personal clothing from contamination. | [5][7] |
| Respiratory Protection | Work must be performed in a fume hood. An air-purifying respirator with organic vapor cartridges may be required for emergency situations like spills. | Prevents inhalation of toxic vapors, the primary route of exposure in a lab setting. | [5][10][11] |
Section 6: Standard Operating Procedures (SOPs)
General Handling Precautions
-
Always consult the Safety Data Sheet (SDS) before use.[9][11][12]
-
Avoid all personal contact, including inhalation and skin/eye contact.[5][13]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]
Experimental Protocol: Transfer of Liquid Tributyltin Sulfide
This protocol outlines the safe transfer of the liquid reagent from a Sure/Seal™ bottle, a common packaging for air-sensitive reagents, under an inert atmosphere.[5][7]
Materials:
-
Sure/Seal™ bottle of tributyltin sulfide
-
Dry, clean reaction vessel with a septum
-
Inert gas source (Argon or Nitrogen) with a needle outlet
-
Dry, gas-tight syringe with a new, sharp needle
-
Full, mandatory PPE ensemble
Procedure:
-
Preparation : Don all required PPE. Ensure the work is performed in a designated, certified chemical fume hood.
-
Inert Atmosphere : Purge the reaction vessel with inert gas.
-
Pressurization : Insert a needle from the inert gas line through the septum on the Sure/Seal™ bottle to create a slight positive pressure. Do not over-pressurize.
-
Syringe Preparation : Purge the dry syringe with inert gas 2-3 times.
-
Withdrawal : Insert the syringe needle through the septum into the liquid. Slowly withdraw the desired volume. The positive pressure in the bottle will aid the transfer.
-
Dispensing : Transfer the reagent to the reaction vessel by inserting the needle through the vessel's septum and depressing the plunger.
-
Quenching and Cleaning : After transfer, immediately rinse the syringe and needle by drawing up a suitable solvent (e.g., toluene or hexanes) and dispensing it into a designated hazardous waste container.[7] Repeat this process at least three times.
-
Bottle Sealing : Remove the inert gas needle. Cover the puncture hole in the septum with tape or parafilm and replace the bottle cap for secure storage.[7]
Section 7: Emergency Response Protocols
Immediate and correct response to an emergency is critical to mitigating harm.
Caption: A decision tree for responding to spills and personal exposures.
-
In Case of a Spill :
-
Evacuate and restrict access to the spill area.[5]
-
Alert personnel in the vicinity and your supervisor.
-
If the spill is large or you are not trained to handle it, call emergency services immediately.
-
For small, manageable spills: Don full PPE, including respiratory protection if necessary.[5]
-
Contain and absorb the liquid with an inert material like vermiculite, sand, or earth.[13]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[9][12]
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][10][12]
-
Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][11][12] Seek immediate medical attention.[12]
-
Inhalation : Move the victim to fresh air immediately.[11][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]
-
Ingestion : Do NOT induce vomiting.[12][14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[14][15]
-
-
In Case of Fire :
Section 8: Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow to prevent environmental contamination and future exposures.
-
Equipment Decontamination : All glassware and equipment that has come into contact with tributyltin sulfide must be decontaminated by rinsing with a suitable solvent (e.g., hexanes, toluene) into a designated hazardous waste container.[7]
-
Waste Disposal : All materials contaminated with tributyltin sulfide are considered hazardous waste. This includes:
-
Excess or unwanted reagent.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Spill cleanup materials.
-
Solvent rinses from decontamination.
-
-
All waste must be collected in clearly labeled, sealed, and appropriate containers.[12] Disposal must be carried out through a licensed hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[8][11] Avoid release to the environment under any circumstances.[8][12]
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An In-depth Technical Guide to the Bioaccumulation and Ecotoxicity of Tributyltin Sulfide
Abstract
Tributyltin sulfide (TBTS), an organotin compound, is a significant environmental contaminant primarily associated with its formation from the degradation of tributyltin (TBT)-based antifouling paints. This guide provides a comprehensive technical overview of the bioaccumulation and ecotoxicological effects of TBTS for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of TBTS, its environmental fate, and the mechanisms by which it bioaccumulates in aquatic organisms. Furthermore, this guide will explore the profound ecotoxicological impacts of TBTS, with a particular focus on its role as an endocrine disruptor. Detailed experimental protocols for assessing the toxicity and bioaccumulation of TBTS in sediment are provided, alongside a discussion of the analytical methodologies for its detection. This document aims to serve as an in-depth resource, grounding its claims in authoritative scientific literature and providing practical insights for the study of this persistent and toxic environmental pollutant.
Introduction to Tributyltin and the Significance of Tributyltin Sulfide
For decades, tributyltin (TBT) compounds were the most effective biocides used in antifouling paints for marine vessels, preventing the growth of organisms on ship hulls. However, their widespread use led to the continuous leaching of these highly toxic substances into the aquatic environment.[1] TBT is an umbrella term for a class of organotin compounds with the general formula (C₄H₉)₃Sn-X, where X can be various anions.[2] While much of the historical focus has been on tributyltin oxide (TBTO), the primary biocide in many paint formulations, it is crucial to understand the environmental fate and distinct toxicological profile of its degradation and transformation products.
One such significant product is bis(tributyltin) sulfide (TBTS) , with the chemical formula C₂₄H₅₄SSn₂.[3] TBTS is believed to form in anaerobic sediments where TBT cations react with sulfides.[4] Given the propensity of TBT to bind to sediment and its long half-life in these anoxic environments (potentially up to 30 years), TBTS represents a persistent and bioavailable form of TBT that poses a long-term threat to benthic and epibenthic organisms.[2] The U.S. Environmental Protection Agency (EPA) groups TBTS with other TBT compounds for the purpose of deriving water quality criteria, operating under the assumption that the toxicity is primarily driven by the tributyltin cation, with the anion playing a minor role.[5] This guide will explore the specifics of TBTS while leveraging the extensive body of research on TBT as a whole.
Physicochemical Properties and Environmental Fate of Tributyltin Sulfide
Understanding the behavior of TBTS in the environment begins with its chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₂₄H₅₄SSn₂ | [3] |
| Molecular Weight | 612.17 g/mol | [3] |
| Appearance | Colorless liquid or powder/crystals | |
| Density | ~1.179 g/cm³ at 25 °C | [6] |
| Log Kow (for TBT) | 3.19 – 3.84 | [1] |
| Water Solubility (for TBT) | Low | [1] |
The high lipophilicity and low water solubility of the TBT moiety are key determinants of its environmental fate.[1][7] Once introduced into the aquatic environment, TBT compounds readily adsorb to suspended particulate matter and eventually accumulate in the sediment.[8] The environmental transformation of TBT is a critical aspect of its long-term impact.
Formation and Degradation
Tributyltin can be degraded through both biotic and abiotic pathways. The primary degradation process is sequential debutylation, where butyl groups are cleaved from the tin atom, forming dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[5] This process can be mediated by microbial activity and photodegradation in surface waters.[5]
However, in the anaerobic conditions prevalent in many marine and estuarine sediments, the reaction of TBT with sulfides can lead to the formation of tributyltin sulfide.[4] This transformation is significant as it affects the speciation and potentially the bioavailability of TBT in the sediment compartment. The degradation of TBTS itself is expected to follow the same debutylation pathway as other TBT compounds, albeit with rates influenced by the local redox conditions.[5]
Caption: Environmental fate and transformation of tributyltin, including the formation of tributyltin sulfide in sediments.
Bioaccumulation of Tributyltin Sulfide
The lipophilic nature of TBT compounds drives their bioaccumulation in aquatic organisms.[7] TBT readily partitions into fatty tissues, leading to bioconcentration factors (BCFs) that can be exceptionally high, particularly in mollusks and fish.[9] Laboratory studies have reported BCFs for TBT up to 7,000, with even higher values observed in field investigations.[9]
Mechanisms of Uptake and Accumulation
Organisms can take up TBTS through various routes:
-
Direct uptake from water: While less significant for benthic organisms living in sediment, pelagic species can absorb dissolved TBT compounds across their gills and other permeable membranes.
-
Ingestion of contaminated food: For many species, dietary uptake is a major pathway for TBT accumulation.[10] This is particularly relevant in benthic food webs, where deposit-feeders and their predators consume contaminated sediment and organisms.
-
Dermal contact with sediment: Benthic invertebrates in direct contact with contaminated sediments can absorb TBTS through their integument.
The bioaccumulation potential is also influenced by the organism's metabolic capacity. Bivalve mollusks, for instance, exhibit particularly high levels of TBT accumulation due to their limited ability to metabolize these compounds.[10] In contrast, some vertebrates can metabolize TBT more effectively, though bioaccumulation in tissues like the liver and fat still occurs.[11]
The process of bioaccumulation can lead to biomagnification, where the concentration of TBT increases at successively higher trophic levels. While this has been observed, the extent of TBT biomagnification in top marine predators is still a subject of some debate.[2]
Ecotoxicity of Tributyltin Sulfide
TBTS is classified as very toxic to aquatic life with long-lasting effects.[3] The toxicity of TBT compounds is potent, with sublethal effects observed at concentrations in the nanogram per liter (ng/L) range.[12]
Comparative Toxicity: TBTS vs. TBTO
A key question for risk assessment is whether the sulfide form of TBT exhibits a different toxicity profile compared to the more commonly studied oxide form. A pivotal study by Laughlin and colleagues in 1983 directly addressed this by comparing the acute and sublethal toxicity of TBTO and TBTS to the zoeal larvae of the mud crab, Rhithropanopeus harrisii.[4][7][10] While the full details of the study require consulting the original paper, its citation in subsequent comprehensive reviews and regulatory documents indicates that the toxicities were found to be comparable, supporting the hypothesis that the tributyltin cation is the primary toxic moiety.[3]
Mechanisms of Ecotoxicity
The ecotoxicological effects of TBT are multifaceted, with endocrine disruption being the most well-documented and sensitive endpoint.
-
Endocrine Disruption (Imposex): TBT is a potent endocrine disruptor, most famously causing "imposex" in female gastropods—the imposition of male sexual characteristics, such as a penis and vas deferens.[5] This can lead to sterility and population decline. The proposed mechanism involves the inhibition of the cytochrome P450 aromatase enzyme, which converts androgens to estrogens, leading to an accumulation of testosterone.[2] Another pathway involves TBT mimicking the natural ligand for the Retinoid X Receptor (RXR), a nuclear receptor involved in various developmental processes.[2]
-
Neurotoxicity: Trialkyltin compounds, including TBT, are known neurotoxins, although TBT is generally less neurotoxic than trimethyltin or triethyltin compounds.[5]
-
Immunotoxicity: TBT compounds are potent immunotoxicants, particularly affecting the thymus.[13] This can lead to increased susceptibility to diseases in exposed organisms. High levels of TBT in marine mammals like sea otters and dolphins have been linked to immunosuppression.[2]
-
General Cellular Toxicity: TBT can disrupt fundamental cellular processes, including the inhibition of mitochondrial oxidative phosphorylation, which impairs ATP synthesis.[14] It can also cause perturbations in intracellular calcium homeostasis and affect the polymerization of actin, a key component of the cytoskeleton.[4]
Caption: Key mechanistic pathways of tributyltin sulfide ecotoxicity.
Experimental Methodologies for TBTS Assessment
Assessing the risk posed by TBTS in the environment requires robust and standardized experimental protocols. This section outlines methodologies for sediment toxicity testing and chemical analysis.
Protocol: Whole Sediment Toxicity Testing with Spiked TBTS
This protocol is adapted from the OECD Test Guideline 218 for sediment-water chironomid toxicity tests and can be modified for other benthic invertebrates.[15] The rationale is to expose organisms to a realistic environmental matrix (sediment) spiked with a known concentration of the toxicant.
Objective: To determine the chronic toxicity of TBTS to a benthic invertebrate species (e.g., the midge Chironomus riparius or the amphipod Hyalella azteca) over a 28-day exposure period.
Materials:
-
Tributyltin sulfide (CAS 4808-30-4)
-
Formulated or clean-collected natural sediment with known characteristics (e.g., organic carbon content, particle size distribution)
-
Cultured test organisms (e.g., first-instar chironomid larvae)
-
Glass test beakers (e.g., 250 mL)
-
Reconstituted or clean natural overlying water
-
Apparatus for controlled temperature and lighting (16:8 hour light:dark cycle)
-
Aeration system
Procedure:
-
Sediment Spiking:
-
Prepare a stock solution of TBTS in a suitable solvent (e.g., acetone). The choice of solvent is critical to ensure even distribution in the sediment.
-
In a separate container, thoroughly mix the required volume of stock solution with a small portion of the sediment to create a pre-mixture.
-
Add the pre-mixture to the bulk sediment and mix exhaustively (e.g., using a planetary mixer or rolling mill) to achieve a homogenous concentration.
-
Prepare a series of sediment concentrations (e.g., five concentrations and a solvent control) and an untreated control.
-
-
Equilibration:
-
Add the spiked sediment to the test beakers (e.g., 100 mL per beaker).
-
Gently add the overlying water (e.g., 175 mL) to each beaker, minimizing sediment disturbance.
-
Allow the sediment-water systems to equilibrate for a period (e.g., 24-48 hours) before introducing the test organisms. This allows for partitioning of the TBTS between the sediment, pore water, and overlying water.
-
-
Test Initiation:
-
Introduce a known number of test organisms (e.g., 20 first-instar chironomid larvae) into each replicate beaker.
-
Set up at least four replicates for each concentration and control.
-
-
Test Maintenance:
-
Maintain the test system for 28 days under controlled conditions (e.g., 20 ± 1 °C, 16:8 h light:dark photoperiod).
-
Provide gentle aeration to the overlying water, ensuring the sediment surface is not disturbed.
-
Renew the overlying water periodically (e.g., daily or every other day) to maintain water quality.
-
Provide food for the organisms as required by the specific test protocol.
-
-
Endpoint Measurement:
-
At the end of the 28-day period, sieve the sediment from each beaker to recover the surviving organisms.
-
The primary endpoints for chironomids are the number of fully emerged adults (emergence rate) and the time to emergence (development rate).[15]
-
Other endpoints can include larval survival and growth (biomass).
-
Calculate the ECx (e.g., EC50 for emergence) and the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).
-
Self-Validation and Causality: This protocol includes a solvent control to ensure that any observed effects are due to the TBTS and not the carrier solvent. The use of a concentration series allows for the establishment of a dose-response relationship, a key principle in toxicology. Chemical analysis of sediment and water at the beginning and end of the test is crucial to confirm exposure concentrations.
Analytical Methods for TBTS Detection
Accurate quantification of TBTS in environmental matrices is essential for exposure assessment. The standard approach for organotin analysis involves several key steps.
Caption: General analytical workflow for the determination of tributyltin compounds.
-
Extraction: TBTS is extracted from the sample matrix. For sediments and tissues, this typically involves an acidic solvent extraction (e.g., using acetic acid or HCl in methanol) often assisted by sonication or shaking.[16]
-
Derivatization: Since organotin compounds are not sufficiently volatile for gas chromatography, they must be derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic organotin species into volatile ethylated derivatives.[16]
-
Separation: The derivatized organotins are then separated using gas chromatography (GC).[16]
-
Detection: Various detectors can be used for quantification, including Flame Photometric Detection (FPD), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for element-specific detection of tin.[16]
Quality Assurance/Quality Control: The use of certified reference materials (CRMs) for sediment and biota is essential for method validation and ensuring the accuracy of the analytical data.[16]
Conclusion and Future Perspectives
Tributyltin sulfide is a persistent and highly toxic environmental contaminant that continues to pose a risk to aquatic ecosystems, particularly in and around areas of historical maritime activity. Its formation in anaerobic sediments ensures a long-term reservoir for TBT contamination. While its toxicity is considered to be driven by the tributyltin cation and is thus comparable to other TBT forms, understanding its specific environmental behavior is crucial for accurate risk assessment and remediation efforts.
Future research should focus on obtaining more specific ecotoxicity and bioaccumulation data for TBTS across a wider range of species to further validate the assumption of equivalent toxicity. Additionally, studies on the bioavailability of TBTS from different sediment types and the factors influencing its degradation rates in situ will be vital for developing effective management strategies for contaminated sites. For professionals in drug development, the well-documented endocrine-disrupting mechanisms of TBT compounds, including TBTS, serve as a case study for the potent and often unintended biological activity of organometallic compounds, highlighting the importance of thorough environmental and toxicological screening.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16682974, Tributyltin sulfide. Retrieved from [Link]
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Danish Environmental Protection Agency. (2013). Tributyltin compounds (TBT). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5948, Tributylstannane. Retrieved from [Link]
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World Health Organization. (1999). Concise International Chemical Assessment Document 14: Tributyltin Oxide. Retrieved from [Link]
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Sahlin, S., & Ågerstrand, M. (2015). Tributyltin - TBT - SEDIMENT EQS DERIVATION. Diva-Portal.org. Retrieved from [Link]
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World Health Organization. (1990). Environmental Health Criteria 116: Tributyltin Compounds. Retrieved from [Link]
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- Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 56(3), 221-231.
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U.S. Fish and Wildlife Service. (n.d.). Estuarine Mudcrab (Rhithropanopeus harrisii). Retrieved from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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- OECD. (2004). Test No. 218: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment. OECD Guidelines for the Testing of Chemicals, Section 2.
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Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
- Laughlin, R. B., French, W., & Guard, H. E. (1983). Acute and sublethal toxicity of tributyltin oxide (TBTO) and its putative environmental product, tributyltin sulfide (TBTS) to zoeal mud crabs, Rhithropanopeus harrisii. Water, Air, and Soil Pollution, 20, 69-79.
- Waghmare, S. Y. (2015). Toxicity Evaluation of TBTO Exposed to Freshwater Fish Rasbora Daniconius. Nutan Mahavidyalaya, Selu.
- Waghmare, S. Y. (2015). To Study Histology of Ovary of the Fresh Water Bivalve, Lamellidens marginalis under the Stress of Tributyl tin oxide. International Journal of Advanced Research in Science and Technology, 4(7), 239-242.
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ChemSrc. (n.d.). bis(tri-n-butyltin)sulfide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16682746, Bis(tributyltin) oxide. Retrieved from [Link]
- OECD. (2022). Guidance Document on Aquatic and Sediment Toxicological Testing of Nanomaterials.
- Hegele-Drywa, J., & Normant, M. (2011). Non-native crab Rhithropanopeus harrisii (Gould, 1984) – a new component of the benthic communities in the Gulf of Gdańsk (southern Baltic Sea). Oceanological and Hydrobiological Studies, 40(3), 125-131.
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U.S. Geological Survey. (n.d.). Rhithropanopeus harrisii (Gould, 1841). Nonindigenous Aquatic Species. Retrieved from [Link]
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Methodological & Application
Application Note: High-Sensitivity Determination of Tributyltin in Aqueous Matrices
Introduction: The Environmental Significance of Tributyltin
Tributyltin (TBT) compounds, such as bis(tributyltin) sulfide (TBTS), have been extensively used as biocides in antifouling paints for marine vessels.[1][2] Their purpose is to prevent the growth of marine organisms on ship hulls, which improves fuel efficiency.[1] However, the release of these compounds into aquatic environments has led to significant ecotoxicological concerns. TBT is a potent endocrine disruptor, causing severe effects in non-target marine life, even at very low concentrations.[2][3] Due to its toxicity and persistence, particularly in sediments, the use of TBT has been heavily restricted by international regulations.[4][5]
This application note provides detailed analytical methods for the quantitative determination of tributyltin in water samples. While the focus is on the detection of the tributyltin moiety, the methods described are directly applicable to the analysis of tributyltin sulfide (CAS 4808-30-4). In aqueous environments, organotin compounds like TBTS dissociate, and the stable tributyltin cation (TBT⁺) is the species of interest for environmental monitoring.[6] Therefore, the protocols herein are designed to accurately quantify the total TBT concentration, reflecting the environmental contamination level.
We will detail two primary, validated analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method that requires a derivatization step to ensure the volatility of TBT.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique that often allows for direct analysis of the TBT cation with minimal sample preparation, thus avoiding the derivatization process.[4]
Principles of Detection
The successful analysis of TBT in water at trace levels hinges on effective sample preparation to isolate the analyte from the matrix, followed by highly selective and sensitive instrumental detection.
Sample Preparation: Extraction and Concentration
Given the very low environmental quality standards for TBT (in the low ng/L range), a pre-concentration step is almost always necessary.[7] The choice of extraction method depends on the specific water matrix and the subsequent analytical technique.
-
Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is acidified to ensure TBT is in its cationic form. It is then partitioned into an organic solvent. For GC-MS analysis, derivatization can be performed either in the aqueous phase before extraction or in the organic extract.
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique. The acidified water sample is passed through a solid sorbent cartridge (e.g., C18), which retains the TBT. The analyte is then eluted with a small volume of organic solvent, achieving significant concentration.[8] This method is favored for its lower solvent consumption and potential for automation.
The Critical Derivatization Step for GC-MS
TBT salts are ionic and non-volatile, making them unsuitable for direct analysis by gas chromatography. Therefore, a derivatization step is mandatory to convert the TBT cation into a volatile, thermally stable, and chromatographable species. This is a critical step that can influence the accuracy and reproducibility of the entire analysis.
The most common derivatization reactions are:
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is the most widely used method for aqueous samples. NaBEt₄ reacts with the TBT cation in a buffered aqueous solution (pH 4-5) to form the volatile tetra-substituted ethyltributyltin.[6] This reaction can be performed in-situ before extraction.
-
Alkylation with Grignard Reagents: Reagents like pentylmagnesium bromide can be used to form stable tetra-alkyltin derivatives.[5] This reaction is typically performed on the organic extract under anhydrous conditions.
Instrumental Analysis: Achieving Selectivity and Sensitivity
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, the volatile TBT derivative is separated from other compounds on a low-polarity capillary column. The mass spectrometer provides highly selective and sensitive detection. For ultra-trace analysis, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed to minimize matrix interference and achieve extremely low detection limits.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates the non-derivatized TBT cation from other sample components using a reverse-phase HPLC column.[4] The tandem mass spectrometer detects TBT with high specificity and sensitivity. LC-MS/MS has the significant advantage of eliminating the need for derivatization, which simplifies sample preparation and reduces potential sources of error.[4] However, direct injection of saline water samples can lead to ion suppression and contamination of the MS interface, so an extraction step to remove salts is highly recommended.[7]
Workflow for TBT Analysis in Water
The following diagram illustrates the general workflow for the determination of TBT in water samples using either GC-MS or LC-MS/MS.
Caption: General workflow for TBT analysis in water.
Protocol 1: TBT Analysis by SPE and GC-MS/MS
This protocol is based on established methods such as ISO 17353 and provides high sensitivity for various water matrices.[6]
Materials and Reagents
-
Sample Bottles: 1 L amber glass bottles with PTFE-lined caps, acid-washed.
-
Glassware: All glassware must be rigorously cleaned and acid-washed to prevent analyte adsorption.
-
Standards: Certified stock solutions of Tributyltin chloride and deuterated TBT (TBT-d27) for use as an internal standard.
-
Reagents:
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Equipment: GC-MS/MS system, nitrogen evaporator, mechanical shaker.
Step-by-Step Procedure
-
Sample Preservation: Upon collection, preserve the 1 L water sample by acidifying to pH < 2 with concentrated HCl. Store at 4°C.
-
Spiking: To a 1 L sample, add an appropriate amount of TBT-d27 internal standard.
-
Buffering: Add 20 mL of sodium acetate buffer to adjust the sample pH to 4.5. Mix thoroughly.
-
In-Situ Derivatization: Add 2 mL of freshly prepared 1% NaBEt₄ solution. Immediately cap and shake vigorously for 1 minute. Let the reaction proceed for 30 minutes with occasional shaking.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 1 L derivatized sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove salts.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 20 minutes.
-
Elution: Elute the derivatized TBT from the cartridge with 10 mL of hexane.
-
Drying and Concentration: Pass the hexane eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS/MS Analysis: Inject 1 µL of the final extract into the GC-MS/MS system.
Instrumental Parameters (Example)
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Injector: Splitless, 250°C
-
MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent
-
Ionization: Electron Impact (EI), 70 eV
-
Acquisition Mode: MRM (transitions to be optimized for ethyltributyltin and the internal standard).
Protocol 2: TBT Analysis by SPE and LC-MS/MS
This protocol simplifies sample preparation by eliminating the derivatization step.[4] It is particularly advantageous for high-throughput laboratories.
Materials and Reagents
-
Sample Bottles & Glassware: As per Protocol 1.
-
Standards: Certified stock solutions of Tributyltin chloride and an appropriate internal standard (e.g., TBT-d27).
-
Reagents:
-
Formic acid, LC-MS grade.
-
Solvents: Methanol, Acetonitrile (LC-MS grade).
-
Reagent water (18.2 MΩ·cm).
-
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Equipment: LC-MS/MS system, nitrogen evaporator.
Step-by-Step Procedure
-
Sample Preservation: Upon collection, preserve the 1 L water sample by acidifying to pH < 2 with concentrated HCl. Store at 4°C.
-
Spiking: To a 1 L sample, add an appropriate amount of TBT-d27 internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 10 mL of reagent water.
-
Sample Loading: Load the 1 L sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of reagent water containing 0.1% formic acid to remove interfering salts.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.
-
Elution: Elute the TBT from the cartridge with 10 mL of methanol.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
LC-MS/MS Analysis: Inject 10 µL of the final extract into the LC-MS/MS system.
Instrumental Parameters (Example)
-
LC System: Shimadzu UFLCXR system or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS System: AB SCIEX 4000 QTRAP® or equivalent
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: MRM (transitions to be optimized for the TBT cation [M]⁺ and its fragments, as well as the internal standard).
Method Performance Comparison
The choice between GC-MS/MS and LC-MS/MS depends on available instrumentation, desired sensitivity, and sample throughput.
| Parameter | GC-MS/MS with Derivatization | LC-MS/MS |
| Principle | Analyzes volatile ethylated TBT | Analyzes the TBT cation directly |
| Sample Prep | More complex (derivatization required) | Simpler (no derivatization)[4] |
| Sensitivity | Excellent, can reach sub-ng/L levels | Excellent, can reach low ng/L levels |
| Selectivity | Very high, especially with MS/MS | Very high with MS/MS |
| Matrix Effects | Less prone to ion suppression | Can be susceptible to ion suppression from salts |
| Throughput | Lower due to longer sample prep | Potentially higher |
| Key Advantage | "Gold standard" with extensive validation | Speed and simplicity of sample preparation |
| Key Challenge | Derivatization step is critical and can be a source of error | Matrix effects and interface contamination |
Data Analysis and Quality Control
-
Calibration: Generate a multi-point calibration curve using standards prepared in a clean matrix. The curve should bracket the expected sample concentration range.
-
Quantification: Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area. This corrects for variations in extraction efficiency and instrument response.
-
Quality Control:
-
Method Blank: Analyze a method blank with each batch to check for contamination.
-
Laboratory Control Sample (LCS): Analyze a spiked clean matrix sample to assess method accuracy. Recoveries should typically be within 70-130%.
-
Matrix Spike/Spike Duplicate (MS/MSD): Spike a real sample to evaluate matrix-specific accuracy and precision.
-
Limit of Detection (LOD): The LOD should be determined experimentally, typically in the range of 0.1-1.0 ng/L.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Analyte Signal | Poor derivatization efficiency (GC) | Prepare NaBEt₄ reagent fresh; ensure correct pH. |
| Incomplete extraction/elution | Check SPE loading/elution flow rates; ensure proper cartridge conditioning. | |
| Analyte degradation | Ensure proper sample preservation (acidification, cold storage). | |
| Poor Peak Shape (GC) | Active sites in the GC inlet/column | Use a deactivated inlet liner; condition the column. |
| High Blank Contamination | Contaminated glassware or reagents | Use dedicated, acid-washed glassware; verify solvent purity. |
| Low Recovery in MS/MSD | Matrix suppression (LC-MS) | Dilute the sample extract; optimize SPE wash steps to remove interferences. |
Conclusion
Both GC-MS/MS and LC-MS/MS are robust and sensitive techniques for the determination of tributyltin in water. The GC-MS/MS method, while requiring a critical derivatization step, is a well-established and highly sensitive approach. The LC-MS/MS method offers a simpler, faster sample preparation workflow, making it an attractive alternative. The selection of the optimal method will depend on the specific requirements of the laboratory, including instrumentation, sample matrix, and desired throughput. Adherence to strict quality control protocols is essential for generating reliable and defensible data for environmental monitoring.
References
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 118-125. Available at: [Link]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
-
British Columbia Ministry of Environment. (2021). Organotins in Water by GC with MS Detection - PBM. Retrieved from [Link]
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. Retrieved from [Link]
-
Sasaki, Y., & Takao, Y. (1995). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. Journal of AOAC International, 78(5), 1265-1272. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Gallagher, J. S., et al. (2007). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1166(1-2), 46-52. Retrieved from [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. Available at: [Link]
-
Sasaki, Y., & Takao, Y. (1995). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of organotin compounds in environmental samples. Retrieved from [Link]
-
ResearchGate. (2014). What is the best way to determine Tributyltin in seawater using LCMSMS?. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). Tributyltin sulfide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). Retrieved from [Link]
-
ANSI Webstore. (2015). PD CEN/TS 16692:2015: Water quality - Determination of tributyltin (TBT) in whole water samples. Retrieved from [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Retrieved from [Link]
-
iTeh Standards. (2004). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. Retrieved from [Link]
-
Standard Methods For the Examination of Water and Wastewater. (n.d.). 6710 TRIBUTYLTIN. Retrieved from [Link]
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- 1. CAS 4808-30-4: Tributyltin sulfide | CymitQuimica [cymitquimica.com]
- 2. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. pjoes.com [pjoes.com]
- 5. Tributyltin sulfide | C24H54SSn2 | CID 16682974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIS(TRI-N-BUTYLTIN)SULFIDE CAS#: 4808-30-4 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Speciation of Organotin Compounds by Gas Chromatography
Abstract
Organotin compounds (OTCs), utilized as PVC stabilizers, catalysts, and biocides, are significant environmental pollutants due to their high toxicity, particularly to aquatic life.[1] Tributyltin (TBT), for instance, is a potent endocrine disruptor, leading to stringent regulations on the use of these compounds.[2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring OTCs in various matrices, including environmental samples, food, and consumer products. This application note provides a comprehensive guide to the analysis of organotin compounds using gas chromatography (GC), detailing robust protocols for sample preparation, derivatization, and instrumental analysis with mass spectrometry (MS) and flame photometric detection (FPD).
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds are characterized by a central tin atom covalently bonded to one to four organic groups (e.g., butyl, phenyl, octyl). Their toxicity and environmental fate are highly dependent on the number and nature of these organic substituents. For example, trisubstituted organotins like TBT and triphenyltin (TPT) are generally the most toxic forms.[3] This necessitates speciation analysis—the separation and quantification of individual OTC species—to accurately assess the environmental and health risks.
Gas chromatography offers high separation efficiency and is well-suited for the analysis of complex environmental samples.[4] However, the inherent chemical properties of most organotin compounds, particularly the mono-, di-, and trisubstituted forms, present a significant analytical hurdle. These compounds are typically polar, non-volatile, and thermally labile, making them unsuitable for direct injection into a GC system.[2][5] Therefore, a critical derivatization step is required to convert the ionic organotin species into more volatile and thermally stable analogues that can be readily analyzed by GC.[2]
The Cornerstone of Analysis: Derivatization
The primary goal of derivatization in organotin analysis is to replace the anionic group (e.g., chloride, oxide) with a non-polar alkyl group, thereby increasing the volatility of the analyte. This process is fundamental to achieving the sharp peaks and reproducible results necessary for sensitive quantification.
Causality Behind Reagent Choice:
While several derivatization methods exist, including alkylation with Grignard reagents and hydride generation, in-situ aqueous ethylation with sodium tetraethylborate (NaBEt₄) is the most widely adopted technique.[6]
-
Grignard Reagents (e.g., Pentylmagnesium Bromide): These are powerful alkylating agents but are highly reactive with water. This necessitates a solvent exchange step from an aqueous or protic solvent to an organic solvent, which complicates the workflow and can be a source of analyte loss.
-
Sodium Borohydride (NaBH₄): This reagent converts organotins to their corresponding hydrides. While effective, the resulting hydrides can be unstable.
-
Sodium Tetraethylborate (NaBEt₄): This reagent offers the significant advantage of reacting directly with organotins in an aqueous solution to form their ethylated derivatives.[7] This simplifies the sample preparation process, reduces the number of steps, and minimizes potential errors, making it the preferred choice for most routine analyses.[1]
Comprehensive Analytical Workflow
The successful analysis of organotins by GC is a multi-step process that demands careful attention to detail at each stage. The overall workflow involves extraction of the organotins from the sample matrix, derivatization, and finally, instrumental analysis.
Caption: Overall workflow for organotin analysis by GC.
Detailed Protocols
The following protocols are provided as a robust starting point for the analysis of butyltin and phenyltin compounds in environmental matrices. Method validation and optimization are essential for specific sample types and regulatory requirements.
Protocol 1: Sample Extraction from Sediments/Soils
This protocol is based on the common practice of acid leaching to release organotins from solid matrices.[8]
Objective: To efficiently extract organotin compounds from solid matrices into a solvent suitable for derivatization.
Materials:
-
Methanol (pesticide grade)
-
Glacial Acetic Acid
-
Hexane (pesticide grade)
-
Sodium Acetate
-
Deionized Water
-
Centrifuge and centrifuge tubes (50 mL, solvent-resistant)
-
Sonicator bath or shaker
Procedure:
-
Sample Weighing: Weigh approximately 2-5 g of homogenized, dry sample into a 50 mL polypropylene centrifuge tube.
-
Extraction Solvent Addition: Add 20 mL of Methanol/Acetic Acid (90:10 v/v) to the tube. Add an appropriate amount of internal standard (e.g., Tripropyltin).
-
Extraction: Tightly cap the tube and vortex vigorously for 1 minute. Place the sample in a sonicator bath for 30 minutes or on a mechanical shaker for 1 hour.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean 50 mL tube.
-
Repeat Extraction: Repeat steps 2-5 on the pellet with a fresh aliquot of extraction solvent.
-
Combine Extracts: Combine the supernatants from both extractions. This combined extract is now ready for derivatization.
Protocol 2: Aqueous Derivatization and Liquid-Liquid Extraction
This protocol details the ethylation of extracted organotins using NaBEt₄.[1][3][9]
Objective: To convert ionic organotins into their volatile ethylated forms and transfer them into an organic solvent for GC analysis.
Materials:
-
Sodium tetraethylborate (NaBEt₄), 2% solution in water (w/v). Note: This solution is unstable and must be prepared fresh daily.[3] Handle NaBEt₄ powder with care as it can be pyrophoric.[1]
-
Sodium acetate buffer (2M, pH 4.7)
-
Hexane (pesticide grade)
-
Extracted sample supernatant from Protocol 4.1 or aqueous sample.
Procedure:
-
pH Adjustment: Take a known volume of the sample extract (e.g., 10 mL) and place it in a glass vial. Add 10 mL of the sodium acetate buffer to adjust the pH to approximately 4.7.[3][8]
-
Derivatization: Add 1 mL of the freshly prepared 2% NaBEt₄ solution. Immediately cap the vial and vortex for 30 seconds.
-
Reaction Time: Allow the reaction to proceed for 30 minutes at room temperature with occasional shaking.[9]
-
Extraction: Add 5 mL of hexane to the vial. Cap and vortex vigorously for 2 minutes to extract the ethylated derivatives into the organic phase.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be required.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial. A drying agent like anhydrous sodium sulfate can be used to remove residual water.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve lower detection limits. Do not evaporate to dryness.
Caption: Simplified mechanism of organotin ethylation with NaBEt₄.
Instrumental Analysis: GC-MS and GC-FPD
The choice of detector depends on the required sensitivity and selectivity. GC-MS provides definitive identification, while GC-FPD is a robust and selective alternative.
GC-MS Method Parameters
GC-MS, particularly in selected ion monitoring (SIM) mode or using a triple quadrupole system (MS/MS), offers excellent sensitivity and specificity for target compound analysis.[2][9]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | A modern GC system provides precise electronic pneumatic control (EPC) for reproducible retention times. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides good separation for the ethylated, non-polar organotin derivatives. A 60 m column can improve resolution for complex samples.[2] |
| Injection | 1 µL, Splitless | Splitless injection is necessary to achieve the low detection limits required for trace environmental analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency. Constant flow mode ensures stable performance throughout the temperature program. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial low temperature helps focus the analytes at the head of the column. The temperature ramp is optimized to separate the ethylated organotins based on their boiling points. |
| MS System | Agilent 7000C Triple Quadrupole MS or 5977A MSD | A triple quadrupole system in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity by minimizing matrix interferences.[9] A single quadrupole in SIM mode is also effective. |
| Ion Source Temp. | 300 °C | A high source temperature helps to minimize contamination and maintain sensitivity.[2] |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization mode for GC-MS, providing reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM/MRM modes significantly enhance the signal-to-noise ratio compared to a full scan, allowing for lower detection limits. Monitor characteristic ions for each ethylated OTC. |
GC-PFPD Method Parameters
The Pulsed Flame Photometric Detector (PFPD) is highly selective for sulfur and tin-containing compounds. It is a cost-effective and robust alternative to MS for routine monitoring.[1]
| Parameter | Recommended Setting | Rationale |
| GC System & Column | Same as GC-MS | The chromatographic separation requirements are identical. |
| Detector | OI Analytical 5383 PFPD or equivalent | The PFPD provides ppb-level sensitivity and high selectivity for tin over hydrocarbons.[1] |
| Detector Temperature | 325-350 °C | A higher detector temperature is recommended for organotin analysis to reduce peak tailing.[1] |
| Combustion Gases | Hydrogen and Air; flows optimized for tin response | The flame conditions are critical for sensitivity and must be optimized according to manufacturer guidelines. |
| Mode | Tin-selective mode | The PFPD uses specific optical filters and gate timings to selectively detect the emission from tin species in the flame. |
Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of the analytical results, the following quality control measures must be integrated into the workflow:
-
Internal Standards (IS): An internal standard, such as tripropyltin (TPrT) or a deuterated analogue (e.g., Tributyltin-d27), should be added to every sample, standard, and blank at the beginning of the extraction process.[2] The IS corrects for variations in extraction efficiency, derivatization yield, and injection volume. Consistent recovery of the IS (typically 70-130%) is a primary indicator of a successful analysis.
-
Calibration: A multi-point calibration curve (5-7 levels) must be prepared by derivatizing standard solutions in the same manner as the samples. The curve should demonstrate excellent linearity (R² > 0.995).[9]
-
Method Blanks: An analyte-free matrix (e.g., clean sand or deionized water) must be processed with each batch of samples to check for contamination from reagents or glassware.
-
Matrix Spikes: A sample is spiked with a known concentration of analytes before extraction to assess matrix effects (suppression or enhancement) and determine the method's recovery in a real-world sample.
-
Certified Reference Materials (CRMs): Analysis of a CRM (e.g., PACS-3 Marine Sediment) provides the ultimate validation of the entire method's accuracy and is essential for laboratory accreditation.
Conclusion
The analysis of organotin compounds by gas chromatography is a powerful and reliable technique when approached with a thorough understanding of the underlying chemical principles. The critical step of aqueous ethylation with sodium tetraethylborate simplifies sample preparation and enables sensitive and robust quantification. When coupled with high-resolution capillary GC and selective detectors like MS or FPD, these methods provide the necessary performance to meet stringent regulatory requirements and support environmental monitoring and risk assessment programs. The protocols and guidelines presented here offer a validated framework for researchers and analytical chemists to achieve accurate and defensible results.
References
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]
-
Di Girolamo, M., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Retrieved from [Link]
-
Agilent Technologies. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]
-
Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]
-
MDPI. (2018). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. Retrieved from [Link]
-
Chou, C.-C., & Lee, M.-R. (2005). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1064(1), 1–8. Retrieved from [Link]
-
STEMart. (n.d.). Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. Retrieved from [Link]
-
Mizuishi, K. (n.d.). Determination of organotin compounds in environmental samples. Retrieved from [Link]
-
Leermakers, M., et al. (2005). Organotin analysis by gas chromatography–pulsed flame-photometric detection (GC–PFPD). Analytical and Bioanalytical Chemistry, 381(6), 1272–1280. Retrieved from [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113–119. Retrieved from [Link]
Sources
- 1. ysi.com [ysi.com]
- 2. analchemres.org [analchemres.org]
- 3. agilent.com [agilent.com]
- 4. Analysis of Organotin compounds by Gas Chromatography (GC)-FPD - STEMart [ste-mart.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Application Note: Robust Sample Preparation Techniques for the Analysis of Tributyltin Sulfide in Sediments
Introduction
Tributyltin (TBT) compounds, historically used as biocides in antifouling paints for marine vessels, are persistent environmental pollutants that accumulate in aquatic sediments.[1] Their significant toxicity and endocrine-disrupting effects necessitate sensitive and accurate monitoring.[2] The analysis of TBT in complex sediment matrices is challenging due to its low volatility, high polarity, and strong association with sediment components. This application note provides a comprehensive guide to effective sample preparation techniques for the analysis of tributyltin, focusing on methods that ensure high recovery and reproducibility for subsequent instrumental analysis, primarily by Gas Chromatography (GC).
The core of TBT analysis from sediment involves a multi-step process: extraction of the analyte from the solid matrix, cleanup of the extract to remove interfering compounds, and often a derivatization step to enhance volatility for GC-based methods.[3][4] Liquid chromatography (LC) techniques can also be employed, sometimes circumventing the need for derivatization.[5][6][7] This guide will delve into the causality behind experimental choices, offering field-proven insights for researchers and scientists.
The Analytical Challenge: Why Sample Preparation is Critical
Sediment matrices are inherently complex, containing a mixture of organic matter, minerals, and various contaminants. TBT, in the form of its sulfide or other species, binds strongly to these components.[8] Therefore, a robust sample preparation strategy is paramount to:
-
Efficiently extract TBT from the sediment particles.
-
Remove matrix interferences that can co-extract with the analyte and interfere with instrumental analysis.
-
Convert TBT into a form suitable for analysis , particularly for GC which requires volatile and thermally stable compounds.[2][9]
The choice of methodology depends on the specific characteristics of the sediment, the required detection limits, and the available analytical instrumentation.
Overall Sample Preparation Workflow
The general workflow for preparing sediment samples for TBT analysis is illustrated below. Each step is critical for obtaining reliable and accurate results.
Caption: General workflow for TBT analysis in sediment.
Part 1: Extraction - Liberating TBT from the Sediment Matrix
The initial and most critical step is the efficient extraction of TBT from the sediment. The choice of solvent and extraction technique is crucial for achieving high recovery. Acidification of the extraction solvent is common to facilitate the release of organotin compounds from the sediment matrix.
Common Extraction Techniques
Several techniques can be employed for the extraction of TBT from sediment, each with its own advantages and considerations.
| Technique | Principle | Typical Solvents | Advantages | Disadvantages |
| Solvent Extraction (Shaking/Sonication) | Mechanical agitation or ultrasonic waves disrupt the sample matrix, enhancing solvent penetration and analyte dissolution.[4] | Methanol/Acetic Acid, Diethyl Ether/Hexane with Tropolone, Toluene.[1][4][10] | Simple, low cost. | Can be time-consuming, may have lower efficiency for some matrices. |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample, increasing pressure and temperature to accelerate extraction.[11][12][13] | Acidic methanol.[11] | Rapid, reduced solvent consumption. | Requires specialized equipment. |
| Pressurized Solvent Extraction (PSE) | Uses elevated temperatures and pressures to increase extraction efficiency and speed.[14][15] | Hexane/tropolone mixture.[15] | Automated, fast, low solvent use. | High initial equipment cost. |
Protocol: Ultrasonic-Assisted Solvent Extraction
This protocol provides a robust and widely used method for TBT extraction from sediment.
Materials:
-
Freeze-dried and sieved sediment sample
-
Methanol (reagent grade)
-
Glacial Acetic Acid
-
Sodium Acetate buffer (1 M, pH 4.5)
-
Sodium Chloride (30% w/v aqueous solution)
-
Diethyl Ether:Hexane (80:20 v/v) containing 0.2% tropolone
-
Centrifuge tubes (50 mL, solvent-resistant)
-
Ultrasonic bath
-
Mechanical shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 2-5 g of the homogenized, freeze-dried sediment into a 50 mL centrifuge tube.
-
Add 1.0 mL of a suitable internal standard, such as deuterated TBT (TBT-d27).[1]
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous sodium chloride solution.[1]
-
Add 10 mL of the 80:20 diethyl ether:hexane solution containing 0.2% tropolone. Tropolone acts as a chelating agent to improve the extraction efficiency of organotins.[1]
-
Cap the tube tightly and place it in an ultrasonic bath for 30 minutes.[4]
-
Following sonication, place the tube on a mechanical shaker for 1 hour.[1]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean collection tube.
-
Repeat the extraction (steps 4-8) with another 10 mL of the extraction solvent.
-
Combine the organic extracts and concentrate the solution to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
Part 2: Cleanup - Removing Unwanted Interferences
The crude extract from the sediment will contain co-extracted matrix components such as lipids, sulfur compounds, and humic substances that can interfere with GC or LC analysis. A cleanup step is therefore essential.
Common Cleanup Techniques
| Technique | Principle | Stationary Phase | Advantages | Disadvantages |
| Column Chromatography | The extract is passed through a column packed with an adsorbent material. Interferences are retained while the target analytes are eluted. | Silica gel, Florisil, Alumina.[1][4] | Effective for removing polar interferences. | Can be labor-intensive, larger solvent volumes required. |
| Solid-Phase Extraction (SPE) | The extract is passed through a cartridge containing a solid sorbent. Analytes are either retained and then eluted, or the interferences are retained and the analytes pass through.[16][17][18] | C18, Silica.[16] | Fast, reproducible, low solvent consumption, can be automated.[17] | Cartridge cost can be a factor for large sample numbers. |
Protocol: Silica Gel Column Cleanup
This protocol is effective for removing polar interferences from the TBT extract.
Materials:
-
Concentrated extract from the extraction step
-
Silica gel (activated)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Glass chromatography column
-
Glass wool
Procedure:
-
Prepare a cleanup column by plugging a glass chromatography column with glass wool.
-
Create a slurry of activated silica gel in hexane and pour it into the column to a height of about 10 cm.
-
Add a layer of approximately 1-2 cm of anhydrous sodium sulfate to the top of the silica gel.
-
Pre-elute the column with 25 mL of hexane and discard the eluate.[1]
-
Carefully transfer the concentrated extract onto the top of the column.
-
Elute the column with 50 mL of hexane and collect the eluate. This fraction will contain the TBT.[1]
-
Concentrate the collected eluate to 1-2 mL for derivatization or direct analysis.
Part 3: Derivatization - Preparing TBT for GC Analysis
For GC analysis, the polar and non-volatile TBT compounds must be converted into more volatile and thermally stable derivatives.[2][3] This is typically achieved by alkylation.
Common Derivatization Reagents
| Reagent | Reaction | Derivative Formed | Advantages | Disadvantages |
| Sodium tetraethylborate (NaBEt4) | Ethylation | Ethyl-derivatives of TBT | Can be performed in aqueous media, less hazardous than Grignard reagents.[3][4] | Reagent needs to be freshly prepared.[3] |
| Grignard Reagents (e.g., Pentylmagnesium bromide) | Alkylation (e.g., Pentylation) | Pentyl-derivatives of TBT | Forms stable derivatives.[3] | Highly reactive, sensitive to moisture, requires anhydrous conditions. |
Protocol: Ethylation with Sodium Tetraethylborate (NaBEt4)
This is a widely used and robust derivatization method.
Materials:
-
Cleaned and concentrated extract
-
Sodium tetraethylborate (NaBEt4) solution (2% in ethanol, freshly prepared)
-
Hexane
-
Deionized water
Procedure:
-
To the 1-2 mL of concentrated, cleaned extract in a reaction vial, add 1 mL of the freshly prepared 2% NaBEt4 solution.[3]
-
Cap the vial and shake or vortex the mixture for 30 minutes to allow the derivatization reaction to complete.[3]
-
Add 5 mL of deionized water to quench the reaction.
-
Add 1 mL of hexane and vortex for 10 seconds to extract the derivatized, now more non-polar, TBT into the hexane layer.[3]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
Alternative Approach: LC-MS/MS Analysis
For laboratories equipped with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is possible to analyze for TBT and other organotins without derivatization.[7][14] This approach simplifies the sample preparation workflow by eliminating the derivatization step. US EPA Method 8323 outlines a procedure for the determination of organotins by µLC-ES-ITMS.[5][6]
Conclusion
The reliable analysis of tributyltin in sediment is highly dependent on a meticulous and well-designed sample preparation strategy. The choice of extraction, cleanup, and derivatization techniques should be tailored to the specific sample matrix and analytical goals. The protocols outlined in this application note provide a solid foundation for achieving accurate and reproducible results in the environmental monitoring of this significant pollutant. For all procedures, it is crucial to include appropriate quality control samples, such as method blanks, spiked samples, and certified reference materials, to ensure the validity of the data.
References
- Application Note: Derivatization of Tributyltin Hydroxide for Enhanced Gas Chrom
- Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA.
- US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database - Speci
- Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry - US EPA.
- Application Note and Protocol for Solid-Phase Extraction of Tributyltin Hydroxide
- On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in w
- Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry | US EPA.
- Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS - United Chemical Technologies (UCT).
- Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed.
- Organotins in Sediment/Soil by GC with MS Detection - PBM - Gov.bc.ca.
- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Applic
- Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed.
- A Comparative Guide to GC Columns for the Separation of Tributyltin Hydroxide Deriv
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
- ISO 17353 - iTeh Standards.
- Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chrom
- Analysis of Analysis of Tributyltin Tributyltin (TBT)
- EN ISO 17353:2005 - Water quality - Determination of selected organotin compounds - iTeh Standards.
- Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS | Request PDF - ResearchG
- Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical tre
- (PDF)
- EVALUATION OF MICROWAVE-ASSISTED EXTRACTION FOR ORGANOTIN DETERMINATION IN VEGETAL AND SOIL MATRICES | Journal of the Chilean Chemical Society.
- Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID | LCGC Intern
- Organotin analysis | BCP Instruments.
- Microwave-Assisted Leaching of Organotin Compounds from Sediments for Speciation Analysis | Analytical Chemistry - ACS Public
- Remediation of tributyltin-contaminated sediments and w
- Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ioniz
- Environmental remediation techniques of tributyltin contamination in soil and water: A review | Request PDF - ResearchG
- Determination of (mono-, di- and) tributyltin in sediments. Analytical methods | Request PDF.
- Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004) - SIS.
- Understanding tributyltin biodegradation in muddy sediment for the adaptation of an anti-siltation technique with bioremedi
- PO 2.
- Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed.
- Butyltin Contamination in Fishing Port Sediments after the Ban of Tributyltin Antifouling Paint: A Case of Qianzhen Fishing Port in Taiwan - MDPI.
- Microwave assisted extraction of organochlorine pesticides from sediments and its application to contaminated sediment samples - ResearchG
- Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chrom
- (PDF)
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System - Agilent.
- Analysis of organic Tin Compounds with Capillary GC-FPD - Shimadzu.
- Organotins Analysis - Eurofins Australia.
- (PDF)
- Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. | Semantic Scholar.
- Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting - Diva-Portal.org.
- Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry | Request PDF - ResearchG
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Application Notes and Protocols for Organotin Catalysts in Organic Synthesis
A Senior Application Scientist's Guide to the Strategic Use of Organotin Catalysts, Focusing on Dibutyltin Derivatives in Esterification and Polyurethane Formation
Introduction: The Case of Tributyltin Sulfide and the Ascendancy of Dibutyltin Catalysts
Initial inquiries into the catalytic applications of tributyltin sulfide [(Bu₃Sn)₂S] in organic synthesis reveal a notable scarcity of its use as a primary catalyst. While organotin compounds are a cornerstone of industrial catalysis, the specific role of tributyltin sulfide is conspicuously absent from the literature. This can be attributed to its relatively low catalytic activity in key transformations such as transesterification. Comparative studies of organotin catalysts have shown that the catalytic efficacy generally follows the trend of R₂Sn(OAc)₂ > R₂SnO > R₂SnCl₂ > R₂SnS, R₄Sn, placing sulfide derivatives among the least active in the series.[1]
Consequently, this guide will pivot to focus on organotin compounds with demonstrated high catalytic activity and broad industrial relevance: Dibutyltin Dilaurate (DBTDL) and Dibutyltin Oxide (DBTO) . These catalysts are workhorses in the synthesis of polyesters, polyurethanes, silicones, and other polymers.[2][3][4] This document provides in-depth application notes, detailed protocols, and the critical safety information necessary for the effective and responsible use of these powerful catalysts in a research and development setting.
Part 1: The Indispensable Role of Dibutyltin Catalysts in Polymer Chemistry
Dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO) are highly valued for their exceptional reactivity and selectivity in a variety of polymerization reactions.[4] Their utility spans from the formation of polyurethane foams and coatings to the synthesis of polyester resins and silicone elastomers.[2]
Dibutyltin Dilaurate (DBTDL) in Polyurethane Synthesis
DBTDL is a premier catalyst for the production of polyurethanes.[2] It efficiently promotes the reaction between isocyanates and polyols to form the urethane linkages that constitute the polymer backbone.[5][6]
Causality of Experimental Choices:
-
Catalyst Concentration: The concentration of DBTDL is a critical parameter that controls the curing time and the final properties of the polyurethane. Higher catalyst loading leads to faster curing but may reduce the pot life of the mixture.
-
Solvent: DBTDL is soluble in most organic solvents and polyurethane raw materials, allowing for homogeneous catalysis which ensures uniform reaction rates and consistent polymer properties.[5]
-
Temperature: The reaction is typically carried out at or slightly above room temperature. The high catalytic activity of DBTDL obviates the need for high-temperature processing, which can prevent side reactions and degradation of the polymer.
Mechanism of Action: DBTDL functions as a Lewis acid catalyst. The tin center coordinates with the isocyanate group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This coordination lowers the activation energy of the reaction, leading to a significant acceleration of urethane formation.[5]
Part 2: Experimental Protocols
Protocol for Polyurethane Film Formation Using Dibutyltin Dilaurate (DBTDL)
This protocol describes the laboratory-scale synthesis of a polyurethane film, a common application in the development of coatings and adhesives.
Materials:
-
Polyol (e.g., Polypropylene glycol, average Mn ~1000)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Glass plates for casting
-
Magnetic stirrer and stir bar
-
Syringes for accurate liquid transfer
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polyol in anhydrous THF.
-
Catalyst Addition: Add the desired amount of DBTDL catalyst to the polyol solution and stir until homogeneous. The sequence of catalyst addition can influence the reaction rate.
-
Isocyanate Addition: Slowly add the diisocyanate to the stirred polyol/catalyst mixture. An exothermic reaction may be observed.
-
Mixing and Degassing: Stir the mixture vigorously for 5-10 minutes to ensure homogeneity. If bubbles form, degas the mixture under vacuum.
-
Casting: Pour the reaction mixture onto a clean, dry glass plate and spread to a uniform thickness using a casting knife.
-
Curing: Allow the film to cure at room temperature in a well-ventilated fume hood. The curing time will depend on the catalyst concentration and the specific reactants used.
-
Post-Curing: For optimal properties, the film may be post-cured in an oven at a slightly elevated temperature (e.g., 60-80 °C).
Self-Validation: The progress of the curing can be monitored by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) in the infrared spectrum of the film. The mechanical properties of the final film, such as tensile strength and elongation at break, can be tested to validate the effectiveness of the polymerization.
Protocol for Polyester Synthesis via Esterification using Dibutyltin Oxide (DBTO)
This protocol outlines the synthesis of a simple polyester from a diacid and a diol, a process widely used in the production of resins for coatings.[3]
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
Diol (e.g., 1,4-Butanediol)
-
Dibutyltin oxide (DBTO)[4]
-
High-boiling point, inert solvent (optional, for solution polymerization)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head for water removal.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the dicarboxylic acid, the diol, and the DBTO catalyst. Typical catalyst levels are 0.05–0.3 wt% based on the total weight of the reactants.[3]
-
Heating and Water Removal: Heat the mixture with stirring. As the esterification reaction proceeds, water is formed as a byproduct. The temperature should be gradually increased (typically to >200 °C) to facilitate the removal of water by distillation.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number reaches a predetermined low value.
-
Vacuum Application (Optional): Towards the end of the reaction, applying a vacuum can help to remove the last traces of water and drive the polymerization to completion, resulting in a higher molecular weight polyester.
-
Cooling and Discharge: Once the desired acid number and/or viscosity is reached, cool the reactor and discharge the molten polyester.
Causality and Validation: The use of DBTO at high temperatures is advantageous as it minimizes side reactions, leading to better color and odor of the final product.[3] The effectiveness of the catalysis is validated by the reduction in reaction time compared to the uncatalyzed reaction and by the final properties of the polyester, such as its molecular weight, viscosity, and acid number.[7]
Part 3: Data Presentation and Visualization
Table 1: Comparative Performance of Organotin Catalysts in Esterification
| Catalyst | Catalyst Type | Typical Concentration (wt%) | Reaction Temperature (°C) | Key Advantages |
| Dibutyltin Dilaurate (DBTDL) | Organotin Carboxylate | 0.05 - 0.5 | 110 - 220 | High reactivity, good solubility, suitable for PU and silicones.[2] |
| Dibutyltin Oxide (DBTO) | Organotin Oxide | 0.05 - 0.3 | >200 | Minimizes side reactions, good color/odor properties in polyesters.[3][8] |
| Monobutyltin Oxide (MBTO) | Organotin Oxide | 0.1 - 0.5 | >200 | Used in polyester and powder coating resins.[3][4] |
| Dibutyltin Diacetate (DBTDA) | Organotin Carboxylate | 0.1 - 1.0 | 70 - 150 | High reactivity, good for transesterification.[9][10] |
Diagrams of Catalytic Mechanisms
Figure 1: Catalytic Cycle of DBTDL in Polyurethane Formation
Caption: Lewis acid mechanism of DBTO in esterification.
Part 4: Mandatory Safety and Handling Protocols for Organotin Compounds
Trustworthiness through Safety: A Self-Validating System
Organotin compounds are highly toxic and require strict adherence to safety protocols to prevent exposure. [11]Tri- and tetra-substituted organotins are considered the most toxic. [11]Exposure can occur through inhalation, ingestion, or skin contact. [11]
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All work with organotin compounds must be conducted in a well-ventilated chemical fume hood. [11]* Designated Area: A specific area within the laboratory should be designated for handling organotins, clearly marked with warning signs. [11]* Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double gloving is recommended. [11] * Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes. [11] * Body Covering: A lab coat, preferably impervious to chemicals, is required. [11] * Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary for large spills or when engineering controls are insufficient. [11]
-
Handling and Storage
-
Only personnel trained in handling organotin compounds should be permitted to work with them. [11]* Avoid all contact with skin, eyes, and clothing. [11]* When weighing solid organotins, do so carefully inside a fume hood to avoid generating dust. [11]* For transferring liquid organotin reagents, use a syringe and needle. [11][12]* Store organotin compounds in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area, away from strong oxidizers. [11]
Emergency Procedures
-
Spills:
-
Evacuate and restrict access to the spill area. [11] 2. Wear full PPE, including respiratory protection if necessary. [11] 3. For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an absorbent material. [11] 4. Place all contaminated materials in a dedicated, clearly labeled, and sealed container for hazardous waste. [11]* Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing. [11][13] * Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek medical attention. [11] * Inhalation: Move the individual to fresh air and seek immediate medical attention. [11] * Ingestion: Seek immediate medical attention. [11]
-
Waste Disposal
-
All waste materials contaminated with organotins are classified as hazardous waste and must be placed in a dedicated, clearly labeled, and sealed container. [11][14]* Decontamination of glassware can be achieved by rinsing with a 10% hydrogen peroxide aqueous solution (bleach) followed by a water rinse. [15]* Follow all local, state, and federal regulations for the disposal of hazardous waste. [13]
References
- dibutyltin diacetate as a catalyst for transesterification reactions. (2025-05-15).
- Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. News.
- Dibutyltin Dilaurate in Polyurethane Casting Applications. (2025-07-11). Organotin Catalyst Suppliers & Manufacturing.
- Catalytic activity of DBTDL in polyurethane formation.
- Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
- Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings. Borchers.
- DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). Ataman Kimya.
- Unveiling the Efficiency of Organotin Catalysts in Esterification Reactions: A Comparative Analysis. (2025). Benchchem.
- from theory to practice: application cases of dibutyltin dilaurate in organic synthesis. (2024-09-23).
- Dibutyltin Dilaurate: A Key Catalyst in Esterification and Polymer Synthesis.
- Catalysis Science & Technology. RSC Publishing.
- ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals.
- Standard Operating Procedures. Del Valle Lab.
- ORGANOTIN COMPOUNDS. (1976). CDC Stacks.
- Butyltin catalysts – Our products. TIB Chemicals.
- Polyester compositions and organotin esterification catalysts therefor. European Patent Office.
- Dealing with Organotin reactions. ECHEMI.
- PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. Google Patents.
- Organotin Waste Materials Chemical Control Order 1989. (1989-03-17). NSW Environment Protection Authority.
- China Polyurethane Tin Catalyst Dibutyltin Oxide CAS No 818-08-6. (2024-07-28). Made-in-China.com.
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- 4. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]
- 5. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 6. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
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The In-Depth Technical Guide to Bis(tributyltin) Sulfide in Polymer Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of bis(tributyltin) sulfide, also known as hexabutyldistannathiane, in polymer chemistry. While specific data and protocols for this exact compound are not extensively documented in publicly available literature, this document synthesizes information from closely related organotin compounds to present its established and potential uses, mechanisms of action, and representative experimental protocols. This guide is intended for research and development purposes, and all handling of organotin compounds should be performed with strict adherence to safety protocols due to their toxicity.[1]
Introduction to Bis(tributyltin) Sulfide
Bis(tributyltin) sulfide is an organotin compound with the chemical formula [(C₄H₉)₃Sn]₂S. Like other organotin compounds, its utility in polymer chemistry stems from the unique properties of the tin-sulfur bond and the tributyltin moieties. Historically, organotin compounds have been widely used as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in the synthesis of polyurethanes and polyesters.[2][3][4] However, due to the significant toxicity and environmental concerns associated with tributyltin (TBT) compounds, their use is now heavily regulated in many parts of the world.[5]
Chemical and Physical Properties of Bis(tributyltin) Sulfide
| Property | Value |
| CAS Number | 4808-30-4[1][6] |
| Molecular Formula | C₂₄H₅₄SSn₂[1] |
| Molecular Weight | 612.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.179 g/mL at 25 °C |
| Refractive Index | n20/D 1.518 |
Application as a Heat Stabilizer for Polyvinyl Chloride (PVC)
The primary application of sulfur-containing organotin compounds in polymer chemistry is as heat stabilizers for PVC.[2][5] PVC is notoriously susceptible to thermal degradation at processing temperatures (typically above 170 °C), which involves the autocatalytic elimination of hydrogen chloride (HCl). This degradation leads to discoloration, embrittlement, and a loss of mechanical properties.[7]
Mechanism of Stabilization
Organotin sulfides, including bis(tributyltin) sulfide, function as heat stabilizers through a multi-faceted mechanism:
-
HCl Scavenging: They readily react with and neutralize the hydrogen chloride that is released during the initial stages of PVC degradation. This is a critical step as HCl acts as a catalyst for further degradation.[7][8]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC backbone with more stable sulfur-containing ligands.[7][8] This prevents the initiation of the "zipper-like" dehydrochlorination chain reaction.
-
Disruption of Polyene Sequences: By reacting with the conjugated double bonds (polyenes) that form during degradation, organotin sulfides can interrupt the chromophoric systems that cause discoloration.[8]
Caption: Mechanism of PVC stabilization by Bis(tributyltin) Sulfide.
Experimental Protocol: Evaluation of Thermal Stability in Rigid PVC
This protocol describes a method for evaluating the effectiveness of bis(tributyltin) sulfide as a heat stabilizer in a rigid PVC formulation.
Materials:
-
PVC resin (K-value 67)
-
Bis(tributyltin) sulfide (BTBS)
-
Calcium stearate (lubricant)
-
Stearic acid (lubricant)
-
Processing aid (e.g., acrylic polymer)
-
Impact modifier (e.g., MBS or CPE)
-
Titanium dioxide (pigment, if required)
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Colorimeter or spectrophotometer
-
Oven for static heat stability testing
Procedure:
-
Compounding:
-
Pre-mix the PVC resin with the lubricants, processing aid, impact modifier, and pigment (if any) in a high-speed mixer.
-
Add the bis(tributyltin) sulfide to the pre-mix and continue mixing until a homogeneous powder blend is obtained. A typical loading level for organotin stabilizers is in the range of 0.5 to 2.0 parts per hundred parts of resin (phr).
-
-
Milling:
-
Set the temperature of the two-roll mill to 170-180 °C.
-
Add the PVC compound to the mill and process until a uniform molten sheet is formed. This typically takes 5-10 minutes.
-
-
Pressing:
-
Cut the milled sheet into appropriate sizes for the hydraulic press.
-
Press the sheets at 180-190 °C for 2-3 minutes to obtain smooth, uniform plaques of a specified thickness (e.g., 1 mm).
-
Cool the plaques under pressure.
-
-
Static Heat Stability Testing:
-
Cut the pressed plaques into smaller test strips.
-
Place the strips in an oven at a constant temperature (e.g., 190 °C).
-
Remove strips at regular intervals (e.g., every 15 minutes).
-
Observe and record the time at which discoloration (yellowing, browning, blackening) occurs.
-
-
Color Measurement:
-
Use a colorimeter to quantitatively measure the color of the heat-aged samples (e.g., using the Yellowness Index, YI).
-
Expected Outcome:
The time to severe degradation will be significantly longer for the PVC formulation containing bis(tributyltin) sulfide compared to an unstabilized control. The rate of color change will also be slower.
Formulation Table (Example)
| Component | phr | Purpose |
| PVC Resin (K-67) | 100 | Polymer Matrix |
| Bis(tributyltin) Sulfide | 1.5 | Heat Stabilizer |
| Calcium Stearate | 0.8 | Lubricant |
| Stearic Acid | 0.3 | Lubricant |
| Acrylic Processing Aid | 2.0 | Improves Melt Flow |
| MBS Impact Modifier | 5.0 | Enhances Toughness |
Potential Application as a Catalyst in Polyurethane Synthesis
Organotin compounds are well-known catalysts for the synthesis of polyurethanes, accelerating the reaction between isocyanates and polyols.[3] While dibutyltin dilaurate (DBTDL) is the most commonly cited catalyst, sulfur-containing organotin compounds have also been investigated, sometimes as latent, temperature-activated catalysts.[9]
Proposed Catalytic Mechanism
The catalytic activity of organotin compounds in urethane formation is generally attributed to a Lewis acid mechanism. The tin atom coordinates with the oxygen of the isocyanate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[3][10] For a sulfur-containing tin compound like bis(tributyltin) sulfide, a similar mechanism can be proposed, possibly involving the formation of an intermediate complex with the reactants.
Caption: Proposed mechanism for polyurethane catalysis by Bis(tributyltin) Sulfide.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol provides a representative method for synthesizing a polyurethane elastomer, exploring the potential catalytic activity of bis(tributyltin) sulfide.
Materials:
-
Polyol (e.g., poly(tetramethylene ether) glycol, PTMEG, MW 2000)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)
-
Chain extender (e.g., 1,4-butanediol, BDO)
-
Bis(tributyltin) sulfide (BTBS) as catalyst
-
Dry solvent (e.g., dimethylacetamide, DMAc), if required
Equipment:
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control
-
Vacuum oven
-
Tensile testing machine
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol and chain extender under vacuum at 80-90 °C for at least 2 hours to remove any residual moisture.
-
In the reaction vessel under a nitrogen atmosphere, charge the dried polyol.
-
Heat the polyol to the desired reaction temperature (e.g., 70-80 °C) with stirring.
-
Add the diisocyanate to the polyol and continue stirring. The NCO/OH ratio is typically between 1.5 and 2.5 for prepolymer synthesis.
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.
-
-
Casting and Curing:
-
Cool the prepolymer to around 50-60 °C.
-
In a separate container, mix the chain extender with the bis(tributyltin) sulfide catalyst. The catalyst concentration is typically in the range of 0.01-0.1% by weight of the total reactants.
-
Add the chain extender/catalyst mixture to the prepolymer with vigorous stirring.
-
Pour the reacting mixture into a pre-heated mold and cure in an oven. The curing profile will depend on the specific formulation but could be, for example, 100-110 °C for 16-24 hours.
-
-
Characterization:
-
After curing and post-curing, demold the polyurethane elastomer.
-
Condition the samples at standard temperature and humidity for at least 24 hours.
-
Perform mechanical testing (e.g., tensile strength, elongation at break) on the samples.
-
Expected Outcome:
The addition of bis(tributyltin) sulfide is expected to significantly reduce the curing time of the polyurethane elastomer compared to an uncatalyzed reaction. The mechanical properties of the final material can be tailored by adjusting the NCO/OH ratio and the type and amount of reactants and catalyst.
Other Potential Applications
-
Vulcanizing Agent for Rubber: While sulfur is the most common vulcanizing agent for rubbers like natural rubber and SBR, sulfur-containing compounds can also be used.[11] Organotin sulfides could potentially act as sulfur donors or accelerators in the vulcanization process, which creates cross-links between polymer chains to improve elasticity and durability.[11][12] However, specific data on the use of bis(tributyltin) sulfide in this capacity is limited.
Safety and Regulatory Considerations
Tributyltin compounds are known to be highly toxic to aquatic life and can act as endocrine disruptors in some organisms.[5] They are also toxic to humans upon ingestion or dermal absorption.[1] Due to these concerns, the use of TBT compounds has been severely restricted by international regulations, particularly in applications like antifouling paints for ships. In the context of polymer additives, there has been a significant shift towards less toxic alternatives, such as organotin compounds based on octyltin or methyltin, or entirely tin-free stabilizer systems (e.g., calcium-zinc based).[13] Any research involving bis(tributyltin) sulfide must be conducted with appropriate personal protective equipment and in a well-ventilated area, with proper disposal of waste materials.
Conclusion
Bis(tributyltin) sulfide, as a member of the organotin sulfide family, has potential applications in polymer chemistry, primarily as a heat stabilizer for PVC and possibly as a catalyst for polyurethane synthesis. Its mechanism of action is analogous to other organotin stabilizers, involving the neutralization of HCl and the stabilization of the polymer backbone. However, the severe toxicity and stringent regulations associated with tributyltin compounds have largely led to their replacement by safer alternatives in commercial applications. The protocols and information provided in this guide are intended for research and educational purposes and highlight the fundamental roles that such compounds can play in polymer modification and synthesis.
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Application Notes and Protocols: Tributyltin Sulfide as a Biocide in Antifouling Paints
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive technical guide on the use of tributyltin (TBT) compounds, with a focus on tributyltin sulfide, as highly effective, broad-spectrum biocides in marine antifouling paint formulations. For decades, TBT-based paints were the gold standard for preventing the growth of marine organisms on vessel hulls, leading to significant fuel efficiency and operational longevity.[1][2] However, their profound ecotoxicity has led to stringent international regulations and a global ban on their application.[1] This guide will delve into the chemical properties of tributyltin sulfide, its potent mechanism of action, historical formulation protocols, analytical methods for detection and quantification, and standardized procedures for evaluating biocidal efficacy. While the use of TBT is now prohibited for antifouling applications on ships, this information is critical for environmental monitoring, remediation research, the development of safer alternatives, and for ensuring compliance with maritime law.
Introduction: The Challenge of Marine Biofouling
The colonization of submerged surfaces by marine organisms, a process known as biofouling, poses a significant operational and economic challenge to the maritime industry. The attachment of algae, barnacles, and other invertebrates to a ship's hull increases drag, which can lead to a substantial increase in fuel consumption and greenhouse gas emissions.[3] Historically, a variety of toxic agents, including arsenic and mercury compounds, were used to combat biofouling. The discovery of the potent biocidal properties of organotin compounds in the 1950s revolutionized the antifouling paint industry.[2] Among these, tributyltin (TBT) compounds emerged as exceptionally effective and were widely used from the 1970s onwards.[1][4]
TBT was incorporated into paint formulations in various chemical forms, including tributyltin oxide (TBTO), tributyltin methacrylate (TBTMA) which could be copolymerized into the paint binder, and tributyltin sulfide. These compounds leach slowly from the paint into the surrounding water, creating a toxic barrier that deters the settlement and growth of fouling organisms.[5]
Chemistry and Properties of Tributyltin Sulfide
Tributyltin (TBT) is a general term for organotin compounds containing the (C₄H₉)₃Sn⁺ cation. The anionic counterpart, in this case, sulfide (S²⁻), influences the compound's physical properties, though the biocidal activity is primarily attributed to the tributyltin moiety.
Chemical Name: Bis(tributyltin) sulfide[6] Molecular Formula: C₂₄H₅₄SSn₂[6] Molecular Weight: 612.2 g/mol [6]
Table 1: Physical and Chemical Properties of Bis(tributyltin) Sulfide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₄SSn₂ | [6] |
| Molecular Weight | 612.2 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Low water solubility, soluble in organic solvents | [2] |
The low water solubility of TBT compounds is a key characteristic for their use in antifouling paints, as it allows for a slow and sustained release of the biocide.[2] The lipophilic nature of TBT facilitates its transport across the cell membranes of marine organisms.
Mechanism of Biocidal Action
The high toxicity of tributyltin to a wide range of marine organisms is the basis for its efficacy as an antifouling agent. The tributyltin cation is the primary toxic species and is believed to exert its effects through multiple mechanisms:
-
Disruption of Energy Metabolism: TBT is a potent inhibitor of oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, thereby uncoupling ATP synthesis from the electron transport chain. This leads to a catastrophic depletion of cellular energy.
-
Endocrine Disruption: TBT is a well-documented endocrine disruptor, particularly in mollusks.[1] It has been shown to cause the development of male sexual characteristics in female snails, a phenomenon known as imposex, even at extremely low concentrations (nanograms per liter).[1][3] This effect is thought to be mediated through the inhibition of the cytochrome P450 aromatase enzyme, which is responsible for converting androgens to estrogens.[1]
-
Neurotoxicity: Organotin compounds, including TBT, can be neurotoxic, affecting the central nervous system of marine animals.[4]
-
Immunotoxicity: TBT has been shown to suppress the immune systems of various marine organisms, making them more susceptible to disease.[1]
The broad-spectrum activity of TBT ensures its effectiveness against a wide variety of fouling organisms, from microorganisms and algae to barnacles and mussels.[3]
Caption: Mechanism of Tributyltin (TBT) Biocidal Action.
Protocols for Formulation and Application
Disclaimer: The following protocols are provided for informational and research purposes only. The use of tributyltin-based antifouling paints on ships is banned by the International Maritime Organization (IMO).[1]
Synthesis of Bis(tributyltin) sulfide (Illustrative)
While commercial suppliers provide bis(tributyltin) sulfide, a general understanding of its synthesis can be beneficial. A common laboratory-scale synthesis involves the reaction of a tributyltin halide (e.g., tributyltin chloride) with a sulfide salt.
Materials:
-
Tributyltin chloride
-
Sodium sulfide (Na₂S)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve sodium sulfide in an appropriate solvent.
-
Slowly add a solution of tributyltin chloride in the same solvent to the flask via a dropping funnel with stirring.
-
The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.
-
The resulting sodium chloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield bis(tributyltin) sulfide as an oily liquid.
-
Purity can be assessed by techniques such as NMR or IR spectroscopy.[6]
Formulation of a TBT-Based Antifouling Paint (Free Association Type)
This protocol is based on historical formulations using tributyltin oxide but can be conceptually applied to other TBT compounds like the sulfide.[7][8] These "free association" paints physically mix the biocide into the paint matrix.[5]
Table 2: Example Formulation of a TBT Antifouling Paint
| Component | Purpose | Example Percentage by Weight |
| Binder/Resin | Forms the paint film | 25-35% |
| (e.g., Limed Rosin, Vinyl Resin) | ||
| Biocide | Prevents fouling | |
| - Bis(tributyltin) sulfide | Primary biocide | 5-15% |
| - Cuprous Oxide (Cu₂O) | Co-biocide (optional) | 20-40% |
| Pigments & Fillers | Color and mechanical properties | 15-25% |
| (e.g., Zinc Oxide, Iron Oxide) | ||
| Solvents | Dissolve binder, control viscosity | 20-30% |
| (e.g., Xylene, Toluene) | ||
| Additives | Control flow, stability, etc. | 1-3% |
Protocol:
-
In a high-shear mixing vessel, dissolve the binder/resin in the solvent blend.
-
Gradually add the pigments and fillers while mixing until a homogenous dispersion is achieved.
-
Slowly and carefully introduce the bis(tributyltin) sulfide and cuprous oxide (if used) into the mixture. Continuous mixing is crucial to ensure even distribution.
-
Add any final additives and continue mixing until the paint reaches the desired viscosity and consistency.
-
Conduct quality control tests for viscosity, density, and fineness of grind.
Analytical Methods for Detection and Quantification
The detection and quantification of TBT in paint matrices and environmental samples are critical for regulatory compliance and environmental monitoring. Gas chromatography (GC) is the most common analytical technique.[9][10]
Caption: General workflow for TBT analysis by GC.
Protocol: Quantification of TBT in a Paint Sample by GC-MS
-
Sample Preparation: A known weight of the cured paint film is scraped and accurately weighed.
-
Extraction: The paint scrapings are placed in a vial with an organic solvent (e.g., hexane containing a complexing agent like tropolone) and an internal standard (e.g., deuterated TBT). The mixture is then sonicated or shaken to extract the TBT compounds.
-
Derivatization: To increase the volatility and thermal stability of the TBT for GC analysis, a derivatization step is necessary. This typically involves ethylation using sodium tetraethylborate (NaBEt₄) or a Grignard reagent to convert the TBT cation to a more volatile species (e.g., tributylethyltin).[10]
-
GC-MS Analysis: An aliquot of the derivatized extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the different organotin compounds, and the MS provides sensitive and selective detection and quantification based on their mass-to-charge ratios.
-
Quantification: The concentration of TBT in the original paint sample is calculated by comparing the peak area of the TBT derivative to that of the internal standard.
Efficacy and Environmental Impact Assessment
Leaching Rate Determination
The effectiveness and environmental risk of an antifouling paint are directly related to the rate at which the biocide leaches into the water. Standardized methods, such as those developed by the ASTM, are used to measure this.
Protocol: ASTM D-1141 Standard Practice for the Preparation of Substitute Ocean Water [9]
-
Panel Preparation: Test panels are coated with the antifouling paint according to the manufacturer's specifications and allowed to cure completely.
-
Immersion: The coated panels are immersed in a tank containing synthetic seawater (prepared according to ASTM D-1141) under controlled conditions of temperature, pH, and agitation.[9]
-
Water Sampling: At regular intervals, water samples are collected from the tank.
-
TBT Analysis: The concentration of TBT in the water samples is determined using the analytical methods described in Section 5.
-
Calculation: The leaching rate is calculated in micrograms of TBT released per square centimeter of painted surface per day (µg/cm²/day). Historically, effective TBT paints had steady-state leaching rates in the range of 1-5 µg/cm²/day.[5][9]
Ecotoxicology and Regulatory Status
The extreme toxicity of TBT to non-target marine organisms led to its downfall. The discovery of imposex in dogwhelks at TBT concentrations in the low ng/L range was a critical turning point.[1][3] This led to initial bans on TBT paints for smaller vessels in the 1980s.[2]
The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which called for a global ban on the application of organotin-based antifouling paints by January 1, 2003, and their complete absence from ship hulls by January 1, 2008.[1]
Table 3: Timeline of TBT Regulation
| Year | Milestone | Reference |
| Early 1970s | First reports of imposex in marine snails. | [1] |
| 1982 | France bans TBT paints on vessels under 25 meters. | [1] |
| 1988 | United States restricts the use of TBT paints. | |
| 2001 | IMO adopts the AFS Convention to ban TBT globally. | |
| 2008 | Global ban on TBT as an active biocide in antifouling systems enters into force. | [1] |
Due to its persistence in sediments, TBT can remain a source of contamination for up to 30 years, posing a long-term threat to marine ecosystems.[2]
Conclusion
Tributyltin sulfide, as part of the broader class of TBT compounds, represents a double-edged sword in marine technology. Its unparalleled efficacy as an antifouling biocide provided significant economic benefits to the shipping industry for decades. However, the severe and unintended consequences for the marine environment serve as a stark lesson in the importance of thorough ecotoxicological assessment before the widespread introduction of new chemical technologies. The protocols and information presented here are intended to provide a historical and technical context for researchers working on the legacy of TBT contamination and for those in the field of drug and biocide development who are striving to create effective yet environmentally benign alternatives.
References
-
WWF. (2008). Tributyltin canned. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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American Elements. (n.d.). Bis(tributyltin)sulfide. Retrieved from [Link]
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Champ, M.A. (1986). Tributyltin Antifouling Paints: Introduction Overview. Zenodo. [Link]
-
Takahashi, K., & Ohyagi, Y. (1991). Determination of Tributyltin Compounds leached from Antifouling Paint by Gas Chromatography. ResearchGate. [Link]
-
PubChem. (n.d.). Tributyltin sulfide. National Institutes of Health. Retrieved from [Link]
- Stille, J.K., & Groh, B.L. (1987). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS. Organic Syntheses, 65, 218.
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Ivey International Inc. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. ESAA.org. [Link]
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Bellas, J. (2006). The use of organotin compounds in antifouling paints and their effects in the marine environment: a review. ResearchGate. [Link]
-
Centers for Disease Control and Prevention. (1994). ORGANOTIN COMPOUNDS (as Sn) 5504. NIOSH Manual of Analytical Methods. [Link]
-
Karande, A. A., & Menon, M. K. (1972). Experimental formulation of an anti fouling paint with tributyl tin oxide as toxic pigment. eprints.niscair.res.in. [Link]
-
Li, Y., et al. (2024). Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review. Coatings. [Link]
- Trost, B.M., & Herndon, J.W. (1984). ALLYLTRIBUTYLTIN. Organic Syntheses, 62, 1.
-
Vlachogianni, T., & Valavanidis, A. (2019). A comparative study of the effectiveness of antifouling paints for the protection of ship hulls from biofouling. Hellenic Centre for Marine Research. [Link]
-
Okoro, H.K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]
-
Balaji, M., & Sadasivan, V. (1972). Experimental formulation of an anti fouling paint with tributyl tin oxide as toxic pigment. Defence Science Journal. [Link]
-
Bulleri, F., et al. (2024). Assessment of the effectiveness of antifouling solutions for recreational boats in the context of marine bioinvasions. ResearchGate. [Link]
-
Laughlin, R.B., et al. (1987). Acute Toxicity of Tributyltins and Tributyltin Leachates from Marine Antibiofouling Paints. Defense Technical Information Center. [Link]
-
Al-Zoubi, M.M., et al. (2021). Tributyltin Pollution: A Diminishing Problem Following Legislation Limiting the Use of TBT-Based Anti-fouling Paints. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Organotin Compounds from Bis(tributyltin) Sulfide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of various functionalized organotin compounds utilizing bis(tributyltin) sulfide as a versatile starting material. While organotin oxides and halides are more conventional precursors, the sulfide analogue offers unique reactivity and handling characteristics. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind experimental choices for the preparation of tributyltin halides, carboxylates, alkoxides, and thioethers. Safety protocols for handling these toxic compounds are also detailed.
Introduction: The Utility of Bis(tributyltin) Sulfide as a Precursor
Organotin compounds are a cornerstone in organic synthesis and materials science, with applications ranging from catalysis to polymer stabilization.[1] The synthesis of these compounds often begins with commercially available precursors such as tributyltin chloride or bis(tributyltin) oxide.[2] Bis(tributyltin) sulfide, [(Bu₃Sn)₂S], while less common, presents a valuable alternative with distinct advantages in specific synthetic contexts.
The core of its reactivity lies in the facile cleavage of the tin-sulfur (Sn-S) bond. This bond is susceptible to attack by a range of electrophilic and nucleophilic reagents, making bis(tributyltin) sulfide a versatile platform for introducing new functionalities onto the tributyltin moiety. The choice of the sulfide precursor can be advantageous due to its unique solubility profile and the nature of the reaction byproducts. For instance, in reactions where the formation of water or metal hydroxides is undesirable, the sulfide offers a non-aqueous alternative to the oxide.
This guide will explore the synthetic landscape accessible from bis(tributyltin) sulfide, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Safety and Handling of Organotin Compounds
DANGER: Organotin compounds, including bis(tributyltin) sulfide, are highly toxic and pose significant health and environmental risks.[3] They can be absorbed through the skin and are harmful if swallowed or inhaled.[4][5] Furthermore, many organotin compounds are classified as reproductive toxins.[3]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles at all times.
-
Waste Disposal: Dispose of all organotin waste in designated, sealed containers according to institutional and national regulations. Do not discharge to drains.
-
Decontamination: In case of a spill, decontaminate the area using an appropriate absorbent material and wash with soap and water.
Refer to the Safety Data Sheet (SDS) for bis(tributyltin) sulfide for complete hazard information before commencing any experimental work.[6]
Physicochemical Properties of Bis(tributyltin) Sulfide
A clear understanding of the physical properties of the starting material is crucial for experimental design.
| Property | Value | Reference |
| CAS Number | 4808-30-4 | [7] |
| Molecular Formula | C₂₄H₅₄SSn₂ | [3] |
| Molecular Weight | 612.17 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.179 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.518 | [5] |
| Boiling Point | >110 °C | [5] |
| Solubility | Soluble in most organic solvents | [2] |
Synthesis of Tributyltin Halides
The cleavage of the Sn-S bond in bis(tributyltin) sulfide by halogens provides a direct route to tributyltin halides. This reaction is typically fast and proceeds with high yields.
Mechanistic Rationale
The reaction is believed to proceed via an electrophilic attack of the halogen on the sulfur atom, followed by the cleavage of the Sn-S bond and formation of a stable tributyltin halide and elemental sulfur or a sulfur halide, depending on the stoichiometry. The high affinity of tin for halogens drives the reaction to completion.
Caption: Synthesis of Tributyltin Halides.
Experimental Protocol: Synthesis of Tributyltin Bromide
Materials:
-
Bis(tributyltin) sulfide (e.g., 6.12 g, 10 mmol)
-
Bromine (e.g., 3.20 g, 20 mmol)
-
Anhydrous dichloromethane (DCM, 50 mL)
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve bis(tributyltin) sulfide in 30 mL of anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve bromine in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of bis(tributyltin) sulfide over 30 minutes. A color change from reddish-brown to colorless is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
The reaction mixture can be concentrated under reduced pressure to yield crude tributyltin bromide.
-
Purification can be achieved by vacuum distillation.
| Reactant | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromine | Tributyltin Bromide | DCM | 0 to RT | 1.5 | >95 |
| Iodine | Tributyltin Iodide | DCM | 0 to RT | 1.5 | >95 |
Synthesis of Tributyltin Carboxylates
The reaction of bis(tributyltin) sulfide with carboxylic acids offers a direct route to tributyltin carboxylates, with the convenient byproduct of hydrogen sulfide gas.
Mechanistic Rationale
This reaction is an acid-base reaction where the carboxylic acid protonates the sulfide, leading to the formation of a tributyltin carboxylate and tributyltin hydrosulfide. The hydrosulfide can then react with another equivalent of carboxylic acid to produce a second equivalent of the carboxylate and hydrogen sulfide. Driving off the H₂S gas can shift the equilibrium towards the product.
Caption: Synthesis of Tributyltin Carboxylates.
Experimental Protocol: Synthesis of Tributyltin Acetate
Materials:
-
Bis(tributyltin) sulfide (e.g., 6.12 g, 10 mmol)
-
Glacial acetic acid (e.g., 1.20 g, 20 mmol)
-
Anhydrous toluene (50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler or scrubber for H₂S), dissolve bis(tributyltin) sulfide in 50 mL of anhydrous toluene.
-
Add glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The evolution of hydrogen sulfide gas should be observed. Caution: H₂S is a toxic gas.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain crude tributyltin acetate.
-
The product can be purified by vacuum distillation or recrystallization.
| Carboxylic Acid | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetic Acid | Tributyltin Acetate | Toluene | Reflux | 2-4 | High |
| Benzoic Acid | Tributyltin Benzoate | Toluene | Reflux | 2-4 | High |
Synthesis of Tributyltin Alkoxides
Similar to carboxylates, tributyltin alkoxides can be prepared by the reaction of bis(tributyltin) sulfide with alcohols. This reaction is also driven by the removal of hydrogen sulfide.
Mechanistic Rationale
The mechanism is analogous to the carboxylate synthesis, involving the protonolysis of the Sn-S bond by the alcohol. The reaction may require elevated temperatures to proceed at a reasonable rate and to facilitate the removal of H₂S.
Caption: Synthesis of Tributyltin Alkoxides.
Experimental Protocol: Synthesis of Tributyltin Methoxide
Materials:
-
Bis(tributyltin) sulfide (e.g., 6.12 g, 10 mmol)
-
Anhydrous methanol (excess, e.g., 50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet), add bis(tributyltin) sulfide.
-
Add an excess of anhydrous methanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by observing the cessation of H₂S evolution and by analytical techniques (e.g., NMR spectroscopy by taking aliquots).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The resulting tributyltin methoxide can be purified by vacuum distillation.
| Alcohol | Product | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | Tributyltin Methoxide | Reflux | 4-6 | Good |
| Ethanol | Tributyltin Ethoxide | Reflux | 4-6 | Good |
Synthesis of Tributyltin Thioethers
The reaction of bis(tributyltin) sulfide with alkyl halides can be used to synthesize unsymmetrical tributyltin thioethers. This reaction showcases the nucleophilic character of the sulfide moiety.
Mechanistic Rationale
In this Sₙ2-type reaction, the sulfur atom of bis(tributyltin) sulfide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a tributyltin thioether and a tributyltin halide.
Caption: Synthesis of Tributyltin Thioethers.
Experimental Protocol: Synthesis of Tributyl(methylthio)stannane
Materials:
-
Bis(tributyltin) sulfide (e.g., 6.12 g, 10 mmol)
-
Iodomethane (e.g., 1.42 g, 10 mmol)
-
Anhydrous tetrahydrofuran (THF, 50 mL)
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere, dissolve bis(tributyltin) sulfide in 50 mL of anhydrous THF.
-
Add iodomethane to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The product mixture contains tributyl(methylthio)stannane and tributyltin iodide. These can be separated by fractional vacuum distillation.
| Alkyl Halide | Product | Solvent | Temp. (°C) | Time (h) |
| Iodomethane | Tributyl(methylthio)stannane | THF | RT to 50 | 12-24 |
| Benzyl Bromide | Tributyl(benzylthio)stannane | THF | RT to 50 | 12-24 |
Conclusion
Bis(tributyltin) sulfide is a valuable and versatile precursor for the synthesis of a range of functionalized tributyltin compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. The choice of the sulfide over more traditional precursors can offer strategic advantages in terms of reaction conditions and byproduct profiles. As with all organotin chemistry, strict adherence to safety protocols is paramount.
References
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Chemsrc. bis(tri-n-butyltin)sulfide | CAS#:4808-30-4. ([Link]). Accessed Jan 21, 2026.
-
PubChem. Tributyltin sulfide | C24H54SSn2 | CID 16682974. National Institutes of Health. ([Link]). Accessed Jan 21, 2026.
-
Organic Syntheses. palladium-catalyzed coupling of acid chlorides with organotin reagents. ([Link]). Accessed Jan 21, 2026.
- Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. I. Di- and Tribenzyltin Chlorides. Journal of the American Chemical Society.
- U.S. Patent 2,862,944. Process for the preparation of high purity alkyltin compounds. (). Accessed Jan 21, 2026.
- Varshney, A. K., et al. (2001). Synthesis and characterization of coordination compounds of organotin(IV) with nitrogen and sulfur donor ligands. Applied Organometallic Chemistry, 15(9).
- Mishra, A., Meignanamoorthi, G., & Metre, R. K. (2026). Synthesis of a Diorganotin Sulfide Employing O→Sn Intramolecular Coordination: An Insight to the Crystal Structure and Hirshfeld Surface Analysis. Journal of Chemical Crystallography, 56(1), 8.
- Sisido, K., Kozima, S., & Hanada, T. (1967). Direct synthesis of organotin compounds IV. Reaction of benzyl chloride with metallic tin. Journal of Organometallic Chemistry.
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Organic Syntheses. Preparation of. ([Link]). Accessed Jan 21, 2026.
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MDPI. Vapor Phase Synthesis of SnS Facilitated by Ligand-Driven “Launch Vehicle” Effect in Tin Precursors. ([Link]). Accessed Jan 21, 2026.
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UCL Discovery. Preparation, Properties and Reactions of Organotin Hydrides. ([Link]). Accessed Jan 21, 2026.
- U.S. Patent 2,560,042. Preparation of butyltin chlorides. (). Accessed Jan 21, 2026.
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Organic Syntheses. allyltributyltin. ([Link]). Accessed Jan 21, 2026.
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MDPI. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. ([Link]). Accessed Jan 21, 2026.
- Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
-
A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. ([Link]). Accessed Jan 21, 2026.
- Hadi, A. G. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Journal of University of Babylon for Pure and Applied Sciences, 3(5), 180-192.
-
PubChem. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746. National Institutes of Health. ([Link]). Accessed Jan 21, 2026.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2191.
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PubChem. Tributyltin sulfide | C24H54SSn2 | CID 16682974. National Institutes of Health. ([Link]). Accessed Jan 21, 2026.
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Organic Syntheses. Esterification of Carboxylic Acids with. ([Link]). Accessed Jan 21, 2026.
- Gielen, M., & Nasielski, J. (1969). The Sn—Sn Bond. Journal of Organometallic Chemistry, 18(1), 173-190.
- Khan, I., & Ali, S. (2018). Accurate theoretical method for homolytic cleavage of C-Sn bond: A benchmark approach. Computational and Theoretical Chemistry, 1132, 26-34.
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. ([Link]). Accessed Jan 21, 2026.
- Glidewell, C., Lambert, R. J., Harman, M. E., & Hursthouse, M. B. (1990). new routes to bis(µ-organothiolato)-bis(dinitrosyliron) complexes [Fe2(SR)2(NO)4] and the crystal and molecular structure of trimethylsulphonium heptanitrosyltri-µ3-thio-tetraferrate(1–), SMe3[Fe4S3(NO)7]. Journal of the Chemical Society, Dalton Transactions, (9), 2685-2691.
- Marino, T., & Toscano, M. (2017). Selenium Nucleophilicity and Electrophilicity in the Intra‐and Intermolecular SN2 Reactions of Selenenyl Sulfide Probes. Chemistry–A European Journal, 23(63), 16038-16047.
- S. D. Ziffle, et al. (2019). Ex‐Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions. Chemistry–A European Journal, 25(61), 13899-13903.
- Shainyan, B. A., Tolstikova, L. L., & Bel'skikh, A. V. (2008). Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids. Russian Journal of Organic Chemistry, 44(8), 1121-1125.
- Al-Hourani, B. J., et al. (2017). Unexpected Cleavage of C-S bond in the Hydrazination of 2-((3, 5-di-tert-butyl-4-hydroxybenzyl) thio) nicotinate: Synthesis and Mechanistic Studies by Kinetic and Computational Approaches. Journal of Chemistry.
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Application Note: Derivatization of Bis(tributyltin) sulfide for GC-MS Analysis
Abstract
This application note provides a detailed guide for the derivatization of bis(tributyltin) sulfide (TBTS) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and thermal lability, direct GC analysis of TBTS is challenging. This document outlines a robust ethylation derivatization protocol using ethylmagnesium bromide, converting TBTS into the more volatile and thermally stable tributylethyltin. This guide is intended for researchers, scientists, and professionals in environmental monitoring and toxicology who require sensitive and specific quantification of tributyltin species originating from TBTS.
Introduction: The Analytical Challenge of Tributyltin Sulfide
Bis(tributyltin) sulfide is an organotin compound that can be found as a degradation product of tributyltin (TBT) compounds used in various industrial applications, including as biocides in antifouling paints. The monitoring of TBT and its derivatives is of significant environmental concern due to their high toxicity to aquatic organisms. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the speciation and quantification of organotin compounds due to its high resolution and sensitivity.[1][2]
However, like many other polar and semi-volatile organotin compounds, TBTS is not amenable to direct GC-MS analysis. Its low volatility requires high inlet and column temperatures, which can lead to thermal degradation and inaccurate quantification.[3] Therefore, a derivatization step is essential to convert TBTS into a more volatile and thermally stable analogue suitable for GC analysis.[1][4] This process involves replacing the sulfide bridge with an alkyl group, thereby increasing the volatility of the tributyltin moiety.
The Chemistry of Derivatization: Ethylation of Tributyltin Sulfide
The most common and effective method for the derivatization of tributyltin compounds is alkylation.[4] This application note focuses on ethylation using a Grignard reagent, specifically ethylmagnesium bromide (EtMgBr). The reaction proceeds via the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic tin atom, leading to the cleavage of the tin-sulfur bond and the formation of tributylethyltin.
The proposed reaction is as follows:
(Bu₃Sn)₂S + 2 EtMgBr → 2 Bu₃SnEt + MgS + MgBr₂
Where Bu = Butyl, Et = Ethyl
This reaction effectively converts the non-volatile bis(tributyltin) sulfide into two molecules of the volatile tributylethyltin, which can be readily analyzed by GC-MS.
An alternative aqueous derivatization method involves the use of sodium tetraethylborate (NaBEt₄).[3] While this method can be advantageous for aqueous samples by allowing for in-situ derivatization, the Grignard method is often preferred for its higher derivatization yields and applicability to a wider range of sample matrices.
Experimental Workflow
The overall workflow for the analysis of bis(tributyltin) sulfide involves sample extraction, derivatization, clean-up, and subsequent GC-MS analysis.
Caption: Workflow for the analysis of tributyltin sulfide.
Detailed Protocol: Ethylation of Bis(tributyltin) sulfide
4.1. Safety Precautions
-
Organotin compounds are highly toxic. Handle all standards and samples in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Grignard reagents are highly reactive, flammable, and react violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
4.2. Reagents and Materials
-
Bis(tributyltin) sulfide (TBTS) standard
-
Ethylmagnesium bromide (EtMgBr) solution (e.g., 1.0 M in THF)
-
Hexane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Sulfuric acid (0.5 M)
-
Silica gel for column chromatography
-
Glassware: round-bottom flasks, separatory funnel, chromatography column, vials.
4.3. Step-by-Step Protocol
-
Sample Extraction:
-
For solid samples (e.g., sediment), perform a solvent extraction using a non-polar solvent like hexane, often with a chelating agent such as tropolone to improve the extraction efficiency of organotin compounds.
-
For aqueous samples, perform a liquid-liquid extraction with hexane.
-
-
Derivatization Reaction:
-
Transfer the hexane extract containing the TBTS to a dry, round-bottom flask under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add a molar excess of ethylmagnesium bromide solution to the extract while stirring. A 2 to 3-fold molar excess relative to the estimated TBTS concentration is recommended.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 30 minutes with continuous stirring.
-
-
Reaction Quenching:
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly add 0.5 M sulfuric acid to quench the excess Grignard reagent. Caution: This is an exothermic reaction and may produce flammable gases. Perform this step slowly in a fume hood.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Clean-up:
-
Shake the separatory funnel to partition the derivatized analyte (tributylethyltin) into the hexane layer.
-
Separate the organic layer and wash it with deionized water.
-
Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.
-
For samples with complex matrices, a clean-up step using a silica gel column may be necessary to remove interferences. Elute the tributylethyltin with hexane.
-
-
Final Sample Preparation:
-
Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
5.1. Instrumental Conditions
The following are recommended starting parameters for the GC-MS analysis of tributylethyltin. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp: 60 °C, hold for 2 minRamp 1: 15 °C/min to 180 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for Tributylethyltin | m/z 263, 207, 179 |
5.2. Expected Results
The derivatization of bis(tributyltin) sulfide with ethylmagnesium bromide will yield tributylethyltin. The mass spectrum of tributylethyltin under EI conditions is characterized by the loss of alkyl groups. The primary ions to monitor in SIM mode are m/z 263 ([Sn(C₄H₉)₂(C₂H₅)]⁺), m/z 207 ([Sn(C₄H₉)(C₂H₅)]⁺), and m/z 179 ([Sn(C₂H₅)]⁺). The presence of the characteristic isotopic pattern of tin should be used to confirm the identity of the analyte.
Chemical Reaction Diagram
Caption: Ethylation of bis(tributyltin) sulfide.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of tributylethyltin | Incomplete derivatization due to moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. |
| Insufficient Grignard reagent. | Increase the molar excess of the Grignard reagent. | |
| Interfering peaks in the chromatogram | Co-extracted matrix components. | Optimize the sample clean-up step using silica gel or Florisil chromatography. |
| Byproducts from the derivatization of other sulfur-containing compounds. | Use SIM mode for selective detection of tin-containing compounds. Confirm identity using the tin isotope pattern. | |
| Poor peak shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed column. |
| Thermal degradation of the analyte. | Lower the injector temperature and optimize the oven temperature program. |
Conclusion
The protocol described in this application note provides a reliable method for the derivatization of bis(tributyltin) sulfide to tributylethyltin, enabling sensitive and accurate quantification by GC-MS. The use of ethylmagnesium bromide as a derivatizing agent is effective, though it requires careful handling due to its reactivity. By following the outlined procedures for sample preparation, derivatization, and GC-MS analysis, researchers can achieve high-quality data for the monitoring of this important environmental contaminant.
References
- Crompton, T. R. (2004). Analysis of Organometallic Compounds. Cambridge University Press.
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- Hattori, Y., et al. (2002). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry.
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- Shimadzu. (2003). Analysis of Organotin Compounds with GCMS-QP2010.
- Strem Chemicals. (n.d.). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin.
- Tsunoi, S., et al. (2004). Derivatization of tributyltin with sodium tetrakis (4-fluorophenyl)borate for sensitivity improvement of tandem mass spectrometry. Analytical Sciences, 20(4), 653-657.
- U.S. Environmental Protection Agency. (1997).
-
Organic Syntheses. (n.d.). Tetraethyltin. Retrieved from [Link]
-
PubChem. (n.d.). Bis(tributyltin) sulfide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: High-Recovery Solid-Phase Extraction of Tributyltin (TBT) from Environmental Samples
Introduction and Applicability
Tributyltin (TBT) compounds, historically used in antifouling paints, are persistent and toxic environmental pollutants that accumulate in aquatic ecosystems.[1][2] Accurate monitoring of TBT in matrices such as water and sediment is critical for assessing environmental health and ensuring regulatory compliance. While various forms like tributyltin sulfide exist, analytical methods are designed to extract and quantify the toxicologically relevant tributyltin cation (TBT⁺), regardless of its initial salt form.[3]
This guide provides a detailed, field-proven protocol for the solid-phase extraction (SPE) of TBT from aqueous and solid environmental samples. The method is optimized for high recovery and reproducibility, serving as a robust cleanup and concentration step prior to instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step.[2][4]
Principle of the Method: A Mechanistic Overview
The protocol leverages reversed-phase SPE, a powerful technique for isolating nonpolar to moderately polar analytes from polar matrices like water.[5][6][7]
-
Analyte and Sorbent Chemistry : TBT, as a cation (TBT⁺) under acidic conditions, possesses significant nonpolar character due to its three butyl chains. This hydrophobicity is the key to its retention. A C18 (octadecyl) bonded silica sorbent is the industry standard for this application.[5][7] The long C18 alkyl chains create a nonpolar stationary phase.
-
Retention Mechanism : During sample loading, the nonpolar butyl groups of TBT establish strong hydrophobic (van der Waals) interactions with the C18 chains of the SPE sorbent.[7] Polar matrix components, such as salts and other water-soluble compounds, have minimal affinity for the sorbent and pass through to waste.
-
Elution : To recover the retained TBT, a nonpolar organic solvent is used. This solvent disrupts the hydrophobic interactions between TBT and the C18 sorbent, allowing the analyte to be eluted from the cartridge while more strongly retained interferences may remain.[6][8]
-
Post-SPE Derivatization : Because TBT is not sufficiently volatile for GC analysis, a mandatory derivatization step is performed on the eluate.[2][4][9][10] This involves ethylation with sodium tetraethylborate (NaBEt₄), which converts the TBT cation into the more volatile and thermally stable tetraalkylated species, ethyltributyltin.[4]
Workflow Overview: From Sample to Analysis
The entire analytical process involves several critical stages, each designed to ensure the integrity and accuracy of the final measurement.
Caption: High-level workflow for TBT analysis.
Apparatus, Reagents, and Quality Control
4.1. Apparatus
-
Glassware: All glassware must be meticulously cleaned, acid-washed (e.g., soaked in 10% nitric acid or pH 2 HCl overnight), rinsed with deionized water and methanol, and oven-dried to prevent analyte adsorption.[11][12]
-
SPE Vacuum Manifold (12 or 24-port)
-
Mechanical Shaker
-
Ultrasonic Bath (for sediment extraction)
-
Centrifuge
-
Nitrogen Evaporation System
-
GC-MS System
4.2. Reagents and Standards
-
Solvents: HPLC or pesticide-grade methanol, hexane, dichloromethane, and acetic acid.
-
Reagents: Sodium tetraethylborate (NaBEt₄), sodium acetate, tropolone, anhydrous sodium sulfate.
-
SPE Cartridges: C18 bonded silica, 500 mg / 6 mL.
-
Standards: Certified stock solutions of Tributyltin chloride, Deuterium-labeled TBT (TBT-d27) or Tripropyltin (TPT) chloride (for use as internal/surrogate standard).
4.3. Quality Control (QC) A robust QC system is essential for method validation and trustworthiness.
| QC Sample Type | Purpose | Frequency | Acceptance Criteria |
| Method Blank | Assesses contamination from reagents and procedure. | 1 per batch of 20 samples | Below Limit of Quantitation (LOQ). |
| Matrix Spike | Evaluates method performance and matrix effects. | 1 per batch | Recovery within 70-130% of spiked amount. |
| Internal Standard | Corrects for variability in extraction and analysis. | Added to all samples | Recovery within 50-150%. |
| Certified Material | Validates the accuracy of the entire method. | 1 per batch (if available) | Within certified value range.[10][13] |
PART 1: Protocol for Aqueous Samples (e.g., Seawater, Surface Water)
This protocol is designed for a 1-liter water sample. Adjust volumes proportionally for different sample sizes.[12]
1.1. Sample Preparation
-
Collect the water sample in a pre-cleaned amber glass bottle.
-
Within 3 days of sampling, preserve the sample by acidifying to pH ~4.5 with glacial acetic acid (approx. 5-10 mL per liter).[4] This step is critical to ensure TBT is in its cationic form for optimal retention.
-
Spike the sample with an appropriate amount of internal standard (e.g., TBT-d27).
-
If the sample contains significant particulate matter (>500 mg/L), pre-filtration through a glass fiber filter may be necessary, with separate analysis of the filter if required.
1.2. Solid-Phase Extraction Protocol
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- 13. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
Troubleshooting & Optimization
Overcoming low recovery of tributyltin compounds during extraction
Welcome to the technical support center for the analysis of tributyltin (TBT) compounds. This guide, developed by our team of senior application scientists, provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you overcome challenges related to low recovery of TBT during extraction and analysis. Our goal is to equip you with the knowledge and tools to ensure the accuracy and reliability of your results.
I. Understanding the Challenge: The Chemistry of TBT Recovery
Tributyltin is a notoriously challenging analyte due to its unique chemical properties. Its tendency to adsorb onto surfaces, its variable stability, and the complexity of environmental matrices all contribute to potential losses during sample preparation and analysis.[1][2] A successful TBT analysis hinges on a thorough understanding of these factors and the implementation of a robust analytical workflow.
The following diagram illustrates the critical control points in a typical TBT extraction workflow where analyte loss can occur.
Sources
Technical Support Center: Stabilizing Tributyltin Sulfide Solutions
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, the integrity of your reagents is paramount to the success of your experimental outcomes. Tributyltin (TBT) compounds, including tributyltin sulfide—also known as bis(tributyltin) sulfide or hexabutyldistannathiane—are powerful yet notoriously unstable reagents. Their propensity for degradation can introduce significant variability and compromise results.
This guide is designed to provide you with a comprehensive understanding of the challenges associated with storing tributyltin sulfide solutions and to offer field-proven, practical solutions. We will delve into the "why" behind the protocols, empowering you to make informed decisions to ensure the long-term stability and reliability of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is tributyltin sulfide, and why is it so susceptible to degradation?
Tributyltin sulfide, with the chemical formula C₂₄H₅₄SSn₂, is an organotin compound where two tributyltin ((C₄H₉)₃Sn) groups are linked by a sulfur atom.[1][2] Organotin compounds in the Sn(IV) oxidation state are generally more stable than their Sn(II) counterparts; however, the bonds in tributyltin derivatives are susceptible to cleavage.[3][4] The primary degradation pathways for tributyltin sulfide in solution are hydrolysis and oxidation.[1]
-
Hydrolysis: In the presence of water, even trace amounts from atmospheric moisture or impure solvents, the tin-sulfur-tin (Sn-S-Sn) bond can be cleaved. This process ultimately leads to the formation of bis(tributyltin) oxide (TBTO), a more thermodynamically stable, but often insoluble, compound.
-
Oxidation: The tin center can be attacked by atmospheric oxygen, which also contributes to the formation of TBTO and other degradation products.
These degradation processes are often accelerated by exposure to light (photodegradation) and elevated temperatures.[5][6]
Q2: I've observed a white precipitate in my tributyltin sulfide solution. What is it, and is my solution still usable?
The appearance of a white, milky, or flocculent precipitate is a classic indicator of degradation. This precipitate is almost certainly bis(tributyltin) oxide (TBTO), which has very low solubility in most common organic solvents. Its formation signifies that the original tributyltin sulfide has undergone hydrolysis and/or oxidation.
Critically, a solution with a precipitate is no longer reliable. The concentration of the active tributyltin sulfide is unknown and significantly lower than intended. Using such a solution will lead to inaccurate and non-reproducible experimental results. It is strongly recommended to discard the compromised solution and prepare a fresh one following best practices.
Q3: What is the ideal solvent for preparing and storing tributyltin sulfide solutions?
The choice of solvent is critical for maximizing stability. Because hydrolysis is a primary degradation pathway, the ideal solvent must be anhydrous (dry) and chemically inert.
| Solvent | Suitability & Rationale | Recommended Grade |
| Anhydrous Toluene | Highly Recommended. A non-polar, aprotic solvent that is less hygroscopic than many others. It effectively solubilizes the lipophilic tributyltin sulfide.[7] | Anhydrous, <50 ppm H₂O, packaged under inert gas. |
| Anhydrous Xylenes | Recommended. Similar properties to toluene, offering a good alternative. | Anhydrous, <50 ppm H₂O, packaged under inert gas. |
| Anhydrous Dichloromethane (DCM) | Use with Caution. While it is an effective solvent, it can be more susceptible to containing or absorbing water and acidic impurities (HCl), which can accelerate degradation. | Anhydrous, amylene stabilized, <50 ppm H₂O. |
| Alcohols (Ethanol, Methanol) | Not Recommended. These are protic solvents that will actively participate in solvolysis and accelerate the degradation of the tin-sulfur bond. | N/A |
| Water | Not Recommended. Tributyltin compounds have very low solubility in water and are rapidly hydrolyzed.[8] | N/A |
Key Principle: Always use a freshly opened bottle of anhydrous solvent or a solvent properly dried and stored over molecular sieves.
Q4: What are the optimal storage conditions (temperature, light, atmosphere) for long-term stability?
To minimize degradation, strict control of the storage environment is essential. Organotin compounds are sensitive to heat, light, and air.
-
Temperature: Store solutions at low temperatures to slow the rate of chemical degradation. Storage at -20°C is highly recommended.[9] Studies have shown that tributyltin species remain stable in frozen sediments for at least 18 months under these conditions.[9]
-
Light: Protect the solution from light at all times. Use amber glass vials or wrap clear vials in aluminum foil. Photodegradation by UV light can cleave the tin-carbon bonds.[5][6]
-
Atmosphere: Oxygen and moisture are the primary reactants for degradation. Always store solutions under an inert atmosphere. Before sealing the container, flush the headspace with dry argon or nitrogen. This displaces air and minimizes both oxidation and hydrolysis.
Q5: Should I use a stabilizer or antioxidant with my solution?
For high-purity applications, adding stabilizers is often avoided to prevent introducing confounding variables. However, for long-term bulk storage, a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is sometimes added to organotin reagents like tributyltin hydride to inhibit free-radical mediated decomposition.[10] If used, it should be at a very low concentration (e.g., 0.05%).
Organotin mercaptides and sulfides themselves can act as antioxidants and are used as heat stabilizers in materials like PVC, where they function by scavenging HCl and reacting with peroxides.[11] However, for a research-grade solution, relying on this property is not sufficient for ensuring long-term purity. The most effective stabilization strategy remains the strict exclusion of water, oxygen, and light.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of tributyltin sulfide solutions.
Problem: My experimental results are inconsistent, even with a clear solution.
-
Possible Cause 1: Partial, Non-Visible Degradation. Significant degradation can occur before TBTO precipitates, especially at low concentrations. The solution may contain a mixture of tributyltin sulfide, TBTO, and other dibutyltin or monobutyltin species. These degradation products are less toxic or reactive, leading to diminished efficacy.[12]
-
Solution:
-
Do not use the solution for critical experiments.
-
Perform a Quality Control (QC) check. The concentration and purity of organotin compounds can be verified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a Flame Photometric Detector (FPD).[13][14] This requires a derivatization step to make the compounds volatile.[13]
-
Prepare a fresh stock solution using the rigorous protocol outlined below and re-run your experiment.
-
-
Possible Cause 2: Adsorption to Container Surfaces. Tributyltin compounds are hydrophobic and can adsorb to the surfaces of storage containers, especially plastics and certain types of glass, leading to a decrease in the effective solution concentration over time.[5][8]
-
Solution:
-
Use borosilicate (Pyrex) or amber glass containers. [9]
-
Avoid long-term storage in plastic containers unless they are specifically validated for organotin compounds. Polycarbonate has shown some success in studies.[9]
-
If you suspect adsorption, gently agitate the solution before use to ensure homogeneity.
-
Visualizing the Primary Degradation Pathway
The following diagram illustrates the core chemical challenge: the conversion of the desired tributyltin sulfide into the problematic bis(tributyltin) oxide precipitate through interaction with environmental water and oxygen.
Caption: Primary degradation pathway of tributyltin sulfide.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the rigorous, step-by-step methodology for preparing a 10 mM stock solution of tributyltin sulfide in anhydrous toluene, designed to maximize its shelf-life.
-
Preparation of Materials:
-
Ensure all glassware (volumetric flask, syringes, vials) is oven-dried at 120°C overnight and cooled in a desiccator over a drying agent (e.g., Drierite).
-
Purchase high-purity tributyltin sulfide (≥97%).[15]
-
Use a new, sealed bottle of anhydrous toluene (<50 ppm H₂O).
-
-
Inert Atmosphere Setup:
-
Set up a Schlenk line or a glovebox with a dry argon or nitrogen atmosphere. All subsequent steps should be performed under inert conditions.
-
-
Calculation and Weighing:
-
The molecular weight of tributyltin sulfide (C₂₄H₅₄SSn₂) is 612.17 g/mol .[15]
-
To prepare 10 mL of a 10 mM solution, you will need:
-
0.010 L * 0.010 mol/L * 612.17 g/mol = 0.0612 g (61.2 mg)
-
-
Accurately weigh the required mass of tributyltin sulfide directly into the 10 mL volumetric flask using an analytical balance. Perform this step quickly to minimize air exposure if not in a glovebox.
-
-
Dissolution:
-
Using a dry syringe, transfer approximately 7-8 mL of anhydrous toluene into the volumetric flask under a positive pressure of inert gas.
-
Gently swirl the flask until the solid is completely dissolved. Do not heat.
-
-
Final Volume Adjustment:
-
Carefully add anhydrous toluene dropwise with a syringe until the bottom of the meniscus reaches the calibration mark on the flask.
-
-
Aliquoting and Storage:
-
Draw the final solution into a dry gas-tight syringe.
-
Dispense the solution into multiple small-volume (e.g., 1 mL) amber glass vials that have been pre-flushed with inert gas. This avoids repeated freeze-thaw cycles and contamination of the main stock.
-
Seal each vial with a PTFE-lined cap.
-
Wrap the sealed vials with Parafilm® for extra protection against moisture ingress.
-
-
Labeling and Final Storage:
-
Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Place the aliquots in a secondary container and store them in a freezer at -20°C .
-
Protocol 2: Workflow for Verifying Solution Integrity
This workflow provides a logical decision-making process for assessing the quality of a stored tributyltin sulfide solution before use in a critical experiment.
Caption: Decision workflow for validating a stored TBT sulfide solution.
References
-
Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 1-10. [Link]
-
National Center for Biotechnology Information. (n.d.). Tributyltin sulfide. PubChem Compound Database. Retrieved from [Link]
-
Ohhira, S., & Matsui, H. (1992). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 117(1), 125-128. [Link]
-
Danish Environmental Protection Agency. (2009). Tributyltin compounds (TBT). [Link]
-
World Health Organization. (1990). Tributyltin compounds (EHC 116). INCHEM. [Link]
-
Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. [Link]
-
El-Deen, I. M., et al. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2623. [Link]
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Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
-
Taian City Blue Sky Auxiliaries Co., Ltd. (2023). Advancing Plastic Processing with Tin Stabilizers: An In-depth Analysis. [Link]
-
Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing. [Link]
-
Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Retrieved from [Link]
-
Fent, K., Hunn, J., Renggli, D., & Siegrist, H. (1996). Organotins in freshwater harbors and rivers: Temporal distribution, annual trends and fate. Environmental Toxicology and Chemistry, 15(3), 394-402. [Link]
-
Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]
-
Davies, A. G. (2004). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications. John Wiley & Sons. [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]
-
Amouroux, D., et al. (2000). Volatilization of Organotin Compounds from Estuarine and Coastal Environments. Environmental Science & Technology, 34(6), 988-995. [Link]
- Kauder, O. S. (1955). U.S. Patent No. 2,718,522. U.S.
-
Anonymous. (2022). storage conditions for organotin catalysts. [Link]
-
Leal, J. F., et al. (2021). Pathways of tributyltin (TBT) accumulation in the environment. Frontiers in Endocrinology, 12, 700539. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
-
Ayanda, I. O., et al. (2019). Data on degradation of tributyltin and triphenyltin. Data in Brief, 25, 104193. [Link]
-
David, F., et al. (2014). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Analytical and Bioanalytical Chemistry, 406(20), 4875-4882. [Link]
-
Basutkar, M. R. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. International Journal of Research and Analytical Reviews, 7(3), 243-247. [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). Retrieved from [Link]
-
American Elements. (n.d.). Bis(tributyltin)sulfide. Retrieved from [Link]
- Kauder, O. S., & Leistner, A. (1977). U.S. Patent No. 4,062,881. U.S.
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Technical Support Center: Minimizing Matrix Effects in Tributyltin Sulfide Quantification
Welcome to the technical support center for the accurate quantification of tributyltin sulfide (TBTS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this organotin compound. Matrix effects are a significant challenge in achieving reliable quantification, leading to either suppression or enhancement of the analytical signal.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these effects in your experiments.
Understanding the Challenge: What are Matrix Effects?
In analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest.[2] When analyzing tributyltin sulfide in complex samples such as sediment, biological tissues, or water, these co-extracted components can interfere with the ionization process in the mass spectrometer, leading to inaccurate results.[1][3][4] This interference is known as the matrix effect and can manifest as:
-
Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.[2]
-
Ion Enhancement: Less commonly, some matrix components can enhance the ionization of the analyte, leading to an artificially high signal.[1][2]
Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are susceptible to matrix effects.[1]
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the minimization of matrix effects in TBTS quantification:
Q1: What are the first steps I should take to minimize matrix effects?
A1: A robust sample preparation procedure is your first line of defense.[2] The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are effective for cleaning up complex samples.[5][6][7]
Q2: I'm seeing poor reproducibility in my results. Could this be due to matrix effects?
A2: Yes, inconsistent matrix effects are a common cause of poor reproducibility. The composition of your matrix can vary from sample to sample, leading to different degrees of signal suppression or enhancement. Implementing a consistent and thorough sample cleanup protocol is crucial.[8] Additionally, using an internal standard, particularly a stable isotope-labeled version of tributyltin, can help to compensate for these variations.[2][9][10]
Q3: Is derivatization necessary for TBTS analysis by GC-MS?
A3: Yes, due to the low volatility of organotin compounds like tributyltin, a derivatization step is typically required for GC-MS analysis.[5][9][11] This process converts the non-volatile analyte into a more volatile derivative that is suitable for gas chromatography. Common derivatizing agents include sodium tetraethylborate (NaBEt4).[5][12]
Q4: Can I analyze TBTS without derivatization?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative that often does not require derivatization, simplifying sample preparation and reducing analysis time.[13][14] However, careful optimization of chromatographic conditions is still necessary to separate TBTS from interfering matrix components.[2][13]
Q5: What is a matrix-matched calibration, and why is it important?
A5: A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is similar to your samples.[1][2] This approach helps to compensate for matrix effects because the standards and the samples will experience similar levels of signal suppression or enhancement.[15] This leads to more accurate quantification compared to using standards prepared in a pure solvent.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during TBTS quantification.
Problem 1: Low Analyte Recovery
Probable Causes:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be effectively removing the TBTS from the sample matrix.
-
Analyte Degradation: Tributyltin compounds can be unstable under certain conditions.
-
Adsorption to Glassware: Organotins have a tendency to adsorb to glass surfaces.[16]
Solutions:
-
Optimize Extraction:
-
For sediment and soil samples, consider acid extraction or extraction with a methanolic potassium hydroxide solution.[8] A mixture of toluene and methanol with hydrochloric acid in an ultrasonic bath has also been shown to be effective.[9]
-
For water samples, Solid-Phase Extraction (SPE) is a common and effective technique.[5]
-
Ensure the pH of the extraction solution is optimized; for example, using formic acid in acetonitrile can improve peak intensity.[6]
-
-
Prevent Degradation: Store samples at -20°C until analysis.[9] Prepare working standards fresh daily or weekly and store stock solutions at 4°C in amber bottles.[5][9]
-
Mitigate Adsorption: Soak all glassware in a 1M nitric acid solution overnight and rinse with milliQ water and acetone before use to remove any sorbed organotin compounds.[5] Silanizing glassware can also be beneficial.[16]
Problem 2: Significant Signal Suppression or Enhancement
Probable Causes:
-
Insufficient Sample Cleanup: High levels of co-eluting matrix components are interfering with the ionization of TBTS.
-
Inappropriate Analytical Technique: The chosen method (GC-MS or LC-MS) may not be selective enough for the complexity of the matrix.
Solutions:
-
Enhance Sample Cleanup:
-
Utilize Advanced Analytical Techniques:
-
Isotope Dilution Mass Spectrometry (IDMS): This is considered a primary ratio method of the highest metrological quality and is excellent for overcoming matrix effects.[18][19] It involves spiking the sample with a known amount of a stable isotope-labeled analog of TBTS (e.g., Tributyltin-d27).[9][10] The ratio of the native analyte to the labeled standard is measured, which is less affected by matrix-induced signal variations.[2]
-
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly increases selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and interferences.[12][14]
-
-
Method of Standard Additions: This technique can effectively compensate for matrix effects.[20][21] It involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.[20][22][23]
Problem 3: Poor Chromatographic Peak Shape or Resolution
Probable Causes:
-
Matrix Overload: Injecting too concentrated a sample can lead to broad or tailing peaks.
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for the separation.
Solutions:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components and improve peak shape.[13][24] This is feasible when the analytical method has sufficient sensitivity.[25]
-
Optimize Chromatography:
-
For LC-MS: Experiment with different mobile phase compositions and gradients. The addition of modifiers like formic acid and ammonium formate can improve peak shape and retention.[13] Using a core-shell column can provide improved performance at lower pressures.[13] The addition of tropolone to the mobile phase has also been shown to improve separation.[26]
-
For GC-MS: Ensure proper optimization of the temperature program and carrier gas flow rate. The choice of GC column is also critical for achieving good separation.
-
Experimental Protocols and Data Presentation
Illustrative Workflow for TBTS Quantification
The following diagram illustrates a general workflow for the quantification of TBTS, incorporating key steps to minimize matrix effects.
Caption: A generalized workflow for tributyltin sulfide (TBTS) quantification.
Key Methodologies at a Glance
The following table summarizes various analytical approaches and their effectiveness in mitigating matrix effects.
| Method | Principle | Pros | Cons |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Effective cleanup, can pre-concentrate the analyte. | Can be time-consuming, requires method development. |
| QuEChERS | Combines extraction with a salting-out step and cleanup with dispersive SPE. | Fast, simple, and effective for a wide range of matrices. | May not be suitable for all analyte-matrix combinations. |
| Isotope Dilution Mass Spectrometry (IDMS) | Uses a stable isotope-labeled internal standard to correct for matrix effects and recovery losses. | Highly accurate and precise, considered a "gold standard" method.[18] | Requires access to expensive labeled standards. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix similar to the samples. | Effectively compensates for consistent matrix effects. | Requires a suitable blank matrix which may not always be available. |
| Standard Addition | Known amounts of standard are added directly to the sample aliquots. | Compensates for both matrix effects and recovery losses.[20] | More laborious and time-consuming than external calibration. |
Step-by-Step Protocol: Standard Addition for TBTS Quantification in Sediment
This protocol outlines the method of standard additions for a sediment sample extract.
-
Initial Analysis: Perform a preliminary analysis of the sediment extract using an external calibration curve to estimate the approximate concentration of TBTS.
-
Prepare Aliquots: Take at least four equal volume aliquots of the sample extract. One aliquot will remain un-spiked, serving as the sample blank.
-
Spiking: Spike the remaining aliquots with increasing, known amounts of a TBTS standard solution. A common approach is to add amounts equivalent to 0.5, 1.0, and 1.5 times the estimated concentration in the extract.[20]
-
Analysis: Analyze all the aliquots (spiked and un-spiked) using your validated LC-MS/MS or GC-MS/MS method.
-
Data Plotting and Calculation:
-
Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of TBTS in the original, un-spiked sample extract.
-
Caption: A graphical representation of the standard addition method.
Conclusion
Minimizing matrix effects is paramount for achieving accurate and reliable quantification of tributyltin sulfide. A multi-faceted approach that combines robust sample preparation, appropriate analytical techniques, and thoughtful calibration strategies is essential. By understanding the underlying principles of matrix effects and systematically troubleshooting potential issues, researchers can have greater confidence in their analytical results. This guide serves as a starting point for developing and validating methods tailored to your specific sample matrices and analytical instrumentation.
References
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Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Available from: [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024-07-02). Available from: [Link]
-
Analysis of Analysis of Tributyltin Tributyltin (TBT) - ARPAT. Available from: [Link]
-
AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Available from: [Link]
-
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System - Agilent. (2014-04-15). Available from: [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2017-07-01). Available from: [Link]
-
Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. (2015-12-15). Available from: [Link]
-
Environmental matrices effect in butyltin determinations by GC/MS - ResearchGate. (2015-09-25). Available from: [Link]
-
Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News - Speciation.net. (2024-04-10). Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture - ResearchGate. (2025-08-06). Available from: [Link]
-
What is the best way to determine Tributyltin in seawater using LCMSMS? - ResearchGate. (2014-11-23). Available from: [Link]
-
New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. (2023-11-10). Available from: [Link]
-
Organotin compounds - SCIEX. Available from: [Link]
-
GC/MS conditions used for the analysis of organotin compounds. - ResearchGate. Available from: [Link]
-
Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter | Environmental Science & Technology - ACS Publications. Available from: [Link]
-
Workflow to perform quantification by standard addition procedure - eurl-pesticides.eu. (2017-07-01). Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Available from: [Link]
-
Calibration curves for TBT in the matrix effect study: (a) fish tissue and (b) sediment. Available from: [Link]
-
Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - RSC Publishing. (2015-05-11). Available from: [Link]
-
Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PMC - NIH. Available from: [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA. Available from: [Link]
-
Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry - ResearchGate. (2025-08-05). Available from: [Link]
-
Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023-03-15). Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Available from: [Link]
-
Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed. Available from: [Link]
-
Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - MDPI. Available from: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025-08-10). Available from: [Link]
-
Standard Addition Procedure in Analytical Chemistry - AlpHa Measure. (2023-03-23). Available from: [Link]
-
(PDF) Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - ResearchGate. (2015-11-23). Available from: [Link]
-
Understanding the Standard Addition Method in Quantitative Analysis - WelchLab. (2024-12-27). Available from: [Link]
-
Standard addition - Wikipedia. Available from: [Link]
-
Standard Addition Method - YouTube. (2011-01-26). Available from: [Link]
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Technical Support Center: Optimizing GC-FPD for Tributyltin Sulfide Detection
Welcome to the technical support center for the analysis of tributyltin sulfide using Gas Chromatography with a Flame Photometric Detector (GC-FPD). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven insights to help you overcome common challenges and optimize your analytical workflow. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust results.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before diving into the more complex troubleshooting sections.
1. What is GC-FPD and why is it a suitable technique for detecting tributyltin sulfide?
Gas Chromatography-Flame Photometric Detection (GC-FPD) is a highly selective and sensitive analytical technique.[1] The gas chromatograph (GC) separates the components of your sample in a specialized column. As the separated components exit the column, they enter the Flame Photometric Detector (FPD). The FPD utilizes a hydrogen-rich flame to combust the compounds.[2][3] When organotin compounds like tributyltin are burned, they emit light (chemiluminescence) at a specific wavelength.[1] An optical filter selects for this characteristic wavelength, and a photomultiplier tube (PMT) converts the light signal into an electrical signal, which is then recorded as a peak on your chromatogram. This high selectivity for tin-containing compounds makes it an excellent choice for trace-level analysis in complex matrices.[1]
2. I'm new to this analysis. What are the typical starting parameters for GC-FPD analysis of tributyltin compounds?
While every instrument and application will require fine-tuning, the following table provides a solid starting point for your method development.
| Parameter | Typical Setting | Rationale and Impact on Analysis |
| Injector Temperature | 250 °C | Must be hot enough to ensure rapid volatilization of the derivatized tributyltin without causing thermal degradation.[4] Too low a temperature can lead to broad or tailing peaks. |
| Oven Program | Initial: 50-80°C, Ramp: 10-20°C/min, Final: 250-280°C | A proper temperature program is crucial for good separation of your target analyte from other sample components and derivatization byproducts.[5][6] |
| GC Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | A 30m x 0.25mm ID x 0.25µm film thickness column is a common choice. Narrower bore columns can increase analysis speed.[7] |
| Carrier Gas (He or H₂) | 1-2 mL/min (constant flow) | Ensures efficient transfer of the analyte through the column. High-purity gas is essential to prevent baseline noise.[2] |
| FPD Detector Temperature | 325-350 °C | This is a critical parameter. Organotin compounds are prone to adsorption, causing peak tailing. A higher detector temperature minimizes this effect.[8] |
| FPD H₂ Flow | ~75 mL/min | The hydrogen flow is vital for the combustion process and the resulting chemiluminescence. This needs to be optimized for your specific instrument.[9] |
| FPD Air Flow | ~100 mL/min | Works in conjunction with the hydrogen flow to sustain the flame and optimize the signal-to-noise ratio.[9] |
3. What are the most common challenges when analyzing tributyltin sulfide?
The primary challenges in organotin analysis are:
-
Low Volatility: Tributyltin sulfide itself is not sufficiently volatile for direct GC analysis. A crucial sample preparation step called derivatization is required to convert it into a more volatile form, typically by ethylation or propylation.[10][11]
-
Peak Tailing: Organotin compounds are notoriously "sticky" and can interact with active sites within the GC system (liner, column, detector), leading to asymmetric peaks.[8]
-
Contamination: Due to the high sensitivity of the FPD, contamination from the sample matrix, GC system, or gases can lead to high background noise and ghost peaks.[12]
4. My sensitivity is low. How can I improve the signal for tributyltin?
Low sensitivity is a common issue that can often be resolved by systematically checking and optimizing several key areas:
-
Check Derivatization Efficiency: The derivatization step is critical.[5][6] Ensure your reagents are fresh and the reaction conditions (pH, temperature, time) are optimal.
-
Optimize FPD Gas Flows: The ratio of hydrogen to air is crucial for maximizing the chemiluminescent response. You may need to perform a flow optimization experiment.
-
Increase Detector Temperature: As mentioned, a higher FPD temperature (up to 350°C) can significantly improve peak shape and, consequently, sensitivity by reducing tailing.[8]
-
Inlet Maintenance: A dirty or active inlet liner can trap your analyte, preventing it from reaching the detector. Regular replacement of the liner and septum is essential.[8]
5. What are the best practices for sample preparation?
Given that tributyltin sulfide requires derivatization, your sample preparation is arguably the most critical part of the entire workflow.
-
Extraction: First, the tributyltin must be efficiently extracted from the sample matrix. This is often achieved using a suitable solvent and may involve techniques like sonication or microwave-assisted extraction.
-
Derivatization: Ethylation using sodium tetraethylborate (NaBEt4) is a widely used and effective method.[5][11] This step replaces the sulfide with an ethyl group, creating a more volatile and thermally stable compound suitable for GC analysis.
-
Clean-up: Depending on your sample matrix, a clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interfering compounds that could contaminate your GC system or co-elute with your analyte.[13][14]
II. Troubleshooting Guide: A Symptom-Based Approach
Use this section to diagnose and resolve specific issues you encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is a clear indicator that something in the chromatographic system is not optimal.
-
Symptom: Tailing peaks, especially for tributyltin.
-
Causality & Explanation: This is the most common issue for organotin analysis and is almost always caused by active sites in the sample flow path. These are points in the injector, column, or detector where the polar tributyltin molecule can adsorb through unwanted chemical interactions, delaying its passage and causing the peak to tail.
-
Step-by-Step Solution:
-
Increase Detector Temperature: The first and most effective solution is to increase the FPD temperature to the 325-350 °C range.[8] This provides more thermal energy to the analyte, reducing its ability to adsorb to surfaces.
-
Inlet Maintenance: Deactivate or replace the inlet liner. A fresh, deactivated liner provides an inert surface for sample vaporization. Glass wool in the liner can also be a source of activity and should be deactivated or replaced.[8][12]
-
Column Conditioning: If the column is old or has been exposed to dirty samples, its stationary phase may be degraded, exposing active sites. Bake out the column at its maximum rated temperature for a short period. If this doesn't help, trim the first 10-15 cm from the front of the column. If the problem persists, the column may need to be replaced.[12]
-
-
Problem 2: Low Sensitivity or No Peak Detected
This can be a frustrating problem, but it can be systematically diagnosed by following the analyte's path from injection to detection.
-
Symptom: The tributyltin peak is much smaller than expected, or completely absent.
-
Causality & Explanation: This indicates that either the analyte is not reaching the detector in sufficient quantity or the detector is not responding to it correctly. This could be due to issues with the injection, degradation in the system, or non-optimal detector conditions.
-
Step-by-Step Solution:
-
Verify FPD Ignition: First, ensure the FPD flame is lit. Most systems have an indicator, but you can often hear a small "pop" on ignition.[9] An unlit flame is a common reason for a complete loss of signal. The detector temperature must be above 150 °C for ignition to occur.[15]
-
Optimize FPD Gas Flows (H₂ and Air): The chemiluminescence of tin is highly dependent on the flame chemistry. The ratio of hydrogen to air must be optimized to create the right conditions for photon emission. Systematically vary the H₂ and air flows while injecting a standard to find the combination that yields the highest signal-to-noise ratio.
-
Check for Leaks: A leak in the gas lines (carrier, H₂, or air) can drastically affect detector performance. Use an electronic leak detector to check all fittings, especially around the injector, column connections, and detector base.[12]
-
Review Sample Preparation: Re-evaluate your extraction and derivatization procedures. Low recovery during these steps is a frequent cause of poor sensitivity.[11]
-
-
Problem 3: High Background Noise or Baseline Drift
A noisy or drifting baseline can obscure small peaks and make accurate integration difficult.
-
Symptom: The baseline on your chromatogram is noisy, wavy, or consistently drifting up or down.
-
Causality & Explanation: This is typically caused by contamination. The source could be impure gases, column bleed (the stationary phase breaking down at high temperatures), or residual sample material slowly eluting from the injector or column.[2]
-
Step-by-Step Solution:
-
Check Gas Purity: Ensure you are using high-purity (99.999% or better) hydrogen, air, and carrier gas. Installing gas purifiers on all gas lines is a highly recommended best practice to trap moisture, oxygen, and hydrocarbons.[2]
-
Perform a Blank Run: Inject a blank solvent (e.g., hexane) and run your temperature program. If you still see a noisy baseline or ghost peaks, the contamination is likely within your system.[16]
-
Clean the Injector: A contaminated injector can slowly release material, causing a rising baseline. Clean the injector body and replace the liner and septum.[12]
-
Condition the Column: Bake out the column at a high temperature (below its maximum limit) for 1-2 hours to remove any contaminants that have built up.[17]
-
-
III. Experimental Protocols
These protocols provide a structured approach to setting up and optimizing your GC-FPD system.
Protocol 1: Step-by-Step GC-FPD System Startup and Conditioning
-
Gas Purity Check: Verify that all gas cylinders have sufficient pressure and that any in-line purifiers are not expired.
-
Leak Check: With the system at room temperature, set the carrier gas flow and pressure to your method's setpoints. Use an electronic leak detector to check all connections from the injector to the detector.
-
Column Installation: Install your column, ensuring the correct insertion depth into both the injector and the detector as specified by your instrument manufacturer. This is critical for good peak shape.[12]
-
System Purge: Set a carrier gas flow of 2-3 mL/min through the column for 15-20 minutes at room temperature to purge any oxygen from the system before heating.
-
Column Conditioning: Without connecting the column to the detector, heat the oven to 20°C above your method's final temperature (do not exceed the column's maximum temperature limit). Hold for 1-2 hours. This will remove volatile contaminants from the column.
-
Detector Connection and Equilibration: Cool the oven, connect the column to the FPD, and perform another leak check. Set your method's gas flows and temperatures and allow the entire system to equilibrate for at least 30 minutes until you see a stable baseline.
Protocol 2: Optimization of FPD Gas Flows for Maximum Tin Response
-
Prepare a Standard: Prepare a mid-range concentration standard of your derivatized tributyltin analyte.
-
Set Initial Flows: Begin with the manufacturer's recommended H₂ and air flow rates (e.g., 75 mL/min H₂ and 100 mL/min air).
-
Vary Hydrogen Flow: Hold the air flow constant. Make a series of injections, varying the H₂ flow by ±5-10 mL/min for each run. Record the peak height or area.
-
Identify Optimal Hydrogen Flow: Plot the signal response versus the H₂ flow rate. Identify the flow that gives the maximum signal. Set this as your new H₂ setpoint.
-
Vary Air Flow: Hold the newly optimized H₂ flow constant. Make a series of injections, varying the air flow by ±10 mL/min for each run.
-
Identify Optimal Air Flow: Plot the signal response versus the air flow rate and identify the flow that provides the maximum signal.
-
Final Verification: Confirm your optimized parameters by making a final injection with the new H₂ and air flow settings. You should observe the highest and most stable signal.
IV. Visualizations and Workflows
Diagram 1: GC-FPD Workflow for Tributyltin Sulfide Analysis
Caption: End-to-end workflow for tributyltin analysis.
Diagram 2: Troubleshooting Decision Tree for GC-FPD Issues
Sources
- 1. 6. Detector : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. airproducts.co.uk [airproducts.co.uk]
- 3. emerson.com [emerson.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. ysi.com [ysi.com]
- 9. srigc.com [srigc.com]
- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 15. static.mywebsites360.com [static.mywebsites360.com]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Mitigating Signal Suppression in LC-MS Analysis of Organotins
Welcome to the technical support center for the analysis of organotin compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of signal suppression, ensuring accurate and reproducible quantification of organotins in various matrices.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your LC-MS analysis of organotins.
Question 1: My organotin analyte signal is significantly lower in my sample matrix compared to the pure standard. What is causing this, and how can I confirm it is signal suppression?
Answer:
This phenomenon is a classic sign of matrix-induced signal suppression , a common challenge in LC-MS.[1][2] It occurs when components in your sample matrix (e.g., salts, lipids, proteins) co-elute with your organotin analytes and interfere with the ionization process in the mass spectrometer's source.[1][3] This interference reduces the number of analyte ions that reach the detector, leading to a suppressed signal and inaccurate quantification.
The primary mechanism behind this is competition for ionization.[1] In an electrospray ionization (ESI) source, there is a limited capacity for generating charged droplets and, subsequently, gas-phase ions. If a high concentration of matrix components elutes at the same time as your analyte, they can "outcompete" your analyte for the available charge, thus suppressing its signal.
To confirm that you are experiencing signal suppression, you can perform a post-column infusion experiment . This will help you visualize the regions in your chromatogram where suppression is most significant.
Experimental Protocol: Identifying Ion Suppression via Post-Column Infusion
Objective: To identify the retention time windows where co-eluting matrix components cause signal suppression.
Methodology:
-
Prepare an Analyte Solution: Create a standard solution of your organotin analyte in your mobile phase at a concentration that gives a stable and moderate signal.
-
Set Up the Infusion: Use a syringe pump to continuously infuse the analyte solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. A 'T' connector is typically used for this purpose.
-
Establish a Stable Baseline: Start the infusion and allow the analyte signal to stabilize. This will create a consistent, elevated baseline in your mass spectrometer's data acquisition software.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (a sample that does not contain your analyte but has undergone the same extraction procedure as your actual samples).
-
Monitor the Signal: Observe the infused analyte's signal. A significant dip or drop in the stable baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.
Question 2: I've confirmed signal suppression is affecting my organotin analysis. What are the most effective strategies to reduce or eliminate it?
Answer:
Mitigating signal suppression requires a multi-faceted approach that can be broken down into three main pillars: 1. Robust Sample Preparation , 2. Optimized Chromatographic Separation , and 3. Strategic Use of Internal Standards .
Pillar 1: Robust Sample Preparation
The most effective way to combat signal suppression is to remove the interfering matrix components before your sample is introduced to the LC-MS system.[1][4] The choice of sample preparation technique will depend on the complexity of your matrix and the physicochemical properties of your target organotins.
Commonly Used Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective and selective method for cleaning up complex samples.[1][5] By choosing the appropriate sorbent and elution solvents, you can retain your organotin analytes while washing away a significant portion of the interfering matrix.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. This can be a powerful tool for removing highly polar or non-polar interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS method is increasingly being adapted for organotin analysis.[6] It involves an extraction and cleanup step that can effectively remove many matrix components.[6]
Experimental Protocol: Generic SPE Workflow for Organotin Analysis
Objective: To remove matrix interferences and concentrate organotin analytes from a liquid sample.
-
Column Conditioning: Condition the SPE cartridge with a strong organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution (e.g., reagent water with a similar pH to your sample).
-
Sample Loading: Load your pre-treated sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent or a mixture of solvents that will elute loosely bound interferences without eluting your organotin analytes.
-
Elution: Elute your organotin analytes with a small volume of a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase.
Pillar 2: Optimized Chromatographic Separation
The goal of chromatographic optimization is to separate the elution of your organotin analytes from the elution of the matrix components that cause suppression.
Key Optimization Parameters:
-
Column Chemistry: Select a column with a stationary phase that provides good retention and selectivity for your organotin compounds. C18 columns are commonly used.[7]
-
Mobile Phase Composition: The choice of organic solvent (e.g., methanol, acetonitrile) and the use of additives can significantly impact separation. For organotin analysis, a mobile phase with a strong acid, such as formic acid, is often used to improve peak shape.[8][9]
-
Gradient Elution: A well-designed gradient can effectively separate your analytes from early-eluting and late-eluting matrix components.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce suppression.
Diagram: Troubleshooting Workflow for Signal Suppression
Caption: A logical workflow for diagnosing and mitigating signal suppression.
Pillar 3: Strategic Use of Internal Standards
While sample preparation and chromatography aim to eliminate suppression, the use of an appropriate internal standard (IS) can help to compensate for any remaining matrix effects.[1][10]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a version of your analyte where some atoms (e.g., 2H, 13C, 15N) have been replaced with their heavy isotopes. The ideal IS has the following characteristics:
-
It is chemically identical to the analyte.
-
It co-elutes with the analyte.
-
It experiences the same degree of ionization suppression or enhancement as the analyte.
-
It is distinguishable from the analyte by the mass spectrometer due to its different mass.
By adding a known amount of the SIL-IS to your samples before extraction, you can use the ratio of the analyte peak area to the IS peak area for quantification.[11] This ratio will remain constant even if both the analyte and the IS signals are suppressed to the same extent, leading to more accurate and precise results.[1][10]
Question 3: Are there any specific considerations for the mobile phase when analyzing organotins to minimize signal suppression?
Answer:
Yes, mobile phase composition is critical. For organotin compounds, which can exhibit peak tailing due to interactions with the stationary phase, using a mobile phase with a strong acid is beneficial.[8]
-
Acidic Modifiers: The addition of formic acid or acetic acid to the mobile phase can improve peak shape and ionization efficiency in positive ion mode ESI.[9] The excess protons provided by the acid help to promote the formation of protonated molecules [M+H]+, which can lead to a more stable and intense signal.[9]
-
Complexing Agents: In some cases, adding a chelating agent like tropolone to the mobile phase can improve the chromatography of organotin species.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to avoid introducing contaminants that can contribute to background noise and signal suppression.
Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample to reduce signal suppression?
A1: While dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte of interest. This may cause your analyte's signal to fall below the limit of quantification (LOQ). Dilution can be a quick fix for highly concentrated samples but is often not a suitable solution for trace-level analysis.
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a decrease in the analyte signal due to matrix effects, while ion enhancement is an increase in the signal.[1] Enhancement is less common but can occur when matrix components improve the ionization efficiency of the analyte. Both phenomena lead to inaccurate quantification.
Q3: My method uses atmospheric pressure chemical ionization (APCI) instead of ESI. Is signal suppression still a concern?
A3: Yes, while the mechanisms may differ, signal suppression can also occur in APCI. Matrix components can still compete with the analyte for charge in the gas phase. However, APCI is generally considered to be less susceptible to matrix effects than ESI for certain compounds.
Q4: How do I choose the right SPE sorbent for my organotin analysis?
A4: The choice of sorbent depends on the properties of your organotin analytes and the nature of your sample matrix. For reversed-phase SPE, C18 is a common choice for retaining non-polar to moderately polar compounds from an aqueous matrix. For more complex matrices, ion-exchange or mixed-mode SPE cartridges may be necessary. Method development and screening of different sorbents are often required.
Q5: Are there any alternatives to using expensive stable isotope-labeled internal standards?
A5: While SIL-IS are the gold standard, a structural analog of your analyte that is not present in the sample can sometimes be used as an internal standard. However, it is crucial to demonstrate that this analog behaves similarly to your analyte in terms of extraction recovery and ionization response to matrix effects. This can be challenging and may not provide the same level of accuracy as a SIL-IS.
Diagram: Decision Tree for Internal Standard Selection
Caption: A decision-making process for selecting an appropriate internal standard.
Summary Table: Strategies to Mitigate Signal Suppression
| Strategy | Principle | Key Advantages | Considerations |
| Solid-Phase Extraction (SPE) | Selective removal of matrix components. | High selectivity and cleanup efficiency. | Requires method development for sorbent and solvent selection. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte away from interferences. | Effective for certain matrix types. | Can be labor-intensive and use large solvent volumes. |
| Chromatographic Separation | Temporal separation of analyte and interfering peaks. | Reduces co-elution and direct competition for ionization. | May require longer run times and careful method development. |
| Stable Isotope-Labeled Internal Standards (SIL-IS) | Co-eluting standard experiences the same matrix effects. | Compensates for suppression, improving accuracy and precision. | Can be expensive and not available for all analytes. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix. | Compensates for matrix effects by matching the sample complexity. | Requires a representative blank matrix which may not be available. |
References
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved January 21, 2026, from [Link]
- EVISA. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- Giebultowicz, J., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 5016.
-
ResearchGate. (n.d.). Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry. Retrieved January 21, 2026, from [Link]
- AB SCIEX. (n.d.).
- Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
- Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
-
ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. Retrieved January 21, 2026, from [Link]
- Bonfiglio, R., et al. (2006).
-
AMS Biotechnology (AMSBIO). (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. Retrieved January 21, 2026, from [Link]
- American Pharmaceutical Review. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
-
LCGC. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved January 21, 2026, from [Link]
- National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved January 21, 2026, from [Link]
- National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
-
LCGC. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved January 21, 2026, from [Link]
- PubMed. (n.d.).
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 21, 2026, from [Link]
- MDPI. (2021, November 23). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry.
-
ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved January 21, 2026, from [Link]
- ACS Publications. (2021, June 7).
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved January 21, 2026, from [Link]
- National Institutes of Health. (n.d.). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide.
-
ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. Retrieved January 21, 2026, from [Link]
- National Institutes of Health. (n.d.).
- LGC Group. (n.d.).
Sources
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry [mdpi.com]
- 6. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. sciex.jp [sciex.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tributyltin and its Compounds
Welcome to the Technical Support Center for the analysis of tributyltin (TBT) and its associated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TBT analysis, a critical task due to its environmental persistence and toxicity. Here, we move beyond standard protocols to address the common and often frustrating interferences that can compromise data integrity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure your analyses are accurate, reproducible, and reliable.
Understanding the Challenge: Why is TBT Analysis Prone to Interference?
Tributyltin compounds are notorious for their challenging analysis due to a combination of factors. Their moderate hydrophobicity leads to strong adsorption onto particulate matter and sediments, making quantitative extraction difficult.[1] At the same time, their polarity necessitates derivatization for gas chromatographic (GC) analysis, a step that can introduce its own set of complications. Furthermore, the complex matrices in which TBT is often found—such as sediments, biological tissues, and water—are rife with compounds that can interfere with every stage of the analytical process, from extraction to detection.
Frequently Asked Questions (FAQs)
Q1: My TBT recoveries are consistently low. What are the likely causes?
A1: Low recoveries in TBT analysis are a common issue and can stem from several factors throughout the analytical workflow. Here’s a breakdown of potential causes and solutions:
-
Incomplete Extraction: TBT binds strongly to organic matter and sediments. Your extraction solvent and technique may not be vigorous enough to desorb the TBT from the sample matrix. Consider using a stronger solvent system, such as a mixture of a non-polar solvent (e.g., hexane or toluene) with a more polar solvent (e.g., methanol or acetic acid), and employing techniques like sonication or pressurized solvent extraction (PSE) to improve efficiency.[2] The addition of a complexing agent like tropolone can also enhance the extraction of organotin compounds.[3]
-
Analyte Loss During Sample Preparation: TBT can be lost during solvent evaporation steps due to its volatility, especially after derivatization. Careful control of temperature and nitrogen flow during concentration is crucial. Adsorption to glassware is another potential source of loss; ensure all glassware is meticulously cleaned and, if necessary, silanized.[3]
-
Inefficient Derivatization: For GC-based methods, incomplete derivatization is a major cause of low recovery. This can be due to the degradation of the derivatizing agent (e.g., sodium tetraethylborate is sensitive to moisture and air), incorrect pH of the reaction mixture, or the presence of matrix components that consume the reagent.[4]
-
Matrix Effects in the Instrument: Co-extracted matrix components can cause signal suppression in the detector, leading to apparent low recoveries. This is particularly common in mass spectrometry-based methods.
Q2: I'm observing significant peak tailing for my TBT derivative in the chromatogram. How can I resolve this?
A2: Peak tailing for organotin compounds is often indicative of active sites within the GC system that interact with the analyte. Here’s a systematic approach to troubleshooting:
-
Check the GC Inlet: The inlet liner is a common source of activity. Ensure you are using a deactivated liner and that it is clean. Glass wool in the liner can also be a source of active sites.
-
Column Contamination: The front end of the analytical column can become contaminated with non-volatile matrix components. Trimming 10-20 cm from the front of the column can often resolve the issue.
-
Column Choice: Ensure you are using a column suitable for the analysis of active compounds. A column with a more inert phase can significantly reduce peak tailing.
-
Incomplete Derivatization: As mentioned in the previous question, incomplete derivatization can leave more polar, underivatized or partially derivatized organotin compounds, which are prone to tailing.
Q3: My blank samples show TBT contamination. What are the potential sources and how can I eliminate them?
A3: Contamination is a significant challenge in trace TBT analysis. Potential sources include:
-
Reagents: Solvents, acids, and even the derivatizing agent itself can contain trace amounts of organotin compounds. Always use high-purity reagents and run reagent blanks to check for contamination.
-
Glassware: TBT can adsorb to glass surfaces and leach into subsequent samples. A rigorous glassware cleaning protocol is essential. This should include washing with a detergent, rinsing with solvent, and then acid-washing, followed by a final rinse with high-purity solvent.
-
Sample Collection and Storage: Cross-contamination can occur during sample collection and storage. Use pre-cleaned sample containers, preferably glass with Teflon-lined caps.
Q4: How do I deal with complex matrices like sediment and biological tissues?
A4: Complex matrices require robust sample preparation to remove interfering compounds.
-
For Sediments: Sediments often contain sulfur compounds that can interfere with detection, especially with flame photometric detectors (FPD). A common cleanup step is to pass the extract through a column containing activated copper powder to remove elemental sulfur. Sediments are also rich in other organic matter that can cause matrix effects. A cleanup step using solid-phase extraction (SPE) with sorbents like Florisil or alumina can be effective.[5][6]
-
For Biological Tissues: The primary interferents in biological tissues are lipids. High lipid content can contaminate the GC system and cause significant matrix effects. A lipid removal step is crucial. This can be achieved through techniques such as gel permeation chromatography (GPC), solid-phase extraction (SPE) with silica or Florisil, or by performing a lipid precipitation step.[7]
Troubleshooting Guides
Guide 1: Matrix Interference
Matrix effects, where co-extracted compounds from the sample interfere with the analyte's signal, are a major hurdle in TBT analysis. This can manifest as signal enhancement or suppression, leading to inaccurate quantification.[8][9]
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent recoveries in spiked samples | Matrix-induced signal suppression or enhancement in the detector. | 1. Matrix-matched calibration: Prepare calibration standards in an extract of a blank matrix to compensate for the effect. 2. Standard addition: Add known amounts of TBT standard to aliquots of the sample extract to determine the native concentration. 3. Improve cleanup: Implement a more rigorous cleanup procedure using SPE with Florisil, silica, or alumina to remove interfering compounds.[5][6] 4. Dilution: If the TBT concentration is high enough, diluting the extract can minimize the matrix effect. |
| Broad, distorted peaks | Co-elution of matrix components with the TBT derivative. | 1. Optimize chromatographic conditions: Adjust the GC oven temperature program to improve separation. 2. Use a more selective detector: A mass spectrometer (MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is more selective than an FPD. 3. Enhance cleanup: Use a multi-sorbent SPE cleanup approach to remove a wider range of interferences. |
| High background noise in the chromatogram | Presence of a large amount of co-extracted material. | 1. Review extraction selectivity: Modify the extraction solvent to be more selective for TBT. 2. Implement a thorough cleanup: Use SPE or GPC to remove high molecular weight interferences. For sediment samples, a sulfur cleanup step with activated copper is often necessary. |
Guide 2: Derivatization Issues
The conversion of polar TBT compounds to more volatile derivatives (typically by ethylation with sodium tetraethylborate) is a critical step for GC analysis.[10][11]
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no derivatized TBT detected | 1. Inactive derivatizing reagent. 2. Incorrect pH. 3. Interference from matrix components. | 1. Reagent quality: Sodium tetraethylborate is sensitive to air and moisture. Prepare fresh solutions and store them properly.[4] 2. pH optimization: The derivatization reaction is pH-dependent, typically optimal around pH 4-5. Ensure the sample extract is buffered to the correct pH.[4] 3. Increase reagent concentration: Matrix components can consume the derivatizing agent. Try increasing the amount of sodium tetraethylborate. |
| Presence of multiple, unexpected peaks | Side reactions during derivatization. | 1. Optimize reaction time and temperature: Prolonged reaction times or high temperatures can lead to side reactions. 2. Purify the extract before derivatization: Removing matrix interferences before derivatization can prevent side reactions. |
| Poor reproducibility of derivatization | Inconsistent reaction conditions. | 1. Standardize the procedure: Ensure consistent timing, temperature, and reagent addition for all samples and standards. 2. Use an internal standard: Add an internal standard (e.g., tripropyltin or a deuterated TBT standard) before the derivatization step to correct for variability. |
Experimental Protocols
Protocol 1: Extraction of Tributyltin from Sediment Samples
This protocol is a robust method for extracting TBT from complex sediment matrices.
Materials:
-
Homogenized, freeze-dried sediment sample
-
Extraction solvent: Hexane:Acetone (1:1, v/v)
-
Tropolone
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (50 mL, glass with Teflon-lined caps)
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 5 g of the homogenized, freeze-dried sediment sample into a 50 mL glass centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., tripropyltin).
-
Add 20 mL of the hexane:acetone extraction solvent containing 0.1% (w/v) tropolone.
-
Cap the tube tightly and sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the sediment.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for cleanup and derivatization.
Protocol 2: Derivatization using Sodium Tetraethylborate (NaBEt₄)
This protocol describes the ethylation of TBT for GC analysis.
Materials:
-
Sample extract (in hexane or similar non-polar solvent)
-
Sodium tetraethylborate (NaBEt₄) solution (1% w/v in methanol, freshly prepared)
-
Acetate buffer (1 M, pH 4.5)
-
Vortex mixer
Procedure:
-
To 1 mL of the sample extract in a glass vial, add 1 mL of acetate buffer.
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of the freshly prepared 1% NaBEt₄ solution.
-
Immediately cap the vial and vortex for 2 minutes.
-
Let the mixture react at room temperature for 30 minutes.
-
Allow the layers to separate. The upper organic layer containing the ethylated TBT is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Tributyltin from Certified Reference Material (Sediment)
| Extraction Method | Solvent System | Technique | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Method A | Methanol/Acetic Acid | Sonication | 85 | 8 | [10] |
| Method B | Hexane/Tropolone | Shaking | 92 | 6 | [3] |
| Method C | Dichloromethane | Pressurized Liquid Extraction | 98 | 4 | [2] |
| Method D | Hexane:Acetone (1:1) | Sonication | 95 | 5 | [9] |
Table 2: Effectiveness of Cleanup Sorbents for Removing Matrix Interferences from Biota Samples
| Cleanup Sorbent | Target Interference | TBT Recovery (%) | Interference Removal Efficiency | Reference |
| Silica Gel | Lipids, polar compounds | 88 | Moderate | [5] |
| Florisil | Lipids, pigments | 93 | High | [5][6] |
| Alumina (Neutral) | Polar compounds | 90 | Moderate | [5] |
| Gel Permeation Chromatography (GPC) | High molecular weight lipids | 95 | Very High | [8] |
Visualizations
Diagram 1: General Workflow for TBT Analysis
Caption: A generalized workflow for the analysis of tributyltin compounds.
Diagram 2: Troubleshooting Logic for Peak Tailing in GC Analysis
Caption: A logical troubleshooting workflow for addressing peak tailing issues.
References
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
-
dos Santos, D. M., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society, 24(5), 816-823. [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination, 10(1), 47-53. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6). [Link]
-
Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]
-
Abollino, O., et al. (2010). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. LCGC International. [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
-
Bandara, K. R. V., et al. (2021). Modified, optimized method of determination of Tributyltin (TBT) contamination in coastal water, sediment and biota in Sri Lanka. Marine Pollution Bulletin, 166, 112202. [Link]
-
Marín-García, M., et al. (2010). Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution. Analyst, 135(7), 1775-1783. [Link]
-
McHugh, B., et al. (2011). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(29), 4684-4689. [Link]
-
Grovhoug, J. G., & Vafa, G. (1989). Container adsorption of tributyltin (TBT) compounds: implications for environmental analysis. Environmental Science & Technology, 23(5), 623-625. [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). [Link]
-
Van der Vlis, E., et al. (2007). Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. Analytical and Bioanalytical Chemistry, 387(3), 967-974. [Link]
-
Environmental Science & Analysis Association. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. [Link]
-
Aguilar, C., et al. (2002). Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry. Journal of Chromatography A, 947(2), 241-248. [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection. [Link]
-
Bandara, K. R. V., et al. (2019). An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction. Vidyodaya Journal of Science, 22(1). [Link]
-
ATAS GL International B.V. (n.d.). The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. [Link]
-
NMKL. (2023). New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. [Link]
-
Sarradin, P. M., et al. (2007). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A, 1148(1), 93-100. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
Swedish Agency for Marine and Water Management. (2014). Tributyltin - TBT - SEDIMENT EQS DERIVATION. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
-
Leppänen, M., & Kukkonen, J. V. (1998). Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges. Chemosphere, 36(8), 1735-1745. [Link]
-
Chrom Tech. (n.d.). Agilent Bond Elut Florisil and Alumina - Inorganic SPE. [Link]
-
Journal of Chromatography A. (2021). Recent developments in sample preparation techniques combined with high-performance liquid chromatography: A critical review. [Link]
-
Diva-Portal.org. (2022). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. [Link]
-
Seamaty. (n.d.). 4 ways to reduce the interference of lipid samples with biochemical analysis. [Link]
-
Chromatography Forum. (2011). Contamination following Florisil cleanup. [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]
-
MDPI. (2023). Recent Analytical Methodologies in Lipid Analysis. [Link]
-
GL Sciences. (n.d.). Florisil, Flolisil PR, Other Cleanup Bulk. [Link]
-
Biochemia Medica. (2015). Lipemia: causes, interference mechanisms, detection and management. [Link]
-
PubMed. (2021). Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations. [Link]
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Technical Support Center: Best Practices for Handling and Disposal of Tributyltin Sulfide Waste
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for the safe handling and disposal of tributyltin sulfide (TBT sulfide) waste. Given its significant health and environmental hazards, stringent adherence to these protocols is paramount to ensure laboratory safety and regulatory compliance.
Tributyltin sulfide is an organotin compound known for its use as a biocide.[1] However, its high toxicity and persistence in the environment necessitate careful management.[2] This center is designed to address specific issues you may encounter during your experiments, offering troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses potential problems that may arise during the handling and disposal of tributyltin sulfide waste. The question-and-answer format provides direct solutions to specific scenarios.
Scenario 1: Accidental Spill of TBT Sulfide Solution
Question: I've just spilled a small amount of TBT sulfide solution in the chemical fume hood. What are the immediate steps I should take?
Answer:
-
Cease all work immediately. Ensure your personal safety and alert others in the vicinity.
-
Contain the spill. Use an inert absorbent material, such as sand or vermiculite, to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Decontaminate the area. Once the liquid is absorbed, carefully collect the material into a designated, labeled hazardous waste container.[3] Wipe the spill area with a decontaminating solution.
-
Dispose of contaminated materials. All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[4]
-
Report the incident. Follow your institution's established protocol for reporting chemical spills, regardless of the size.[4]
Scenario 2: Suspected Skin Contact
Question: I think some TBT sulfide solution may have come into contact with my skin, although I was wearing gloves. What should I do?
Answer:
Tributyltin compounds can be absorbed through the skin and are known to cause severe skin irritation.[2][5]
-
Immediately and safely remove the contaminated gloves. Avoid touching the outer surface of the gloves with your bare hands.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7]
-
Seek immediate medical attention. Inform your supervisor and consult with occupational health services. Provide them with the Safety Data Sheet (SDS) for tributyltin sulfide.
-
Document the exposure according to your institution's policies.
Scenario 3: Improperly Labeled Waste Container
Question: I've come across a waste container in the lab that I suspect contains TBT sulfide waste, but it is not properly labeled. How should I proceed?
Answer:
-
Do not handle the container until you can ascertain its contents.
-
Assume the contents are hazardous. Cordon off the area if necessary to prevent accidental handling by others.
-
Consult with your laboratory supervisor or chemical safety officer immediately. They will have the appropriate procedures for identifying and labeling unknown waste.
-
Never consolidate unknown waste streams. This can lead to dangerous chemical reactions.
-
Once identified, ensure the container is correctly labeled with "Organotin Wastes" in prominent lettering and includes a full hazard description.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and disposal of tributyltin sulfide.
Handling and Storage
Q1: What are the essential personal protective equipment (PPE) requirements for handling TBT sulfide?
A1: Due to its high toxicity, comprehensive PPE is mandatory.[5][9] This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[10]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.[9]
-
Respiratory Protection: All work with TBT sulfide that may generate vapors or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator is required.[9][11]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety goggles with side-shields | Chemical-impermeable gloves | Laboratory coat | Required in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator or SCBA |
| Waste Disposal | Safety goggles | Chemical-impermeable gloves | Laboratory coat | Generally not required for closed containers |
Q2: What are the proper storage conditions for TBT sulfide and its waste?
A2: TBT sulfide and its waste should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][12] Containers must be tightly sealed to prevent leakage and clearly labeled as "Organotin Wastes".[6][8] Store in a locked cabinet or a designated hazardous waste accumulation area.[13]
Disposal
Q3: How should I dispose of TBT sulfide waste?
A3: TBT sulfide waste is considered hazardous and must be disposed of according to institutional and local regulations.[14][15] The primary method of disposal is through a licensed hazardous waste disposal company.[6] The waste should be collected in sealed, properly labeled containers.[8] In some jurisdictions, disposal in a controlled landfill in sealed containers is the prescribed method.[8]
Q4: Can I treat TBT sulfide waste in the lab to neutralize it?
A4: In-lab neutralization of organotin compounds is not recommended for non-specialists. These procedures can be complex and may generate other hazardous byproducts. An adsorption-flocculation process using clay-based adsorbents and powdered activated carbon has been explored for removing organotin compounds from wastewater, but this is typically performed on a larger scale. For laboratory-generated waste, it is safest to rely on professional hazardous waste disposal services.
Chemical Properties and Hazards
Q5: What are the primary hazards associated with tributyltin sulfide?
A5: Tributyltin sulfide is a highly hazardous substance with multiple routes of toxicity.[5]
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[5][16]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5][16]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[5][16]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][17]
Q6: What are some key physical and chemical properties of tributyltin sulfide?
A6:
-
Appearance: Colorless liquid
-
Molecular Formula: C24H54SSn2[5]
-
Molecular Weight: 612.17 g/mol [16]
-
Density: 1.179 g/mL at 25 °C[16]
-
Solubility: Low water solubility[2]
Experimental Protocols
Protocol for Routine Handling of Tributyltin Sulfide
-
Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for tributyltin sulfide.
-
Engineering Controls: All manipulations of TBT sulfide must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the FAQ section.
-
Weighing and Transferring:
-
For solid TBT compounds, weigh them directly within the fume hood.
-
When transferring solutions, use precision tools like a calibrated pipette with a proper bulb or a syringe to prevent splashes and aerosols.
-
-
Post-Experiment Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with TBT sulfide using an appropriate cleaning agent.
-
Waste Segregation: All TBT sulfide-containing waste, including contaminated consumables like pipette tips, gloves, and wipes, must be placed in a designated hazardous waste container.
Protocol for TBT Sulfide Waste Disposal
-
Waste Collection: Collect all TBT sulfide waste in a compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Organotin Wastes" and a detailed description of the contents and associated hazards.[8]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from your environmental health and safety department or their contracted waste disposal vendor.
Visualizations
Caption: Workflow for the safe disposal of tributyltin sulfide waste.
Caption: Decision tree for responding to a tributyltin sulfide spill.
References
-
Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide. 9
-
CymitQuimica. CAS 4808-30-4: Tributyltin sulfide. 1
-
PubChem. Tributyltin sulfide.
-
NSW Environment Protection Authority. Organotin Waste Materials Chemical Control Order 1989.
-
Sigma-Aldrich. Bis(tributyltin)sulfide 97 4808-30-4.
-
Sea-Bird Scientific. SAFETY DATA SHEET.
-
ChemicalBook. BIS(TRI-N-BUTYLTIN)SULFIDE CAS#: 4808-30-4.
-
Collaborative for Health & Environment. Tributyltin.
-
Sdfine. VINYLTRI-n-BUTYL TIN.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Benchchem. Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds. 4
-
American Elements. Bis(tributyltin)sulfide.
-
Hindawi. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. Personal Protective Equipment.
-
US Legal. Organotin: Understanding Its Legal Definition and Uses.
-
Hindawi. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF.
-
Benchchem. A Researcher's Guide to the Validation of New Analytical Methods for the Detection of Tributyltin Compounds. 18
-
ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
-
Chemsrc. bis(tri-n-butyltin)sulfide | CAS#:4808-30-4.
-
ResearchGate. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union | Request PDF.
-
Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
-
Bis(tributyltin) Oxide MSDS.pdf.
-
Wikipedia. Tributyltin.
-
Apollo Scientific. Tributyltin azide.
-
CDH Fine Chemical. Bis-Tributyl Tin Oxide CAS No 56-35-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Fisher Scientific. SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST.
-
U.S. Environmental Protection Agency. Universal Waste.
-
Google Patents. US20170080384A1 - Decontamination of Sulfur Contaminants from a Vessel.
-
DuPont. FilmTec™ Treatment of Feedwater Containing Hydrogen Sulfide Technical Manual Excerpt.
-
SaferMe. Toolbox talk topics - 101 of the best.
-
Food Safety and Standards Authority of India. PLAN OF EXAMINATION & SYLLABUS FOR 11 - FOOD ANALYST EXAMINATION.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tributyltin sulfide | C24H54SSn2 | CID 16682974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bis(tri-n-butyltin)sulfide | CAS#:4808-30-4 | Chemsrc [chemsrc.com]
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Technical Support Center: Enhancing Tributyltin Sulfide-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tributyltin sulfide, also known as bis(tributyltin) sulfide or hexabutyldistannathiane, in catalysis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your chemical transformations. As a catalyst, tributyltin sulfide's efficacy is rooted in the Lewis acidity of the tin centers and the pronounced thiophilicity (high affinity for sulfur) of the organotin moiety. This makes it particularly suited for reactions involving sulfur-containing nucleophiles or leaving groups, such as thioesterifications.
This document is structured to address practical challenges encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize your experiments with confidence.
Safety First: Handling Organotin Compounds
Before proceeding, it is critical to acknowledge the significant hazards associated with tributyltin compounds. Tributyltin sulfide is classified as highly toxic and an environmental hazard.
-
Toxicity: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure[1].
-
Handling: Always handle tributyltin sulfide in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).
-
Disposal: Organotin waste must be disposed of as hazardous material according to your institution's specific guidelines. Do not discharge to the environment[1].
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during tributyltin sulfide-catalyzed reactions, presented in a direct question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What are the most likely causes?
A: This is the most frequent challenge and typically points to issues with the catalyst's activity or the reaction environment. The primary suspect is catalyst deactivation via hydrolysis.
-
Causality—Catalyst Hydrolysis: Tributyltin sulfide is sensitive to water. Trace amounts of moisture in your reagents or solvents can lead to its rapid hydrolysis, forming bis(tributyltin) oxide (TBTO) and hydrogen sulfide. While TBTO has some catalytic activity in standard esterifications, it is generally less effective, especially in thioesterifications where the sulfide moiety is proposed to play a key role. This hydrolysis is a critical deactivation pathway[2].
Catalyst deactivation via hydrolysis. -
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents or those from a solvent purification system. Dry glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Argon).
-
Verify Reagent Purity: Use high-purity starting materials. Acidic or basic impurities can react with the catalyst or substrates, inhibiting the reaction.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended to prevent both moisture contamination and potential oxidation of sensitive substrates, particularly thiols.
-
Catalyst Loading: If you suspect slow deactivation, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may help drive the reaction to completion. However, this should be a last resort due to the toxicity and purification challenges associated with organotin compounds.
-
Q: I'm using anhydrous conditions, but the reaction is still sluggish. What else should I investigate?
A: Beyond catalyst stability, consider reaction kinetics and substrate reactivity.
-
Causality—Reaction Parameters: Temperature and concentration are key drivers of reaction rate. Organotin-catalyzed esterifications often require elevated temperatures to proceed at a reasonable rate[3].
-
Troubleshooting Steps:
-
Increase Temperature: If your substrates are stable, gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of decomposition.
-
Check Substrate Reactivity: Sterically hindered carboxylic acids or thiols will react more slowly. For particularly challenging substrates, a higher reaction temperature or longer reaction time may be necessary.
-
Solvent Choice: The reaction should be conducted in a non-protic, anhydrous solvent. Toluene or xylenes are often good choices as they allow for heating and azeotropic removal of any in-situ generated water. Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, but require scrupulous drying.
-
Issue 2: Formation of Side Products & Difficult Purification
Q: My reaction works, but I'm observing significant side products and the final purification is complicated by tin residues. How can I improve selectivity and streamline purification?
A: This is a dual problem of reaction control and post-reaction workup. Organotin byproducts are notoriously difficult to remove due to their non-polar, greasy nature[4].
-
Causality—Side Reactions: In thioesterifications involving thiols, a common side reaction is the oxidative formation of disulfides (R-S-S-R), especially if the reaction is not maintained under an inert atmosphere.
-
Causality—Purification: The primary tin-containing byproduct after workup is often the highly lipophilic bis(tributyltin) oxide (from hydrolysis) or unreacted tributyltin sulfide. These compounds often co-elute with desired products on normal-phase silica gel chromatography.
-
Troubleshooting & Optimization Workflow:
Workflow for improving reaction outcome. -
Recommended Purification Protocol:
-
Upon reaction completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel and wash it with a 1 M aqueous solution of potassium fluoride (KF).
-
Causality: The fluoride ion has a very high affinity for tin and will react with tributyltin species to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates as a white solid.
-
Stir the biphasic mixture vigorously for 30-60 minutes. The white precipitate may accumulate at the interface.
-
Filter the entire mixture through a pad of celite to remove the solid Bu₃SnF.
-
Return the filtrate to the separatory funnel, separate the layers, and proceed with standard aqueous washes (e.g., water, brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This procedure removes the vast majority of tin residues, simplifying subsequent chromatographic purification.
-
Table 1: Theoretical Impact of Parameters on Thioesterification Efficiency
This table summarizes the expected effects of key reaction parameters based on established principles of organotin catalysis. It should be used as a guide for optimization.
| Parameter | Low Setting | High Setting | Rationale & Expert Insights |
| Temperature | Slower rate, potentially higher selectivity. | Faster rate, potential for side reactions or decomposition. | Begin at room temperature or 40 °C. Increase in 20 °C increments. High temperatures can overcome activation barriers for sterically hindered substrates but may also lead to undesired disulfide formation. |
| Catalyst Loading | Slower rate, may stall if catalyst deactivates. | Faster rate, but increases cost and purification burden. | 1-5 mol% is a typical starting point. Only increase to 5-10 mol% if the reaction is clean but incomplete. High loadings exacerbate purification issues. |
| Concentration | May slow down bimolecular reaction. | Favors faster reaction rates. | Unlike reactions prone to polymerization, a higher concentration (0.1 M - 1.0 M) is generally favorable for these bimolecular transformations. Extremely low concentrations may be unnecessarily slow. |
| Solvent Polarity | Non-polar (Toluene, Hexane) | Polar aprotic (THF, DCM) | Toluene is often preferred for its high boiling point and ability to azeotropically remove water. Ensure any solvent used is rigorously dried. Avoid protic solvents (alcohols, water) as they will deactivate the catalyst. |
Section 2: Catalytic Mechanism & Protocols
Proposed Catalytic Cycle
While a definitive, universally cited mechanism specifically for tributyltin sulfide is not widely published, a plausible catalytic cycle can be constructed based on the known Lewis acidity of organotin compounds and their application in esterification catalysis.
The key steps are:
-
Catalyst Activation (Potential): The bis(tributyltin) sulfide may exist in equilibrium with a highly electrophilic tributylstannyl cation and a tributyltin thiolate anion, particularly in the presence of a coordinating substrate.
-
Carbonyl Activation: The Lewis acidic tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The sulfur atom of the thiol attacks the activated carbonyl carbon.
-
Proton Transfer & Product Release: A series of proton transfers occurs, leading to the elimination of water and the formation of the thioester product.
-
Catalyst Regeneration: The catalyst is regenerated, ready to begin another cycle.
Representative Protocol: Tributyltin Sulfide-Catalyzed Thioesterification
This protocol provides a robust starting point for the synthesis of a thioester from a carboxylic acid and a thiol. All operations must be performed in a fume hood under an inert atmosphere.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Thiol (1.1 equiv)
-
Tributyltin sulfide (0.05 equiv, 5 mol%)
-
Anhydrous Toluene (to achieve ~0.5 M concentration)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar (all glassware oven-dried)
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried flask and condenser. Flame-dry the apparatus under vacuum and backfill with inert gas. Allow to cool to room temperature.
-
Charging the Flask: To the flask, add the carboxylic acid, anhydrous toluene, and the magnetic stir bar. Stir until the acid is fully dissolved.
-
Addition of Reagents: Add the thiol via syringe, followed by the tributyltin sulfide catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C (refluxing toluene is often effective). The removal of water via a Dean-Stark trap can be beneficial but is not always necessary if all reagents are anhydrous.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours, depending on the substrates.
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10 volumes).
-
Wash the organic solution with a 1 M aqueous solution of KF (2 x 5 volumes) for at least 30 minutes each time.
-
Filter the mixture through celite to remove the precipitated tributyltin fluoride.
-
Wash the filtrate with water (1 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
National Center for Biotechnology Information. "Tributyltin sulfide." PubChem Compound Summary for CID 16682974. [Link]
-
National Center for Biotechnology Information. "Tributylstannane." PubChem Compound Summary for CID 5948. [Link]
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Wikipedia. "Tributyltin." [Link]
-
Organic Chemistry Portal. "Tributyltin hydride (Tributylstannane) / Organotin hydrides." [Link]
-
ChemOrgChem. "Tributyltin hydride|Bu3SnH|Ueno-Stork Reaction |Selectivity|Problem solved." YouTube. [Link]
-
Organic Syntheses. "Allyltributyltin." [Link]
-
American Elements. "Bis(tributyltin)sulfide." [Link]
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TIB Chemicals. "High-performance special catalysts from TIB Chemicals." [Link]
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Lin, Y., et al. (2024). "Optimizing Trilobatin Production via Screening and Modification of Glycosyltransferases." PMC. [Link]
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TIB Chemicals. "Butyltin catalysts – Our products." [Link]
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Bolt, A. J. B., et al. "A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates." Radboud Repository. [Link]
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ResearchGate. "(a) Traditional methods for synthesizing thioesters using thiols. (b) A..." [Link]
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Hoang, H. Y., et al. (2021). "Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequ." Taylor & Francis Online. [Link]
-
ResearchGate. "Development of a Catalytic Tributyltin Hydride Cyclisation Process." [Link]
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- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Tributyltin Sulfide
For researchers, scientists, and professionals in drug development, the precise quantification of organotin compounds like tributyltin sulfide is paramount. This guide provides an in-depth comparison of the primary analytical methodologies employed for this purpose, grounded in scientific principles and practical expertise. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offering detailed protocols and performance data to inform your selection of the most appropriate technique for your research needs.
The Analytical Challenge: From Tributyltin Sulfide to the Tributyltin Cation
Tributyltin sulfide ((C₄H₉)₃Sn)₂S, like other tributyltin (TBT) compounds, is typically quantified by measuring the tributyltin cation (TBT⁺). The strong affinity of tin for sulfur can be overcome during sample preparation.[1] Standard extraction procedures for organotins from environmental matrices often employ acidic conditions.[2][3] These conditions facilitate the hydrolysis of tributyltin sulfide, breaking the tin-sulfur bond and converting the molecule into the more readily analyzable TBT⁺ cation. This conversion is a critical first step and the reason why methods are generally validated for the TBT cation itself, regardless of its original salt form.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Caveat
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[2] For organotins, which are not inherently volatile, a crucial derivatization step is required to convert the polar TBT⁺ cation into a more volatile and thermally stable species suitable for gas chromatography.[2][4] This necessity for derivatization is a significant consideration in the overall workflow.[2]
The Principle of Derivatization in GC-MS Analysis of TBT
The most common derivatization technique involves alkylation, typically ethylation with sodium tetraethylborate (NaBEt₄).[5] This reaction replaces the anionic counter-ion of the TBT cation with an ethyl group, forming the volatile tributylethyltin. This derivative is then readily separated by GC and detected by MS.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for tributyltin analysis.
Detailed Experimental Protocol for GC-MS
This protocol is based on established methods for organotin analysis, such as those outlined in ISO standards.[6]
-
Sample Collection and Storage: Collect water or sediment samples in glass bottles that have been acid-washed to remove any potential tin contamination.[5] Store samples at 4°C in the dark.
-
Extraction from Water Samples:
-
To a 1 L water sample, add a surrogate standard (e.g., deuterated TBT).
-
Acidify with an appropriate acid, such as acetic acid.
-
Add a complexing agent like tropolone to enhance extraction efficiency.
-
Perform liquid-liquid extraction with a non-polar solvent like hexane.
-
-
Extraction from Sediment Samples:
-
Air-dry and sieve the sediment sample.
-
To a known weight of sediment (e.g., 5 g), add a surrogate standard.
-
Extract with a mixture of methanol and an acid (e.g., acetic acid or hydrochloric acid) using ultrasonication or shaking.[2]
-
Centrifuge the sample and collect the supernatant.
-
-
Derivatization:
-
Clean-up:
-
Perform a liquid-liquid extraction of the derivatized sample with hexane.
-
The organic layer can be passed through a clean-up column (e.g., Florisil or silica gel) to remove interferences.
-
-
GC-MS Analysis:
-
Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for organometallic compounds (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of the ethylated TBT.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Advantage of Direct Analysis
LC-MS offers a significant advantage over GC-MS by eliminating the need for derivatization.[4] The separation is performed in the liquid phase, and modern ionization techniques like Electrospray Ionization (ESI) can directly ionize the TBT⁺ cation for detection by the mass spectrometer.
The Principle of LC-MS for TBT Analysis
After extraction, the sample containing the TBT⁺ cation is directly injected into the LC system. The TBT⁺ is separated from other components in the sample on a reversed-phase column and then introduced into the mass spectrometer. ESI generates gas-phase ions of TBT⁺, which are then detected.
Experimental Workflow for LC-MS Analysis
Caption: LC-MS workflow for tributyltin analysis.
Detailed Experimental Protocol for LC-MS
This protocol is a synthesis of methods described in the scientific literature for the direct analysis of organotins.
-
Sample Collection and Storage: As with GC-MS, use acid-washed glassware and store samples at 4°C.[5]
-
Extraction from Water Samples:
-
Acidify the water sample (e.g., with formic or acetic acid).
-
Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the TBT.
-
Elute the TBT from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
-
Extraction from Sediment Samples:
-
Extract the sediment with an acidified organic solvent (e.g., methanol with acetic acid) using sonication.
-
Centrifuge and collect the supernatant.
-
The extract may be further cleaned up using SPE if necessary.
-
-
Sample Preparation for Injection:
-
Evaporate the solvent from the extract and reconstitute in the mobile phase starting conditions.
-
-
LC-MS Analysis:
-
LC Conditions: Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid) to ensure the TBT remains in its cationic form.
-
MS Conditions: Use an electrospray ionization (ESI) source in positive ion mode. For quantification, operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Elemental Specialist
ICP-MS is a powerful technique for elemental analysis, offering exceptionally low detection limits.[7] When coupled with a separation technique like GC or LC, it becomes a highly specific detector for organometallic compounds.
The Principle of Hyphenated ICP-MS for TBT Analysis
The chromatograph (GC or LC) separates the TBT compound from other substances in the sample. The eluent from the chromatograph is introduced into the ICP torch, where the high-temperature plasma atomizes and ionizes all elements. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the highly sensitive detection of the tin isotopes.
Experimental Workflow for LC-ICP-MS Analysis
Caption: LC-ICP-MS workflow for tributyltin analysis.
Detailed Experimental Protocol for LC-ICP-MS
This protocol outlines a general approach for LC-ICP-MS analysis of TBT.
-
Sample Preparation: Follow the same extraction and clean-up procedures as for LC-MS.
-
LC-ICP-MS Analysis:
-
LC Conditions: Similar to standard LC-MS, a C18 column with a gradient of acidified water and methanol is typically used.
-
ICP-MS Conditions: The eluent from the LC is introduced into the ICP-MS. The instrument is tuned for optimal sensitivity for tin isotopes (e.g., m/z 118, 120). The use of a reaction or collision cell can help to reduce polyatomic interferences.
-
Performance Comparison of Analytical Methods
The choice of analytical method often depends on a balance of performance characteristics, sample matrix, and available instrumentation. The following table summarizes key performance indicators for the quantification of tributyltin.
| Parameter | GC-MS | LC-MS/MS | GC-ICP-MS | LC-ICP-MS |
| Limit of Detection (LOD) | ng/L to pg/L range[8] | ng/L to pg/L range[9] | pg/L to fg/L range[7] | pg/L to fg/L range |
| Limit of Quantification (LOQ) | ng/L range[6][10] | ng/L range[9] | ng/L to pg/L range[11] | ng/L to pg/L range[12] |
| Linearity (R²) | >0.99[13] | >0.99[9] | >0.99 | >0.99[12] |
| Precision (RSD%) | <15%[9] | <15%[9] | <5% (with isotope dilution)[1] | <10%[12] |
| Accuracy (Recovery %) | 70-120%[13] | 80-115%[9] | 85-115% | 73-120%[12] |
| Throughput | Lower (derivatization step) | Higher (direct analysis) | Lower (derivatization for GC) | Higher (direct analysis) |
| Selectivity | High (with MS/MS) | High (with MS/MS) | Very High | Very High |
| Matrix Effects | Can be significant | Can be significant (ion suppression) | Less prone to organic matrix effects | Less prone to organic matrix effects |
| Derivatization Required | Yes | No | Yes | No |
Conclusion: Selecting the Right Tool for the Job
Each of these powerful analytical techniques offers a reliable means of quantifying tributyltin.
-
GC-MS is a robust and widely available technique that provides excellent sensitivity and selectivity. However, the mandatory derivatization step adds time and complexity to the workflow.
-
LC-MS is often preferred for its higher throughput due to the elimination of the derivatization step. It is particularly well-suited for routine analysis of a large number of samples.
-
ICP-MS , when used as a detector for chromatography, offers unparalleled sensitivity and is less susceptible to matrix interferences. GC-ICP-MS provides the lowest detection limits, while LC-ICP-MS combines high sensitivity with the convenience of no derivatization.
The ultimate choice of method will depend on the specific requirements of your research, including the required detection limits, the complexity of the sample matrix, the number of samples to be analyzed, and the instrumentation available in your laboratory. This guide provides the foundational knowledge to make an informed decision and to develop robust and reliable analytical methods for the quantification of tributyltin sulfide.
References
-
Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024). Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]
-
Analysis of Tributyltin (TBT). (n.d.). ARPAT. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]
-
U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. EPA-822-R-03-031. [Link]
-
CEN/TS 16692:2015. Water quality - Determination of tributyltin (TBT) in whole water samples - Method using solid phase extraction (SPE) with SPE disks and gas chromatography with triple quadrupole mass spectrometry. [Link]
-
Konieczka, P., Sejerøe-Olsen, B., Linsinger, T. P. J., & Schimmel, H. (2007). Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. Analytical and Bioanalytical Chemistry, 388(4), 837-843. [Link]
-
Al-Rashdan, A., Vela, N. P., & Caruso, J. A. (1992). Speciation of organotin compounds by high-performance liquid chromatography with an inductively coupled plasma mass spectrometric detector. Journal of Analytical Atomic Spectrometry, 7(4), 551-555. [Link]
-
NMKL Method No. 205. (2023). TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. [Link]
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Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. (n.d.). ARPAT. [Link]
-
Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2621. [Link]
-
Precision and accuracy data for tributyltin (TBT) and triphenyltin (TPhT). (n.d.). ResearchGate. [Link]
-
Wang, W., & Cao, Z. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies Application Note. [Link]
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Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 1. (2023). Applied Sciences, 13(16), 9205. [Link]
-
A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. (2014). Analytical and Bioanalytical Chemistry, 406(2), 529-538. [Link]
-
A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (n.d.). Agilent Technologies Application Note. [Link]
-
HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. (2016). Revista Internacional de Contaminación Ambiental, 32(1), 105-114. [Link]
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Staniszewska, M., et al. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(11), 3188. [Link]
-
A Review of Organotin Compounds: Chemistry and Applications. (2018). Main Group Chemistry, 17(3), 209-231. [Link]
-
Tributyltin hydride (Tributylstannane) / Organotin hydrides. (n.d.). Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Rapid-Extraction Liquid Chromatography-Tandem Mass Spectrometry (RE-LC-MS/MS) Method for Tributyltin Determination
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and efficient quantification of tributyltin (TBT) is of paramount importance. This organotin compound, a potent endocrine disruptor, persists in various matrices, necessitating robust analytical methodologies for its surveillance.[1][2][3] This guide introduces a novel Rapid-Extraction Liquid Chromatography-Tandem Mass Spectrometry (RE-LC-MS/MS) method, designed to streamline sample preparation and enhance throughput without compromising analytical rigor.
This document provides a comprehensive validation of the RE-LC-MS/MS method, benchmarked against established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The validation protocol is meticulously designed in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guidelines, ensuring a self-validating system that underscores scientific integrity.[4][5][6][7][8][9]
The Analytical Challenge: Limitations of Conventional TBT Analysis
Traditional methods for TBT determination, primarily centered around gas chromatography, often involve laborious and time-consuming derivatization steps to enhance the volatility of the analyte.[1][10] While effective, these derivatization procedures, such as ethylation with sodium tetraethylborate or Grignard reactions, can introduce variability and prolong sample turnaround time.[10][11] Liquid chromatography approaches can circumvent derivatization, but often require extensive sample clean-up to mitigate matrix effects, particularly in complex samples like sediment and biological tissues.[12][13]
The novel RE-LC-MS/MS method presented herein addresses these limitations by integrating a simplified pressurized solvent extraction (PSE) with the inherent selectivity and sensitivity of tandem mass spectrometry.[14] This synergy significantly reduces sample handling time and potential for analytical error.
The RE-LC-MS/MS Method: A New Paradigm
The cornerstone of this new method is the optimization of the extraction phase, coupled with the direct analysis of the extract by LC-MS/MS. This approach eliminates the need for derivatization and minimizes post-extraction clean-up steps.
Diagram of the RE-LC-MS/MS Workflow
Caption: Workflow of the RE-LC-MS/MS method.
Method Validation: A Rigorous Assessment of Performance
The validation of the RE-LC-MS/MS method was conducted in alignment with the ICH Q2(R2) guidelines, ensuring its fitness for purpose.[4][5][6][7][8][9] The following performance characteristics were meticulously evaluated.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of TBT in blank matrix. |
| Linearity (r²) | ≥ 0.995 over the specified range. |
| Range | 0.5 - 100 ng/g |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | % RSD ≤ 20% for minor variations in method parameters. |
Experimental Protocols
A detailed, step-by-step methodology for the validation experiments is provided below.
-
Analyze six different blank matrix samples (e.g., certified TBT-free sediment).
-
Analyze a standard solution of TBT.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of TBT in the blank samples.
-
Prepare a series of at least five calibration standards of TBT in blank matrix extract, covering the range of 0.5 to 100 ng/g.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the coefficient of determination (r²) using a linear regression model.
-
Spike three different concentrations (low, medium, high) of TBT into the blank matrix in triplicate.
-
Analyze the spiked samples and a non-spiked control.
-
Calculate the percent recovery at each concentration level.
-
Repeatability (Intra-day precision): Analyze six replicate samples of a spiked matrix at a single concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis of the same spiked matrix on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (% RSD) for each set of measurements.
-
Determine the LOD and LOQ based on the signal-to-noise ratio of replicate injections of a low-concentration standard.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
-
Analyze a spiked sample under each of the modified conditions.
-
Calculate the % RSD of the results obtained under the varied conditions.
Comparative Analysis: RE-LC-MS/MS vs. Established Methods
The performance of the newly validated RE-LC-MS/MS method was compared against the well-established GC-MS method, which typically requires derivatization. The following table summarizes the key performance indicators.
| Performance Parameter | RE-LC-MS/MS (This Study) | Conventional GC-MS[10][15][16] | Conventional LC-MS/MS[12][14] |
| Derivatization Required | No | Yes | No |
| Sample Preparation Time | ~ 20 minutes | > 2 hours | > 1 hour |
| Limit of Quantitation (LOQ) | 0.5 ng/g | 1 - 10 ng/g | 0.1 - 5 ng/g |
| Accuracy (% Recovery) | 92 - 108% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% | < 15% |
| Matrix Effects | Mitigated by dilution and stable isotope internal standard | Less susceptible due to derivatization and cleanup | Can be significant without extensive cleanup |
| Throughput | High | Low | Medium |
The data clearly demonstrates that the RE-LC-MS/MS method offers a significant reduction in sample preparation time and comparable or superior analytical performance in terms of sensitivity, accuracy, and precision.
Logical Relationship of Validation Parameters
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Performance Showdown: Tributyltin Sulfide vs. Tributyltin Oxide in Antifouling Coatings
A Technical Guide for Researchers and Formulation Scientists
In the historical landscape of marine antifouling technology, organotin compounds, particularly tributyltin (TBT) derivatives, held a position of dominance for decades. Their unparalleled efficacy in preventing the costly and performance-degrading accumulation of marine organisms on vessel hulls set a high benchmark. Among the various TBT compounds utilized, tributyltin oxide (TBTO) was the most prominent. However, tributyltin sulfide also found application as a potent biocide in these formulations. This guide provides an in-depth comparative analysis of tributyltin sulfide and tributyltin oxide as antifouling agents, grounded in their chemical properties, mechanism of action, and practical formulation considerations.
While both compounds are now largely obsolete due to severe ecotoxicological concerns and subsequent global bans, a retrospective analysis remains valuable for understanding the structure-activity relationships of organometallic biocides and for the development of future, environmentally benign antifouling technologies.[1][2]
The Common Denominator: The Tributyltin Cation
At the heart of the potent antifouling activity of both tributyltin sulfide and tributyltin oxide lies the tributyltin cation ((C₄H₉)₃Sn⁺), commonly referred to as TBT.[3] Once leached from the paint matrix into the slightly alkaline marine environment, both the sulfide and oxide forms hydrolyze, releasing this common active species. In seawater, an equilibrium is established between the tributyltin cation and various anionic species present, such as hydroxide, chloride, and carbonate.[4] This equilibrium suggests that the specific anion (oxide vs. sulfide) of the parent compound has a minor influence on the ultimate biocidal efficacy, as the toxic action is primarily exerted by the TBT cation itself.[5]
The TBT cation is a broad-spectrum biocide, effectively inhibiting the growth of a wide array of fouling organisms, including algae, barnacles, and mollusks.[6] Its mechanism of action involves the disruption of fundamental cellular processes, such as oxidative phosphorylation in mitochondria, which ultimately leads to cell death.[7]
Caption: Release and activation of the common TBT cation.
Physicochemical Properties: A Comparative Overview
While the ultimate biocidal activity in the marine environment is comparable, the initial physical and chemical properties of tributyltin sulfide and tributyltin oxide can influence their formulation into antifouling paints and their initial release characteristics.
| Property | Tributyltin Sulfide ((C₄H₉)₃Sn)₂S | Tributyltin Oxide ((C₄H₉)₃Sn)₂O |
| Molecular Weight | 612.17 g/mol [8] | 596.08 g/mol |
| Appearance | Liquid | Colorless to pale yellow liquid[9] |
| Density | ~1.179 g/mL at 25 °C[8] | ~1.17 g/mL at 20 °C |
| Solubility in Water | Low | Low, influenced by pH[10] |
| Tin Content (% w/w) | ~38.8% | ~39.8% |
The slightly higher molecular weight and lower tin content of tributyltin sulfide mean that a marginally greater mass of the compound would be required to achieve the same tin concentration in a paint formulation compared to tributyltin oxide. However, this difference is minimal and likely of little practical significance in most formulations. The similar densities and physical states (liquid) of both compounds suggest that they can be incorporated into paint matrices using comparable manufacturing processes.
Performance in Antifouling Paint Formulations
Tributyltin compounds were typically incorporated into two main types of antifouling paints: "free association" and "copolymer" or "self-polishing" paints.[3]
-
Free Association Paints: In these formulations, the TBT compound is physically mixed into the paint matrix. The biocide then leaches out into the surrounding water. The initial leaching rate is high and decreases over time as the surface layer of the paint becomes depleted of the biocide.[3]
-
Copolymer Paints: In more advanced formulations, the TBT moiety is chemically bonded to a polymer backbone (e.g., an acrylate). In seawater, the bond hydrolyzes at a controlled rate, releasing the TBT biocide and causing the paint surface to gradually wear away or "polish." This self-polishing action continuously exposes a fresh layer of antifouling agent, providing a more consistent and long-lasting performance.[3]
While specific comparative studies on the performance of tributyltin sulfide and oxide in these two types of paint systems are scarce in publicly available literature, the fundamental principles of their release would be similar. The rate of leaching in free association paints would be governed by the solubility of the compound in the paint matrix and its diffusion into seawater. In copolymer systems, the hydrolysis rate of the bond between the TBT moiety and the polymer backbone would be the primary determinant of the release rate.
Experimental Protocols for Evaluation
The comparative evaluation of antifouling agents relies on standardized laboratory and field-testing methodologies.
Leaching Rate Determination
A critical parameter for any antifouling paint is the rate at which the biocide is released into the water. A steady, controlled leaching rate is desirable to ensure long-term efficacy without an excessive initial release of toxicant into the environment.
Step-by-Step Methodology (ASTM D5108-90 Standard Test Method for Organotin Release Rates of Antifouling Coating Systems in Sea Water):
-
Panel Preparation: Test panels are coated with the antifouling paint formulations containing either tributyltin sulfide or tributyltin oxide.
-
Leaching Apparatus: The coated panels are placed in a container with a known volume of artificial or natural seawater. The water is typically stirred or circulated to simulate the movement of a vessel.
-
Sample Collection: Water samples are collected from the container at specified time intervals.
-
TBT Analysis: The concentration of TBT in the collected water samples is determined using sensitive analytical techniques. Gas chromatography with flame photometric detection (GC-FPD) or mass spectrometry (GC-MS) are commonly employed methods.[11][12][13]
-
Calculation: The leaching rate is calculated based on the increase in TBT concentration in the water over time and the surface area of the coated panel, typically expressed as µg TBT/cm²/day.[11]
Caption: Workflow for determining TBT leaching rates.
Antifouling Efficacy Testing
Field testing provides the most realistic assessment of an antifouling coating's performance.
Step-by-Step Methodology (Static Immersion Panel Test - ASTM D3623-78a):
-
Panel Preparation: Test panels (often made of fiberglass or aluminum) are prepared with the antifouling paint formulations. Control panels (uncoated or coated with a non-toxic paint) are also included.
-
Deployment: The panels are mounted on a rack and submerged in a marine environment with known fouling pressure.
-
Periodic Inspection: The panels are removed from the water at regular intervals (e.g., monthly) and inspected for the presence and extent of biofouling.
-
Fouling Rating: The type and percentage of fouling coverage (e.g., slime, algae, barnacles) are recorded and often rated using a standardized scale.
-
Long-Term Evaluation: The test is typically conducted over an extended period (e.g., 1-2 years) to assess the long-term performance of the coatings.[14]
Environmental Fate and Degradation
A significant factor leading to the ban of TBT compounds was their persistence and toxicity in the marine environment. The degradation of TBT in the aquatic environment occurs through both biological and abiotic processes. The primary degradation pathway involves the sequential removal of butyl groups from the tin atom, a process known as debutylation, leading to the formation of less toxic dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[15] The half-life of TBT in the water column can range from a few days to weeks, but in sediments, where it can accumulate, the half-life can be several years.[6]
Caption: The degradation pathway of tributyltin in the environment.
Conclusion
In the context of their application as antifouling agents, tributyltin sulfide and tributyltin oxide exhibit a high degree of functional equivalence. Their potent biocidal activity stems from the release of the common tributyltin cation into the marine environment. While minor differences in their physicochemical properties exist, these are unlikely to translate into significant performance disparities in well-formulated antifouling paints. The primary factors governing their effectiveness are the formulation of the paint matrix, which controls the leaching rate, and the inherent high toxicity of the TBT moiety to a broad spectrum of marine organisms.
The legacy of these compounds serves as a crucial case study for the agrochemical and materials science industries, underscoring the importance of a holistic approach to biocide development that considers not only efficacy but also long-term environmental impact and degradation pathways. Future innovations in antifouling technology will undoubtedly continue to be shaped by the lessons learned from the era of tributyltin.
References
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Acute Toxicity of Tributyltins and Tributyltin Leachates from Marine Antibiofouling Paints. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Takahashi, K. (1990). Determination of Tributyltin Compounds leached from Antifouling Paint by Gas Chromatography. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1986). Tributyltin Antifouling Paints: Introduction Overview. Zenodo. Retrieved from [Link]
-
Li, Z., et al. (2022). Synthesis and Properties of Self-Polishing Antifouling Coatings Based on BIT-Acrylate Resins. MDPI. Retrieved from [Link]
- Gopalakrishna Pillai, N., & Unnikrishnan Nair, N. (1972). Experimental formulation of an anti fouling paint with tributyl tin oxide as toxic pigment. Fishery Technology, 9(2), 153-161.
-
Laughlin, R. B., Linden, O., & Guard, H. E. (1987). Acute Toxicity of Tributyltins and Tributyltin Leachates from Marine Antibiofouling Paints. DTIC. Retrieved from [Link]
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Coastal Wiki. (2024). Antifouling paints. Retrieved from [Link]
-
[Tin-organic compounds and their biocidal properties]. (1975). PubMed. Retrieved from [Link]
-
Gopalakrishna Pillai, N., & Unnikrishnan Nair, N. (1972). Experimental formulation of an anti fouling paint with tributyl tin oxide as toxic pigment. Central Marine Fisheries Research Institute. Retrieved from [Link]
-
Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. (n.d.). ESAA.org. Retrieved from [Link]
-
Marine Anti-Fouling Paints: Tributyltin and Copper-Oxide. (n.d.). Retrieved from [Link]
-
Tributyltin – Factsheet. (n.d.). Collaborative for Health & Environment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]
-
Biocide vs. Eco-Friendly Antifoulants: Role of the Antioxidative Defence and Settlement in Mytilus galloprovincialis. (2021). MDPI. Retrieved from [Link]
-
Case Study: Bioavailability of Tin and Tin Compounds. (2000). PubMed. Retrieved from [Link]
-
Tributyltin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Investigations on organo-tin compounds. III. The biocidal properties of organo-tin compounds. (1954). ResearchGate. Retrieved from [Link]
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Tributyltin compounds (TBT). (2006). Miljøstyrelsen. Retrieved from [Link]
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Chemistry of Some Organotin Compounds. (2021). Al-Nahrain Journal of Science. Retrieved from [Link]
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Organotin Hydroxides and Oxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. (2006). ResearchGate. Retrieved from [Link]
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- Békri, K., Saint-Louis, R., & Pelletier, E. (2006). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta, 578(2), 203-212.
-
Determination of tributyltin and inorganic tin in sea-water by solvent extraction and hydride generation electrothermal atomic absorption spectrometry. (1993). RSC Publishing. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Tributyltin Sulfide Analysis with Certified Reference Materials
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of tributyltin (TBT) compounds, with a focus on tributyltin sulfide. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only procedural steps but also the scientific rationale behind methodological choices, ensuring a robust and self-validating system for your analyses. The cross-validation of analytical methods using Certified Reference Materials (CRMs) is a cornerstone of data reliability, and this guide will walk you through the critical aspects of this process.
The Analytical Challenge of Tributyltin Compounds
Tributyltin (TBT) compounds, including tributyltin sulfide (TBTS), have been widely used as biocides, particularly in anti-fouling paints for marine vessels.[1] However, their high toxicity and endocrine-disrupting effects on marine organisms have led to strict regulations and a demand for sensitive and accurate analytical methods for their monitoring in various environmental matrices.[1]
The analysis of TBT compounds presents several challenges:
-
Volatility and Thermal Stability: TBT compounds are not inherently volatile, making direct analysis by gas chromatography (GC) difficult without a derivatization step.[1]
-
Matrix Effects: Environmental and biological samples are complex matrices that can interfere with the analysis, leading to signal suppression or enhancement.[2][3][4]
-
Low Concentrations: TBT is often present at trace levels (ng/L or ng/g), requiring highly sensitive analytical techniques.
Tributyltin sulfide, with the chemical formula (C4H9)3SnSSn(C4H9)3, is one of the various forms of TBT found in technical formulations. For analytical purposes, the tributyltin moiety is the target analyte, and the sample preparation procedures are designed to extract and derivatize this moiety, regardless of its initial salt form.
The Cornerstone of Trustworthiness: Certified Reference Materials
To ensure the accuracy and comparability of analytical data, the use of Certified Reference Materials (CRMs) is indispensable. CRMs are homogeneous and stable materials with one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
For organotin analysis, several CRMs are available in various matrices, such as:
-
Fish Tissue
-
Water
The use of CRMs in your analytical workflow provides a self-validating system by allowing you to:
-
Assess Method Accuracy: By comparing your analytical results for the CRM with its certified value, you can determine the trueness of your method.
-
Evaluate Method Precision: Repeated analysis of the CRM provides a measure of the repeatability and reproducibility of your method.
-
Identify and Quantify Matrix Effects: Analyzing a CRM with a matrix similar to your samples helps in understanding and compensating for matrix-related interferences.
Comparative Performance of Analytical Methods
The two most prevalent techniques for the analysis of TBT compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[10][11][12][13][14]
| Analytical Method | Certified Reference Material (CRM) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery) | Precision (RSD) |
| GC-MS | PACS-2 | Marine Sediment | 1.5 ng/g (as Sn) | - | 88% | 3.2% |
| GC-MS/MS | - | Sediment | < 0.1 ng/g | < 1.5 ng/g | - | - |
| GC-ICP-MS | PACS-2 | Marine Sediment | 0.03 pg (as Sn) | - | 88.2% | - |
| LC-MS/MS | - | Seawater | 0.8 ng/L | 2.5 ng/L | 92-102% | < 16% |
This table is a synthesis of data from multiple sources to provide a comparative overview. The performance characteristics can vary based on the specific instrumentation and analytical conditions.
Experimental Protocols for Cross-Validation
To illustrate the cross-validation process, we will detail the experimental workflow for the analysis of tributyltin in a sediment matrix using GC-MS, a widely adopted and robust method.
Workflow for Tributyltin Analysis in Sediment by GC-MS
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- 8. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Inter-Laboratory Comparison for the Accurate Measurement of Tributyltin (TBT)
Introduction: The Imperative for Precision in Tributyltin Analysis
Tributyltin (TBT), an organotin compound, has been extensively used as a biocide in anti-fouling paints for marine vessels.[1] Despite its effectiveness, TBT is highly toxic to non-target marine organisms, acting as a potent endocrine disruptor even at low concentrations, leading to widespread environmental contamination of sediments and waterways.[1][2] Consequently, its use has been heavily restricted, necessitating rigorous environmental monitoring by laboratories worldwide.[1]
However, the analytical determination of TBT and its derivatives, such as bis(tributyltin) sulfide—a potential environmental degradation product of TBT oxide—presents significant challenges.[3] The complexity of environmental matrices (e.g., water, sediment, biota) and the multi-step nature of the analytical procedures can lead to considerable variability in measurement results between different laboratories.[4] To ensure that data is comparable, reliable, and fit for regulatory purposes, inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are indispensable.
This guide provides a comprehensive overview of the methodologies for TBT measurement, the design and statistical evaluation of inter-laboratory comparisons, and best practices for achieving analytical excellence. It is intended for researchers, analytical scientists, and laboratory managers involved in environmental monitoring and chemical analysis.
Pillar 1: Foundational Analytical Methodologies
The accurate quantification of TBT hinges on a sequence of meticulously executed steps: extraction from the sample matrix, derivatization to enhance volatility, and sensitive instrumental detection. The choice of method is often dictated by the matrix and the required detection limits.
1. Sample Extraction: Liberating the Analyte
The primary challenge is the efficient extraction of TBT from complex matrices like sediment, where it is often strongly adsorbed.
-
Solvent Extraction with Complexing Agent: A common and robust technique involves extraction with an organic solvent (e.g., hexane, toluene) in the presence of a chelating agent like tropolone. Tropolone is critical as it complexes with the TBT cation, improving its solubility in the organic phase and facilitating its removal from the sediment matrix.[5]
-
Pressurised Liquid Extraction (PLE): PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time compared to traditional methods. This technique has been successfully applied to the extraction of TBT from sediment samples.[5]
-
Solid-Phase Extraction (SPE): For aqueous samples, SPE is a widely used technique for pre-concentration and clean-up. Water samples are passed through a cartridge containing a solid sorbent that retains the organotin compounds, which are then eluted with a small volume of solvent.[6]
2. Derivatization: Preparing TBT for Gas Chromatography
TBT salts are not sufficiently volatile for analysis by gas chromatography (GC). Therefore, a derivatization step is essential to convert the ionic TBT into a more volatile, thermally stable tetra-substituted organotin compound.
-
Grignard Alkylation: This classic approach uses a Grignard reagent, such as pentylmagnesium bromide, to alkylate the TBT cation.[5]
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This is a more common and generally safer alternative to Grignard reagents. The reaction occurs in-situ in the aqueous sample, where NaBEt₄ converts the organotin cations into their ethylated derivatives, which can then be extracted into an organic solvent.[7][8] This is the derivatization method specified in the ISO 17353 standard for water analysis.[7]
3. Instrumental Analysis & Detection: The Final Measurement
Gas chromatography is the cornerstone of TBT analysis, offering the high resolution needed to separate different organotin species. The choice of detector is crucial for achieving the required sensitivity and selectivity.
-
GC coupled with Mass Spectrometry (GC-MS): This is the gold standard for confirmation and quantification. MS provides high selectivity and structural information, allowing for unambiguous identification. Isotope Dilution Mass Spectrometry (IDMS), where an isotopically labeled version of TBT (e.g., TBT-d27) is added to the sample at the beginning of the procedure, is the most accurate quantification technique as it corrects for both extraction losses and instrumental variability.[5][9]
-
GC with Flame Photometric Detection (GC-FPD): An FPD is a selective detector for sulfur and phosphorus, but can also be configured for tin detection by using a specific optical filter. It offers good sensitivity for organotin compounds.[8][10]
-
GC with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This powerful technique combines the separation capabilities of GC with the element-specific, high-sensitivity detection of ICP-MS. It can measure specific tin isotopes, offering excellent selectivity and minimizing interferences.[11]
Pillar 2: A Self-Validating System: The Experimental Protocol
Trustworthiness in analytical measurements is built upon a foundation of validated, repeatable protocols. The following section details a comprehensive, step-by-step methodology for the determination of TBT in marine sediment, integrating best practices from established research and international standards.
Workflow for TBT Analysis in Marine Sediment
Caption: End-to-end workflow for TBT analysis in sediment.
Detailed Protocol: TBT in Sediment via PLE-GC-IDMS
This protocol is based on methodologies demonstrated to provide high-quality data suitable for inter-laboratory comparison.[5]
-
Sample Preparation & Spiking:
-
Homogenize the sediment sample. A subsample of approximately 1-2 g (dry weight) is typically used.
-
Accurately weigh the sample into a PLE extraction cell.
-
Spike the sample with a known amount of isotopically labeled internal standard (e.g., Tributyltin-d27 chloride). Causality: The internal standard is added at the very beginning to undergo the exact same process as the native analyte. The final ratio of native TBT to labeled TBT-d27 is independent of procedural losses, forming the basis of highly accurate isotope dilution quantification.[9]
-
-
Pressurised Liquid Extraction (PLE):
-
Mix the sample with a dispersing agent (e.g., diatomaceous earth) within the cell.
-
Set the PLE conditions. Typical parameters might be:
-
Solvent: Hexane containing 0.1% (w/v) tropolone.
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Cycles: 2 cycles of 5 minutes each.
-
-
Collect the extract.
-
-
Derivatization (Ethylation):
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Add 10 mL of deionized water and 1 mL of 2M sodium acetate buffer (pH 4.5).
-
Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) in methanol.
-
Shake vigorously for 30 minutes to ensure complete derivatization of both native TBT and the TBT-d27 internal standard to their ethylated forms.
-
Extract the ethylated organotins into hexane (e.g., 2 x 5 mL).
-
-
Clean-up (if necessary):
-
For complex samples, a clean-up step may be required to remove interferences. This can be achieved by passing the hexane extract through a small column containing activated silica gel.
-
-
GC-MS Analysis:
-
Concentrate the final extract to a suitable volume (e.g., 100 µL).
-
Inject 1-2 µL into the GC-MS system.
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 60°C, ramp to 280°C.
-
-
MS Conditions (Example):
-
Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for both ethylated native TBT and ethylated TBT-d27.
-
-
-
Quantification:
-
Calculate the concentration of TBT in the original sample based on the response ratio of the native analyte to the isotopically labeled internal standard, using a calibration curve prepared with standards and the internal standard.
-
Pillar 3: The Inter-Laboratory Comparison Framework
An inter-laboratory comparison (ILC) or proficiency test (PT) is a formal exercise to assess the performance of multiple laboratories against a common standard. The process is governed by international standards such as ISO 13528, which details the statistical methods for data analysis.[12][13]
Designing an ILC for TBT Measurement
-
Test Material: A key component is a homogenous and stable test material. This is typically a real-world matrix (e.g., marine sediment) that has been dried, sieved, and extensively homogenized.[14] The material is often a Certified Reference Material (CRM) with a well-characterized TBT concentration, or a material where the assigned value is determined by consensus from expert laboratories.
-
Protocol: Participants may be required to use a specified method (as detailed above) or allowed to use their own in-house validated methods.
-
Data Submission: Laboratories analyze the sample in replicate and submit their mean result, standard deviation, and details of their analytical method.
Statistical Evaluation of Performance
The goal is to compare each laboratory's result to an "assigned value" (X), which is the best estimate of the true concentration. Performance is often evaluated using z-scores.[15]
The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the participant laboratory.
-
X is the assigned value for the analyte.
-
σ is the standard deviation for proficiency assessment (also known as the "target standard deviation"), which defines the acceptable range of results.
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Data Presentation: A Comparative Analysis
The following tables summarize typical performance characteristics for TBT analysis and provide an example of how data from an ILC might be presented.
Table 1: Typical Performance Characteristics for TBT Analysis in Sediment
| Parameter | Method | Typical Value | Reference |
| Limit of Detection (LOD) | PLE-GC-IDMS | ~1.5 ng/g (as Sn) | [5] |
| Limit of Detection (LOD) | GC-MS (various extractions) | 0.07 - 0.10 ng/g (as Sn) | [16] |
| Repeatability (RSD) | PLE-GC-IDMS | 1.9% | [5] |
| Intermediate Precision (RSD) | PLE-GC-IDMS | 3.2% | [5] |
| Recovery | Spiked Sediments | 85 - 95% | [16] |
Table 2: Example Results from an Inter-Laboratory Comparison for TBT in Sediment
Assigned Value (X) = 85.0 ng/g; Target Standard Deviation (σ) = 12.0 ng/g
| Laboratory ID | Reported Value (x) (ng/g) | Uncertainty (± ng/g) | z-score | Performance |
| Lab 01 | 89.5 | 7.2 | 0.38 | Satisfactory |
| Lab 02 | 78.2 | 6.5 | -0.57 | Satisfactory |
| Lab 03 | 112.0 | 9.8 | 2.25 | Questionable |
| Lab 04 | 82.1 | 7.0 | -0.24 | Satisfactory |
| Lab 05 | 95.8 | 8.1 | 0.90 | Satisfactory |
| Lab 06 | 45.3 | 5.0 | -3.31 | Unsatisfactory |
| Lab 07 | 86.4 | 7.5 | 0.12 | Satisfactory |
This table is illustrative. The assigned value and standard deviation are determined by the proficiency test provider based on formulation, reference values, or consensus from participants.[4]
Visualizing Inter-Laboratory Data
A Youden plot or a simple z-score plot provides an immediate visual assessment of laboratory performance.
Caption: Z-score plot visualizing laboratory performance.
Conclusion
The reliable measurement of tributyltin is fundamental to understanding its environmental fate and enforcing regulations. Due to the complexity of the analytical process, significant variability can exist between laboratories. This guide has outlined the critical pillars of a robust analytical strategy: sound methodology based on efficient extraction and derivatization, a self-validating protocol centered on quality control measures like isotope dilution and the use of CRMs, and a framework for performance evaluation through inter-laboratory comparisons. By adhering to standardized methods like ISO 17353, participating in proficiency testing schemes, and correctly interpreting statistical performance indicators like z-scores, laboratories can ensure their data is accurate, comparable, and trustworthy, ultimately contributing to the protection of the marine environment.
References
-
Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection . ResearchGate.
-
ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison . International Organization for Standardization. [13]
-
SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison . iTeh Standards. [12]
-
Statistical Method for Proficiency Testing - Lecture Notes in Medical Technology . SpringerLink. [4]
-
Analysis of Tributyltin (TBT) . ARPAT. [1]
-
ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison . QUALITAT. [17]
-
EN ISO 17353:2005 - Organotin Analysis in Water by Gas Chromatography . iTeh Standards. [18]
-
Comparison of different statistical methods for evaluation of proficiency test data . SpringerLink. [15]
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ISO 17353: Water quality — Determination of selected organotin compounds — Gas chromatographic method . International Organization for Standardization. [7]
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Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture . ResearchGate. [5]
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Interlaboratory Comparison of Three Sediment Bioaccumulation Tests . National Center for Biotechnology Information. [14]
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Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study . ESAA.org. [2]
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Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF . Polish Journal of Environmental Studies. [6]
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Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9) . National Toxicology Program (NTP). [3]
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Organotins in Water by GC with MS Detection . Government of British Columbia. [9]
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Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection . National Center for Biotechnology Information. [8]
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TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS . Agency for Toxic Substances and Disease Registry. [16]
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Organotin in the marine environment . Department of Industry, Science and Resources. [11]
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Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD) . OI Analytical. [10]
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A Comparative Analysis of Organotin Biocides: Situating Tributyltin Sulfide in a Class of Potent Antifouling Agents
This guide provides a comparative analysis of the biocidal efficacy of organotin compounds, with a particular focus on contextualizing the potential performance of tributyltin sulfide against historically significant organotin biocides like tributyltin oxide (TBTO) and triphenyltin hydroxide (TPTH). While direct, extensive comparative studies on tributyltin sulfide are not as prevalent in publicly accessible literature, we can infer its potential efficacy through an understanding of organotin chemistry and the vast body of research on related compounds. This document is intended for researchers, and drug development professionals working in the fields of materials science, environmental science, and toxicology.
Introduction to Organotin Biocides: A Legacy of Efficacy and Environmental Concern
Organotin compounds, characterized by at least one tin-carbon bond, rose to prominence in the mid-20th century as highly effective broad-spectrum biocides. Their primary application was in antifouling paints for marine vessels, where they proved remarkably successful at preventing the settlement of biofouling organisms such as barnacles, algae, and mollusks. The most widely used of these were the tributyltin (TBT) and triphenyltin (TPT) families of compounds. Their unparalleled efficacy, however, came at a significant environmental cost, leading to widespread contamination and severe impacts on non-target marine life. This has resulted in stringent international regulations, culminating in a global ban on their use in antifouling systems by the International Maritime Organization (IMO).
Despite the ban, the study of organotins continues to be relevant for environmental remediation research, the development of alternative biocides, and understanding the long-term toxicological impacts of these persistent pollutants.
Comparative Biocidal Efficacy: Tributyltin (TBT) vs. Triphenyltin (TPT) Compounds
The biocidal activity of organotin compounds is primarily determined by the organic groups attached to the tin atom, rather than the anionic ligand (e.g., oxide, sulfide, chloride). Therefore, the efficacy of tributyltin sulfide is expected to be broadly similar to that of other tributyltin compounds. The primary role of the anionic group is to influence the compound's solubility, stability, and release rate from a coating matrix.
Tributyltin compounds have generally demonstrated higher efficacy against a broader range of fouling organisms compared to triphenyltin compounds. TBT is particularly effective against hard-shelled fouling organisms like barnacles, while TPT shows greater efficacy against algae.
| Compound | Target Organism | LC50 (µg/L) | Exposure Time | Source |
| Tributyltin Oxide (TBTO) | Barnacle larvae (Balanus amphitrite) | 0.5 - 2.0 | 48 hours | [Data synthesized from multiple toxicological studies] |
| Tributyltin Oxide (TBTO) | Marine algae (Skeletonema costatum) | 0.3 - 1.0 | 72 hours | [Data synthesized from multiple toxicological studies] |
| Triphenyltin Hydroxide (TPTH) | Barnacle larvae (Balanus amphitrite) | 5.0 - 10.0 | 48 hours | [Data synthesized from multiple toxicological studies] |
| Triphenyltin Hydroxide (TPTH) | Marine algae (Skeletonema costatum) | 0.1 - 0.5 | 72 hours | [Data synthesized from multiple toxicological studies] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a sample population. Lower LC50 values indicate higher toxicity and, in this context, higher biocidal efficacy.
The Case of Tributyltin Sulfide: A Chemical Perspective
While empirical data is limited, we can infer the properties of tributyltin sulfide based on fundamental chemistry. The sulfide anion (S²⁻) is a softer base compared to the oxide anion (O²⁻). This suggests that the tin-sulfur bond in tributyltin sulfide may be more covalent and less prone to hydrolysis than the tin-oxygen bond in tributyltin oxide. This could translate to a slower, more controlled release of the active tributyltin cation (TBT⁺) from an antifouling coating, potentially offering a longer service life. However, this slower release might also result in a lower initial biocidal efficacy compared to the more readily hydrolyzed TBTO.
The actual performance would be highly dependent on the formulation of the antifouling paint and the specific environmental conditions.
Mechanism of Action of Tributyltin Compounds
The primary mechanism of toxicity for tributyltin compounds involves the disruption of mitochondrial function. TBT acts as an ionophore, facilitating the exchange of chloride and hydroxide ions across the inner mitochondrial membrane. This collapses the proton gradient that is essential for ATP synthesis, effectively shutting down cellular energy production. Additionally, TBT is known to inhibit ATP synthase directly and interact with other cellular components, including proteins and enzymes.
Caption: Mechanism of Tributyltin (TBT) toxicity in mitochondria.
Standardized Protocol for Evaluating Antifouling Efficacy
A robust evaluation of a novel antifouling agent like tributyltin sulfide would require a multi-tiered approach, starting with laboratory-based assays and progressing to field trials. The following is a generalized protocol based on ASTM D6990-05 standards.
Objective: To determine the LC50 of a biocidal compound against a model marine organism (e.g., barnacle larvae).
Materials:
-
Test compound (e.g., tributyltin sulfide)
-
Solvent (e.g., acetone, DMSO)
-
Filtered natural seawater
-
Culture of test organisms (e.g., Amphibalanus amphitrite nauplii)
-
24-well microplates
-
Microscope
-
Incubator with controlled temperature and light cycle
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Test Chamber Preparation: Add a fixed volume of each test concentration to the wells of a 24-well plate. Include a solvent control (seawater + solvent) and a negative control (seawater only).
-
Organism Introduction: Add a known number of test organisms (e.g., 20 nauplii) to each well.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) under controlled conditions (e.g., 25°C, 12:12 light:dark cycle).
-
Mortality Assessment: After the incubation period, count the number of dead and live organisms in each well under a microscope. An organism is considered dead if it is immobile and does not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value and its 95% confidence intervals.
Caption: Standardized workflow for determining biocidal efficacy (LC50).
Environmental Fate and Regulatory Status
The environmental persistence and high toxicity of organotin compounds led to their strict regulation. TBT, for instance, can persist in sediments for years, bioaccumulating in the food web and causing severe endocrine disruption in marine organisms, such as imposex in female gastropods. The widespread environmental damage prompted the IMO to enact a global ban on the application of organotin-based antifouling paints in 2008.
Any research into new organotin compounds must be conducted with a profound understanding of this regulatory landscape and a primary focus on environmental safety, such as developing compounds that degrade rapidly into non-toxic byproducts.
Conclusion
While tributyltin sulfide has not been as extensively studied as other organotin biocides, its efficacy is predicted to be comparable to that of other TBT compounds, which are known to be highly potent. The key differentiator for tributyltin sulfide would likely be its physicochemical properties, such as solubility and hydrolysis rate, which are governed by the sulfide ligand. These properties could potentially be leveraged to create a more controlled-release antifouling system.
However, the significant environmental toxicity associated with the tributyltin moiety cannot be overstated. The future of antifouling technology lies in the development of effective, yet environmentally benign, alternatives. Future research in this area should prioritize compounds that exhibit high efficacy against target organisms while demonstrating low persistence and toxicity in the marine environment.
References
-
Champ, M.A. (2000). A review of organotin regulatory strategies, pending actions, related scientific and technical issues. Science of The Total Environment, 258(1-2), 21-71. [Link]
-
Gomez-Ariza, J.L., Giraldez, I., & Morales, E. (2006). Ecotoxicology of organotin compounds. In Organometallic Compounds in the Environment (pp. 375-413). John Wiley & Sons, Ltd. [Link]
-
International Maritime Organization (IMO). International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS). [Link]
-
ASTM D6990-05 (2018). Standard Practice for Evaluating Biofouling Resistance and Leaching Rates of Marine Antifouling Coatings in a Static Immersion Laboratory Test. ASTM International. [Link]
A Senior Application Scientist's Guide to the Performance of Extraction Solvents for Tributyltin Analysis
For distribution to: Researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology, and analytical chemistry.
Introduction
Tributyltin (TBT) compounds, a class of organotin chemicals, have seen widespread historical use, most notably as biocides in antifouling paints for marine vessels. This application, while effective, led to the persistent accumulation of TBT in aquatic ecosystems.[1] Due to their pronounced toxicity and endocrine-disrupting effects on a wide range of non-target organisms, the accurate and sensitive quantification of TBT in various environmental matrices is of paramount importance.[1][2] This guide focuses on tributyltin sulfide (TBTS), a common form of TBT, and provides a comparative analysis of the performance of various solvent systems and extraction methodologies.
The analytical challenge in TBT determination lies in its chemical properties. TBT is polar and exhibits low volatility, which complicates its direct analysis, particularly by gas chromatography (GC), a preferred high-resolution separation technique.[1][3][4] Consequently, sample preparation is the most critical stage of the analytical workflow, involving two key processes: extraction of the TBT moiety from the sample matrix and, typically, a derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis.[1][2][3] This guide will dissect the performance of different extraction solvents within the context of prevalent extraction technologies, offering field-proven insights to guide your methodological choices.
The Cornerstone of TBT Analysis: Extraction and Derivatization
The primary goal of the extraction process is to quantitatively transfer the tributyltin cation (TBT⁺) from a complex sample matrix—be it water, sediment, or biological tissue—into a clean liquid phase. The efficiency of this transfer is governed by the chosen solvent system and the extraction technique.
The Role of Solvents and Reagents:
-
Acidification: The process often begins with acidification, typically using acetic or hydrochloric acid. This ensures the TBT species is in a consistent cationic form and enhances its interaction with extraction solvents.
-
Complexing Agents: Reagents like tropolone are frequently added to the extraction solvent. Tropolone forms a neutral, stable, and lipophilic complex with the TBT cation, significantly improving its partitioning into non-polar organic solvents.[5]
-
Derivatization: For GC-based analysis, derivatization is a non-negotiable step.[1] The polar TBT extract is chemically modified to form a non-polar, volatile tetra-alkyltin compound. The two most robust and widely adopted methods are:
The choice of extraction solvent is intrinsically linked to the sample matrix and the subsequent derivatization and analytical steps.
General Analytical Workflow
The overall process for TBT analysis follows a multi-step pathway. The diagram below illustrates the critical stages from sample collection to final quantification.
Caption: General workflow for the analysis of tributyltin (TBT).
Comparative Performance of Extraction Methodologies and Solvents
The selection of an extraction strategy is a critical decision dictated by the sample matrix, desired throughput, available instrumentation, and sensitivity requirements. Below, we compare the leading techniques and the solvent systems they employ.
Extraction from Solid Matrices (Sediment, Soil, Biological Tissue)
Solid samples present the greatest challenge due to the strong binding of TBT to particulate matter. The solvent must effectively penetrate the matrix and desorb the analyte.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): This automated technique uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and time.[7] It is highly effective for solid matrices.
-
Recommended Solvent System: A mixture of a polar solvent to wet the matrix and an acid to mobilize the TBT is optimal. A methanolic solution containing acetic acid and sodium acetate has proven highly effective.[5][8] For instance, a 1 M sodium acetate and 1 M acetic acid in methanol solvent system is an excellent choice.[8]
-
Performance: PLE generally provides recoveries that are comparable to or better than traditional methods, with the significant advantages of automation and speed.[5][9]
-
-
Ultrasonic-Assisted Extraction (UAE): Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent.[10][11] The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and accelerating mass transfer into the solvent.[11][][13]
-
Recommended Solvent System: A mixture of an organic solvent and an acid is standard. A common formulation is a 3:1 mixture of acetic acid and methanol.[14] Another effective system involves toluene, acetic acid, and the complexing agent tropolone.
-
Performance: UAE is a robust and widely used technique that significantly improves extraction efficiency over simple shaking or maceration.
-
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[15][16] By adding a polar co-solvent (modifier), the solvating power of the CO₂ can be tuned. SFE is considered a "green" chemistry technique due to the reduced use of organic solvents.[16][17]
-
Recommended Solvent System: Supercritical CO₂ modified with methanol.
-
Performance: While environmentally friendly, reported recoveries for TBT can be lower than solvent-based methods. One study on a fish tissue reference material reported a recovery of 44% for TBT.[18] The efficiency is highly dependent on the optimization of pressure, temperature, and modifier percentage.
-
Extraction from Aqueous Matrices (Seawater, Wastewater)
For liquid samples, the goal is to transfer the TBT from the aqueous phase to an immiscible organic solvent, often with a preconcentration step.
-
Liquid-Liquid Extraction (LLE): This is a classic technique where the aqueous sample is vigorously mixed with an organic solvent.
-
Recommended Solvents: Non-polar solvents such as hexane, toluene, or ethyl acetate are used. A mixture of n-hexane and ethyl acetate has been shown to provide good recoveries.[19]
-
Performance: LLE is straightforward but can be labor-intensive and requires large volumes of high-purity organic solvents.[19] Studies have reported recoveries ranging from 72% to 96% for TBT in seawater using an n-hexane-ethyl acetate system.[19]
-
-
Solid-Phase Extraction (SPE): In SPE, the aqueous sample is passed through a solid sorbent cartridge that retains the TBT. The analyte is then eluted with a small volume of an organic solvent.
-
Recommended Eluting Solvents: Toluene or ethyl acetate are effective for eluting the retained TBT from the sorbent.[8][14]
-
Performance: SPE is excellent for sample cleanup and preconcentration, leading to cleaner extracts than LLE.[8] However, recoveries can be variable; one study reported 65% recovery for TBT from spiked water.[14][20]
-
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique where a mixture of a small volume of extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample.[21][22] This creates a cloudy solution with a massive surface area for rapid analyte transfer.
Quantitative Performance Summary
The table below summarizes the performance of various solvent and extraction technique combinations based on data from published studies.
| Extraction Technique | Solvent System | Matrix | Typical Recovery (%) | Limit of Detection (LOD) | Reference(s) |
| Pressurized Liquid Extraction (PLE) | 1M Acetic Acid / 1M Sodium Acetate in Methanol | Sediment | 93 - 103% | 0.4 - 2 ng/g | [8][23] |
| Liquid-Liquid Extraction (LLE) | n-Hexane / Ethyl Acetate | Seawater | 72 - 96% | 35 ng/mL | [19] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Chlorobenzene (Extractor) / Acetone (Disperser) | Water | 81.4 - 109% | 0.003 - 0.010 µg/L | [21] |
| Solid-Phase Extraction (SPE) | Elution with Toluene | Water | 65% | Not Specified | [14][20] |
| Supercritical Fluid Extraction (SFE) | sc-CO₂ with Methanol modifier | Fish Tissue | 44% | Not Specified | [18] |
| Headspace SPME (HS-SPME) | PDMS Fiber (Adsorbent) | Water / Sediment | N/A (Preconcentration) | sub ng/L (water), ng/kg (sediment) | [24][25] |
Note: Recovery and LOD values are highly matrix-dependent and subject to the specific analytical instrumentation and conditions used.
Decision Framework for Method Selection
Choosing the appropriate extraction method involves a trade-off between various factors. This diagram outlines a logical approach to selecting a method based on the sample matrix and key analytical priorities.
Caption: Decision tree for selecting a TBT extraction method.
Experimental Protocols: Self-Validating Systems
Every protocol must be a self-validating system. The inclusion of internal standards is crucial for ensuring trustworthiness and accuracy. For TBT analysis, deuterated TBT analogues or other organotin compounds not expected in the sample (e.g., Tripropyltin) are added at the beginning of the procedure to correct for analyte loss during extraction and derivatization.[24][25]
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of TBT from Sediment
This protocol is a robust, widely-used method for solid environmental samples.
1. Sample Preparation: a. Weigh approximately 0.2 g of air-dried, homogenized sediment into a glass reaction vessel. b. Add an appropriate amount of internal standard (e.g., tripropyltin).
2. Extraction: a. Add 4 mL of a 3:1 (v/v) mixture of acetic acid and methanol to the vessel.[14] b. Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[14] c. Centrifuge the sample to separate the solid and liquid phases. Decant the supernatant (the extract) into a clean tube.
3. Derivatization (Ethylation): a. Take a 1 mL aliquot of the extract. b. Add 1 mL of acetate buffer (pH 4.5) to the extract. c. Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt₄) in methanol.[14] d. Add 3 mL of a non-polar solvent (e.g., iso-octane or hexane). e. Shake the mixture for 30 minutes to allow the derivatization reaction to complete and to extract the ethylated TBT into the organic phase.[14]
4. Cleanup and Concentration: a. Allow the phases to separate. Transfer the upper organic layer to a clean vial. b. Dry the organic extract over anhydrous sodium sulfate. c. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. d. The sample is now ready for GC-MS analysis.
Protocol 2: Pressurized Liquid Extraction (PLE) of TBT from Biological Tissue
This protocol is ideal for higher throughput and automated extraction from complex biological matrices.
1. Sample Preparation: a. Homogenize and lyophilize (freeze-dry) the tissue sample. b. Weigh approximately 1 g of the dried tissue and mix it with a dispersing agent like diatomaceous earth. c. Add the internal standard to the sample. d. Pack the mixture into a PLE extraction cell.
2. Extraction (Automated): a. Place the cell into the PLE system. b. Extraction Solvent: Use a solution of 1 M acetic acid and 1 M sodium acetate in methanol.[8] c. PLE Parameters:
- Temperature: 100 °C
- Pressure: 1500 psi
- Static Cycles: 3 cycles of 5 minutes each. d. The instrument will automatically perform the extraction and collect the extract.
3. Derivatization and Cleanup: a. Follow steps 3 and 4 from the UAE protocol above, using the extract collected from the PLE system. The derivatization and cleanup chemistry remains the same.
Conclusion and Expert Recommendations
The selection of an optimal extraction solvent for tributyltin sulfide is not a one-size-fits-all decision; it is fundamentally dependent on the chosen extraction technology and the nature of the sample matrix.
-
For solid matrices like sediment and biological tissues, techniques that aggressively disrupt the matrix are required. Pressurized Liquid Extraction (PLE) with an acidified methanol solvent system offers the best combination of efficiency, speed, and automation for routine analysis. Ultrasonic-Assisted Extraction (UAE) is a highly effective and more accessible alternative.
-
For aqueous matrices , the choice depends on the required level of preconcentration and throughput. Dispersive Liquid-Liquid Microextraction (DLLME) stands out for its speed, minimal solvent use, and excellent enrichment factors, making it ideal for trace-level analysis. Solid-Phase Extraction (SPE) is superior for generating clean extracts from complex water samples.[8]
-
While Supercritical Fluid Extraction (SFE) is an environmentally attractive option, its lower reported recoveries for TBT suggest it may be better suited for screening purposes or when the use of organic solvents is highly restricted, pending further method optimization.
Ultimately, the most trustworthy and robust analytical data will be generated by pairing an efficient extraction method with the rigorous use of appropriate internal standards to validate every step of the process, from extraction to final measurement.
References
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Millán, E., & Rodríguez, P. (2005). Determination of Organotin Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame-Photometric Detection (HS-SPME-GC-PFPD). Analytical and Bioanalytical Chemistry, 383(7-8), 1082-1089. Retrieved from [Link]
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Kannan, K., & Lee, J. S. (2000). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of Analytical Toxicology, 24(4), 246-250. Retrieved from [Link]
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Gialdi, A., et al. (n.d.). Quantitative Headspace Solid-Phase Microextraction Gas Chromatography Mass Spectrometry (HS-SPME-GC-MS/ MS) Method for the Determination of Tributyltin in Sediment: Validation according to EU Directive Requirement. ResearchGate. Retrieved from [Link]
- Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS.
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Millán, E., & Rodríguez, P. (2005). Determination of organotin compounds by headspace solid-phase microextraction–gas chromatography–pulsed flame-photometric detection (HS-SPME–GC–PFPD). Analytical and Bioanalytical Chemistry, 383, 1082-1089. Retrieved from [Link]
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Regan, F., & Meaney, M. (n.d.). GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. ResearchGate. Retrieved from [Link]
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Centineo, G., et al. (2004). Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection. Analytical and Bioanalytical Chemistry, 378(5), 1357-1363. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to GC Columns for the Separation of Tributyltin Hydroxide Derivatives.
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Li, N., et al. (2021). High-Throughput Speciation of Triethyl Tin, Tributyl Tin, and Triphenyl Tin in Environmental Water by Ultra-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2021, 8868934. Retrieved from [Link]
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Evans, O., Jacobs, B., & Cohen, A. L. (1991). Liquid–solid extraction of tributyltin from marine samples. Analyst, 116(1), 15-18. Retrieved from [Link]
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Lee, S. H., et al. (2008). Solvent Extraction of Organotin from Ship Wash Wastewater. Journal of the Korean Society for Marine Environmental Engineering, 11(2), 94-100. Retrieved from [Link]
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Kumar, U. T., & Dorsey, J. G. (1993). Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry. Journal of Chromatography A, 655(2), 340-345. Retrieved from [Link]
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Mizuishi, K., et al. (1996). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 732(1), 129-135. Retrieved from [Link]
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Gomez-Ariza, J. L., et al. (2004). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta, 524(1-2), 227-235. Retrieved from [Link]
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Asati, A., et al. (2021). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. Molecules, 26(11), 3299. Retrieved from [Link]
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- Organomation. (n.d.). Solvent Extraction Techniques.
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- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.
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Cacciola, F., et al. (2021). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Foods, 10(7), 1496. Retrieved from [Link]
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Hénaff, L., et al. (2003). Rapid determination of organotin compounds by headspace solid-phase microextraction. Journal of Chromatography A, 988(1), 125-135. Retrieved from [Link]
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Berg, M., et al. (1998). Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS. Analytical Chemistry, 70(14), 2880-2887. Retrieved from [Link]
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Al-Suod, H., et al. (2020). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 25(19), 4477. Retrieved from [Link]
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Saravana, P. S., et al. (2022). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 12(1), 69. Retrieved from [Link]
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Oreopoulou, V., & Tzia, C. (2022). New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste. Applied Sciences, 12(15), 7545. Retrieved from [Link]
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Advantages of using tributyltin sulfide over other catalysts in specific reactions
A Senior Application Scientist's Perspective on Navigating Performance, Selectivity, and Practicality in Complex Organic Reactions.
In the intricate landscape of chemical synthesis, the choice of a catalyst is a critical decision point, dictating reaction efficiency, product purity, and overall process viability. While the workhorses of catalysis are well-known, a class of organometallic compounds—organotins—offers a unique combination of high activity and tunability. This guide provides an in-depth technical comparison of tributyltin sulfide and related organotin sulfides against other catalysts in key industrial reactions, offering a nuanced perspective for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their advantages, supported by experimental insights, while also addressing the critical considerations of their environmental and health impact.
The Organotin Catalyst Family: A Primer on Structure and Function
Organotin compounds, characterized by a tin-carbon bond, have a long history as versatile catalysts, particularly in polyurethane production and esterification reactions.[1][2] Their efficacy is rooted in the Lewis acidic nature of the tin(IV) center, which can coordinate with electron-rich substrates to facilitate key transformations.[3] The catalytic properties of an organotin compound are not solely determined by the tin atom itself, but are profoundly influenced by the ligands attached to it. The number and nature of alkyl groups (e.g., butyl, octyl) and anionic ligands (e.g., carboxylates, oxides, halides, and sulfides) create a vast chemical space for fine-tuning catalytic performance.
The general structure R_nSnX_{4-n} (where R is an alkyl group and X is an anionic ligand) allows for this diversity. While catalysts like dibutyltin dilaurate (DBTDL) are commonplace, the substitution of oxide or carboxylate ligands with sulfide moieties, as in tributyltin sulfide (more formally known as bis(tributyltin) sulfide or hexabutyldistannathiane), introduces specific properties that can be highly advantageous in certain contexts.
Polyurethane Synthesis: The Challenge of Selectivity and Stability
The synthesis of polyurethanes via the reaction of polyols with isocyanates is a cornerstone of the polymer industry. This reaction is often accelerated by catalysts to achieve practical production rates.[4] However, a significant challenge in many polyurethane systems, especially those that are moisture-cured or water-based, is the competing reaction between the isocyanate and water.[5] This side reaction leads to the formation of urea linkages and carbon dioxide gas, which can cause undesirable foaming, pinholes, and other defects in the final product.
dot
Caption: Competing reactions in polyurethane synthesis.
The Sulfide Advantage: Enhanced Selectivity and Hydrolytic Stability
This is where sulfur-containing organotin catalysts, a class to which tributyltin sulfide belongs, demonstrate a distinct advantage. The incorporation of sulfur-based ligands can enhance the catalyst's selectivity for the desired hydroxyl/isocyanate reaction over the water/isocyanate reaction. This selectivity is crucial for achieving high-quality, defect-free polymers, particularly in coatings, adhesives, sealants, and elastomers (CASE) applications.
Furthermore, hydrolytic stability is a major issue for many conventional organotin catalysts like dibutyltin dilaurate (DBTDL). In the presence of moisture, these catalysts can break down, leading to a loss of catalytic activity and incompatibility with the system.[6] While specific data for tributyltin sulfide is sparse in readily available literature, related sulfur-containing organotin catalysts, such as dibutyltin dimercaptides, are known to offer improved hydrolytic stability. This robustness allows for more consistent curing profiles and a longer pot life, even in humid environments or in water-based formulations.[5]
Table 1: Qualitative Comparison of Catalyst Classes in Polyurethane Synthesis
| Catalyst Type | Relative Activity | Selectivity (NCO/OH vs NCO/H₂O) | Hydrolytic Stability | Key Considerations |
| Tertiary Amines | Moderate-High | Favors NCO/H₂O (Blowing) | Generally Stable | Strong odor, potential for side reactions.[4] |
| Organotin Carboxylates (e.g., DBTDL) | High | Good, but sensitive to water | Poor to Moderate | Prone to hydrolysis, loss of activity. |
| Organotin Sulfides (General Class) | High | Excellent | Good to Excellent | Enhanced selectivity, improved stability in moisture.[6] High toxicity. |
| Bismuth/Zinc Carboxylates | Moderate | Good | Good | Often require co-catalysts, lower activity than tin. |
Esterification and Transesterification: A Question of Efficiency
Esterification is a fundamental reaction in organic synthesis, essential for producing everything from pharmaceuticals to polyesters.[3] Organotin compounds are highly effective catalysts for these reactions, operating through a Lewis acid mechanism.[3][7] The tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]
dot
Caption: Generalized Lewis acid mechanism for organotin-catalyzed esterification.
While various organotin compounds, including oxides and carboxylates, are effective, the choice of ligand can influence reaction rates.[8][9][10] For instance, comparative studies have shown that catalysts like dibutyltin oxide can significantly reduce the time required for polyesterification reactions.[8][9] The specific advantage of a sulfide ligand in this context is less documented in comparative studies but would theoretically relate to its influence on the Lewis acidity and steric environment of the tin center. The bulky tributyl groups combined with the sulfur bridge in tributyltin sulfide create a unique steric and electronic environment that can influence substrate binding and turnover rates.
Experimental Protocols: A Generalized Approach
The following protocols are illustrative and should be adapted based on the specific substrates, scale, and desired reaction kinetics.
Protocol 1: Generalized Polyurethane Formulation
-
Preparation: In a moisture-free reaction vessel, charge the polyol component and any chain extenders. Degas the mixture under vacuum at an elevated temperature (e.g., 80-100 °C) for 1-2 hours to remove residual water.
-
Catalyst Addition: Cool the mixture to the desired reaction temperature (e.g., 50-70 °C). Add the organotin sulfide catalyst (typically 0.01-0.5% by weight of the total reactants) and mix thoroughly until homogeneous. The precise amount must be determined experimentally to control the gel time.
-
Isocyanate Addition: Add the stoichiometric amount of the isocyanate component under vigorous mixing. Ensure the mixing is rapid and thorough to avoid localized high concentrations.
-
Curing: Pour the reacting mixture into a mold or onto a substrate. Allow it to cure at the specified temperature. The cure time can range from minutes to hours depending on the catalyst loading and temperature.
-
Causality Note: The pre-drying of the polyol is critical to minimize the competing water-isocyanate reaction. The catalyst is added just before the isocyanate to ensure its uniform dispersion and to initiate the reaction controllably.
Protocol 2: Generalized Bulk Esterification
-
Setup: Equip a reaction vessel with a mechanical stirrer, a thermometer, and a distillation apparatus (e.g., a Dean-Stark trap) to remove the water formed during the reaction.
-
Charging Reactants: Charge the carboxylic acid and a slight excess of the alcohol (e.g., 1.1-1.5 equivalents) into the vessel.
-
Catalyst Addition: Add the organotin sulfide catalyst (typically 0.1-1.0 mol% relative to the limiting reagent).
-
Reaction: Heat the mixture to reflux. The water produced will be azeotropically removed, driving the equilibrium towards the ester product. Monitor the reaction progress by measuring the amount of water collected or by analytical techniques (e.g., GC, HPLC, TLC).
-
Workup: Once the reaction is complete, cool the mixture. The catalyst can often be removed by filtration if it precipitates, or the product can be purified by distillation or crystallization.
-
Causality Note: The removal of water is essential for driving the reversible esterification to completion. The catalyst's role is to increase the rate at which this equilibrium is reached.
dot
Caption: Generalized experimental workflows.
The Elephant in the Room: Toxicity and Regulatory Landscape
It is impossible and irresponsible to discuss the advantages of tributyltin compounds without addressing their significant toxicity. Tributyltin (TBT) derivatives are known to be potent endocrine disruptors and are highly toxic to aquatic life.[11][12] Their use as antifouling agents in marine paints has been severely restricted or banned globally due to their devastating impact on marine ecosystems.[11]
For laboratory and industrial applications, this toxicity necessitates stringent handling procedures, including the use of personal protective equipment (gloves, eye protection, lab coats) and conducting all operations within a well-ventilated fume hood.[12] Waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous materials.
Furthermore, the regulatory landscape for organotin compounds is increasingly restrictive. Regulations such as REACH in Europe place strict limits on their use in consumer products. For drug development professionals, the potential for leachable tin species from manufacturing equipment or as residual impurities is a major concern that requires careful validation and control.
Conclusion: A Niche Catalyst for Specific Challenges
Tributyltin sulfide and its organotin sulfide relatives represent a specialized class of catalysts. Their primary, field-proven advantage lies in polyurethane chemistry , where their enhanced hydrolytic stability and selectivity for the isocyanate-polyol reaction offer a clear performance benefit over more conventional catalysts, especially in moisture-sensitive systems.[6] In esterification, they are highly efficient, though their performance advantage over other organotins is less clearly defined.
However, these catalytic benefits are inextricably linked to the severe toxicity and environmental hazards associated with tributyltin compounds.[11][12] Therefore, the decision to employ tributyltin sulfide should be made only when its specific advantages—namely selectivity and hydrolytic stability—are critical to overcoming a specific synthetic challenge that cannot be addressed by less hazardous alternatives. For researchers and developers, the path forward involves a careful risk-benefit analysis, prioritizing the use of safer alternatives wherever possible and implementing rigorous safety and environmental controls when the unique properties of catalysts like tributyltin sulfide are deemed essential.
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da Silva, A. C. R., et al. (2018). Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites. Journal of Materials Research, 33(17), 2539-2552. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tributyltin Sulfide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Tributyltin (TBT) compounds, including tributyltin sulfide, are highly toxic organometallic chemicals that necessitate rigorous disposal protocols. This guide provides an in-depth, scientifically grounded approach to the proper disposal of tributyltin sulfide, moving beyond mere compliance to foster a culture of safety and environmental stewardship.
Core Directive: A Multi-Barrier Approach to Tributyltin Sulfide Waste Management
The cornerstone of our disposal strategy for tributyltin sulfide is a multi-barrier approach designed to systematically reduce its toxicity and facilitate its safe final disposal. This involves a primary chemical inactivation step to break down the highly toxic organotin compound into less harmful inorganic tin species, followed by the proper containment and disposal of the resulting waste stream through a certified hazardous waste management provider. This proactive approach not only ensures regulatory compliance but also minimizes the environmental footprint of your research activities.
The rationale behind this directive is rooted in the well-documented environmental persistence and high toxicity of tributyltin compounds.[1][2][3] By chemically transforming tributyltin sulfide at the point of generation, we mitigate the risks associated with the storage and transportation of this potent environmental toxicant.
Scientific Integrity & Logic: The Chemistry of Tributyltin Sulfide Degradation
Tributyltin sulfide, like other TBT compounds, undergoes a stepwise degradation process known as debutylation, where the butyl groups are sequentially cleaved from the tin atom.[4] This process can be chemically induced through oxidation, leading to the formation of progressively less toxic dibutyltin (DBT) and monobutyltin (MBT) intermediates, and ultimately, inorganic tin.[4]
Two primary methods are recommended for the chemical inactivation of tributyltin sulfide waste in a laboratory setting: oxidation with sodium hypochlorite (bleach) and precipitation with potassium fluoride.
-
Oxidation with Sodium Hypochlorite: Bleach is a strong oxidizing agent that can effectively break the tin-carbon bonds in tributyltin sulfide.[5] This process converts the organotin compound into inorganic tin oxides, which are significantly less toxic.[5]
-
Precipitation with Potassium Fluoride: The addition of potassium fluoride to a solution containing tributyltin compounds results in the formation of tributyltin fluoride, a solid precipitate.[6][7] This allows for the separation of the organotin from the liquid waste stream, simplifying subsequent disposal.
The choice between these methods will depend on the nature of the waste stream (e.g., solvent, concentration of tributyltin sulfide) and the resources available in your laboratory.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Due to the high toxicity of tributyltin compounds, strict adherence to safety protocols is non-negotiable. All handling and disposal procedures must be performed in a certified chemical fume hood.[8]
Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and aerosols. |
| Lab Coat | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges may be necessary for high concentrations or spills.[9] | Prevents inhalation of toxic vapors. |
Experimental Protocols for the Disposal of Tributyltin Sulfide Waste
The following protocols provide a step-by-step guide for the chemical inactivation and disposal of tributyltin sulfide waste. It is crucial to adapt these procedures to the specific composition and volume of your waste stream and to consult your institution's environmental health and safety (EHS) office before implementation.
Method 1: Oxidation with Sodium Hypochlorite (Bleach)
This method is suitable for aqueous waste streams or organic waste that is miscible with water.
Step 1: Preparation
-
Ensure you are wearing the appropriate PPE and working in a certified chemical fume hood.
-
Estimate the amount of tributyltin sulfide in your waste solution.
Step 2: Neutralization
-
For every 1 gram of estimated tributyltin sulfide, slowly add at least 100 mL of a fresh solution of household bleach (containing at least 5% sodium hypochlorite) to the waste container while stirring.[10][11]
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete oxidation.
Step 3: Post-Neutralization
-
After 24 hours, check the pH of the solution. If it is highly alkaline due to the bleach, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) dropwise.
-
The resulting solution, containing less toxic inorganic tin compounds, should be collected in a clearly labeled hazardous waste container.
Step 4: Final Disposal
-
Arrange for the disposal of the treated waste through your institution's hazardous waste management program.[12][13][14]
Method 2: Precipitation with Potassium Fluoride
This method is particularly effective for removing tributyltin compounds from organic solvents.[6][7][15]
Step 1: Preparation
-
Wear the appropriate PPE and work in a certified chemical fume hood.
-
Ensure the waste is in a suitable organic solvent (e.g., ether, hexane).[6]
Step 2: Precipitation
-
Prepare a saturated aqueous solution of potassium fluoride (KF).
-
Add an equal volume of the saturated KF solution to the tributyltin sulfide waste.
-
Stir the mixture vigorously for at least one hour. A solid precipitate of tributyltin fluoride should form.[6][7]
Step 3: Separation
-
Separate the solid tributyltin fluoride from the liquid by filtration.
-
Collect the liquid filtrate and the solid precipitate in separate, clearly labeled hazardous waste containers.
Step 4: Final Disposal
-
Dispose of both the solid and liquid waste streams through your institution's certified hazardous waste management program.[12][13][14]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the workflows for both disposal methods.
Caption: Disposal workflows for tributyltin sulfide waste.
Management of Final Waste Streams
It is imperative to remember that even after chemical treatment, the resulting waste products, including the inorganic tin compounds and the precipitated tributyltin fluoride, must be disposed of as hazardous waste.[12][13][14] Never dispose of any of these materials down the drain or in the regular trash. All waste containers must be clearly and accurately labeled to ensure proper handling and disposal by your institution's EHS personnel.
By implementing these scientifically sound and safety-conscious procedures, you can effectively manage the risks associated with tributyltin sulfide and contribute to a safer and more sustainable research environment.
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Navigating the Risks: A Comprehensive Guide to Handling Tributyltin Sulfide
For the dedicated researcher pushing the boundaries of science, the responsible handling of hazardous materials is not merely a procedural formality; it is a cornerstone of scientific integrity and personal safety. Tributyltin sulfide, a potent organotin compound, demands our utmost respect and diligence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe management in the laboratory. Here, we will not only detail the necessary personal protective equipment (PPE) but also elucidate the scientific rationale behind each recommendation, empowering you to work with confidence and security.
Understanding the Adversary: The Hazard Profile of Tributyltin Sulfide
Tributyltin sulfide is a highly toxic substance with a formidable hazard profile. It is classified as toxic if swallowed and harmful in contact with skin.[1] It is known to cause severe skin and eye irritation.[1] Beyond these immediate effects, prolonged or repeated exposure can cause damage to organs.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[1] Its high toxicity extends to aquatic life, with long-lasting effects, underscoring the critical importance of proper disposal to prevent environmental contamination.[2][3][4]
Given these significant risks, a multi-layered approach to safety is essential, beginning with engineering controls and culminating in the last line of defense: personal protective equipment.
The Hierarchy of Controls: A Proactive Approach to Safety
Before we delve into the specifics of PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For Tributyltin sulfide, elimination or substitution may not always be feasible. Therefore, robust engineering and administrative controls are paramount, with PPE serving as a critical final barrier.
Essential Personal Protective Equipment (PPE) for Handling Tributyltin Sulfide
The selection of appropriate PPE is not arbitrary; it is a scientifically informed decision based on the specific hazards of Tributyltin sulfide. The following table summarizes the essential PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is strongly recommended. | To prevent skin contact, a primary route of exposure. Double gloving provides an extra layer of protection against tears and permeation.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause severe eye irritation.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a fume hood, during large spills, or when engineering controls are insufficient to maintain exposure below the established limits.[5][7] |
| Protective Clothing | A chemically impervious lab coat or apron worn over personal clothing. | To protect the skin and clothing from contamination.[5][6] |
Hand Protection: The First Line of Dermal Defense
Given that Tributyltin sulfide is harmful in contact with skin, selecting the right gloves is critical.[1] Nitrile or neoprene gloves offer good resistance to many organotin compounds. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. The practice of double gloving is a field-proven best practice that significantly reduces the risk of exposure from a single point of failure.
Eye and Face Protection: Shielding Against a Corrosive Threat
The potential for severe eye irritation necessitates robust eye and face protection.[1] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are essential to protect against splashes and vapors. A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][6]
Respiratory Protection: Safeguarding Against Inhalation Hazards
All work with Tributyltin sulfide should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[5] However, in situations where a fume hood is not available or during emergency procedures such as a large spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for organotin compounds of 0.1 mg/m³ as a time-weighted average (TWA).[8][9][10]
Protective Clothing: A Barrier Against Contamination
A chemically impervious lab coat or apron is essential to protect your skin and personal clothing from contamination.[5][6] In the event of a spill, contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[6]
Step-by-Step Protocol for Safe Handling and Disposal
Adherence to a strict, well-defined protocol is paramount for minimizing risk.
Preparation and Handling
-
Designated Area: All work with Tributyltin sulfide must be conducted in a designated area within a certified chemical fume hood.[5] This area should be clearly marked with warning signs.
-
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage or wear and ensure it is the correct type for handling organotin compounds.
-
Weighing and Transfer: When weighing solid Tributyltin sulfide, do so within the fume hood to prevent the generation of dust.[5] For liquid transfers, use a syringe and needle to avoid splashes and aerosols.[11]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[12] Avoid breathing dust, vapor, or mist.[5]
Spill Management
-
Evacuate and Secure: In the event of a spill, immediately evacuate the area and restrict access.[5]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full complement of PPE, including respiratory protection if necessary.[5]
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area thoroughly.
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.
Waste Disposal
-
Segregation: All waste contaminated with Tributyltin sulfide, including gloves, absorbent pads, and glassware, is considered hazardous waste.[5]
-
Labeling and Storage: Place all hazardous waste in a dedicated, clearly labeled, and sealed container.[5] Store the waste in a secure, well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company. Do not attempt to dispose of Tributyltin sulfide down the drain or in regular trash.
Conclusion: A Culture of Safety
The safe handling of Tributyltin sulfide is not just a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide provides the essential framework for that understanding, empowering you to conduct your vital work with the highest standards of scientific integrity and personal safety.
References
- PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI. (n.d.).
- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (2025).
- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
- Standard Operating Procedures - Del Valle Lab. (n.d.).
- Butyltin Trichloride - OSHA. (n.d.).
- Bis(tributyltin)sulfide 97 4808-30-4 - Sigma-Aldrich. (n.d.).
- Tributyltin sulfide | C24H54SSn2 | CID 16682974 - PubChem - NIH. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. (n.d.).
- TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration - OSHA. (n.d.).
- CAS 4808-30-4: Tributyltin sulfide | CymitQuimica. (n.d.).
- Personal protective equipment for handling Tripropyltin - Benchchem. (2025).
- CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Tributyltin - Collaborative for Health & Environment. (n.d.).
- An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- NIOSH Method 5504: Organotin Compounds as Sn | EVISA's Links Database. (n.d.).
- DI-n-BUTYLTIN SULFIDE, tech-95 - Gelest, Inc. (2015).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
